molecular formula C11H13N3O B15609636 Ampyrone CAS No. 22198-72-7; 83-07-8

Ampyrone

货号: B15609636
CAS 编号: 22198-72-7; 83-07-8
分子量: 203.24 g/mol
InChI 键: RLFWWDJHLFCNIJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-aminoantipyrine is a pyrazolone, a member of the class of pyrazoles that is antipyrine substituted at C-4 by an amino group. It is a metabolite of aminopyrine and of metamizole. It has a role as a non-steroidal anti-inflammatory drug, a non-narcotic analgesic, an antirheumatic drug, a peripheral nervous system drug, an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor, an antipyretic, a drug metabolite and a marine xenobiotic metabolite. It is a primary amino compound and a pyrazolone. It is functionally related to an antipyrine.
A metabolite of AMINOPYRINE with analgesic and anti-inflammatory properties. It is used as a reagent for biochemical reactions producing peroxides or phenols. Ampyrone stimulates LIVER MICROSOMES and is also used to measure extracellular water.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-amino-1,5-dimethyl-2-phenylpyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-8-10(12)11(15)14(13(8)2)9-6-4-3-5-7-9/h3-7H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFWWDJHLFCNIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048860
Record name Ampyrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83-07-8
Record name 4-Aminoantipyrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ampyrone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminoantipyrine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60242
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3H-Pyrazol-3-one, 4-amino-1,2-dihydro-1,5-dimethyl-2-phenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ampyrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8048860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.321
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMPYRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M0B7474RA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Multifaceted Mechanism of Action of Ampyrone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampyrone, also known as 4-aminoantipyrine, is a compound with a well-established history as an analgesic, antipyretic, and anti-inflammatory agent. Its primary mechanism of action is understood to be the inhibition of cyclooxygenase (COX) enzymes, a characteristic it shares with non-steroidal anti-inflammatory drugs (NSAIDs). However, emerging research has unveiled a more complex pharmacological profile for this compound, revealing its engagement with multiple cellular pathways and targets. This technical guide provides an in-depth exploration of the known mechanisms of action of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanism of Action: Cyclooxygenase Inhibition

This compound exerts its principal therapeutic effects through the non-selective inhibition of cyclooxygenase enzymes, COX-1 and COX-2.[1] These enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation.[1] By blocking this pathway, this compound effectively reduces the synthesis of prostaglandins, thereby alleviating inflammatory symptoms.

Quantitative Data: COX Inhibition

The inhibitory potency of this compound against COX-1 and COX-2 has been quantified in human whole blood assays, with the following half-maximal inhibitory concentrations (IC50) reported:

EnzymeIC50 (μM)
COX-155
COX-2270

Data sourced from a human whole blood assay.

Experimental Protocol: In Vitro COX Inhibition Assay

The following protocol outlines a typical in vitro assay to determine the COX-inhibitory activity of this compound.

Objective: To measure the IC50 of this compound for COX-1 and COX-2.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Arachidonic acid (substrate).

  • This compound (test compound).

  • A suitable buffer system (e.g., Tris-HCl).

  • Detection reagents for prostaglandin (B15479496) E2 (PGE2) or other prostanoids (e.g., EIA or ELISA kit).

  • Microplate reader.

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a microplate, add the COX-1 or COX-2 enzyme to each well.

  • Add the different concentrations of this compound to the respective wells. Include a vehicle control (without this compound) and a positive control (a known COX inhibitor).

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate for a defined period to allow for prostaglandin synthesis.

  • Stop the reaction (e.g., by adding a stopping reagent or by acidification).

  • Measure the concentration of PGE2 produced in each well using a suitable detection method, such as an enzyme immunoassay (EIA).

  • Plot the percentage of inhibition of PGE2 synthesis against the logarithm of the this compound concentration.

  • Calculate the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity, using non-linear regression analysis.

Signaling Pathway: Prostaglandin Synthesis Inhibition

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX Prostaglandins Prostaglandins (PGE2) COX->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation This compound This compound This compound->COX Inhibition

This compound inhibits COX enzymes, blocking prostaglandin synthesis.

Secondary Mechanisms and Emerging Roles

Beyond its anti-inflammatory effects, this compound interacts with several other biological targets, suggesting a broader therapeutic potential.

Tyrosinase Activation and Melanogenesis

This compound has been identified as a direct agonist of human tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis.[2] This finding positions this compound as a potential therapeutic agent for disorders of hypopigmentation, such as oculocutaneous albinism.[2]

This compound's effect on the catalytic activity of wild-type human tyrosinase (hTYR-WT) has been characterized by the following kinetic parameters:

ParameterControl+ this compound% Change
Vmax (μM/min)0.86 ± 0.031.36 ± 0.05+58%
Km (mM)0.49 ± 0.050.22 ± 0.03-55%
kcat (1/s)0.25 ± 0.010.40 ± 0.01+60%

Data represents the mean ± SEM.

Objective: To determine the effect of this compound on the kinetic parameters of tyrosinase.

Materials:

  • Purified human tyrosinase.

  • L-DOPA (substrate).

  • This compound.

  • Phosphate (B84403) buffer (pH 6.8).

  • Microplate reader.

Procedure:

  • Prepare solutions of tyrosinase, L-DOPA, and this compound in the phosphate buffer.

  • In a microplate, add the tyrosinase enzyme to each well.

  • Add this compound at a fixed concentration to the test wells and buffer to the control wells.

  • Add varying concentrations of L-DOPA to the wells.

  • Monitor the formation of dopachrome, the product of L-DOPA oxidation, by measuring the absorbance at 475 nm over time in a microplate reader.

  • Calculate the initial reaction velocities (V) from the linear portion of the absorbance versus time curves.

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Vmax and Km values in the presence and absence of this compound.

  • Calculate the catalytic constant (kcat) by dividing Vmax by the enzyme concentration.

Melanogenesis_Activation cluster_melanocyte Melanocyte Tyrosinase Tyrosinase L_DOPA L-DOPA Tyrosinase->L_DOPA Dopaquinone Dopaquinone Tyrosinase->Dopaquinone L_Tyrosine L-Tyrosine L_Tyrosine->Tyrosinase L_DOPA->Tyrosinase Melanin Melanin Dopaquinone->Melanin This compound This compound This compound->Tyrosinase Activation

This compound directly activates tyrosinase, enhancing melanin production.
Protection Against Chemotherapy-Induced Toxicity

This compound has demonstrated a protective role against the toxic effects of certain chemotherapeutic agents, such as doxorubicin (B1662922) and cisplatin. It has been shown to reduce DNA damage, apoptosis, and phagocytosis induced by these drugs.[3]

Objective: To evaluate the effect of this compound on doxorubicin-induced DNA damage.

Materials:

  • Cancer cell line (e.g., HL-60).

  • Doxorubicin.

  • This compound.

  • Comet assay kit (including lysis solution, electrophoresis buffer, and DNA staining dye).

  • Fluorescence microscope with appropriate filters.

Procedure:

  • Culture the cancer cells to the desired confluency.

  • Treat the cells with: a) vehicle control, b) doxorubicin alone, c) this compound alone, and d) a combination of doxorubicin and this compound for a specified duration.

  • Harvest the cells and embed them in low-melting-point agarose (B213101) on a microscope slide.

  • Lyse the cells using the provided lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

  • Perform electrophoresis under alkaline conditions. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Stain the DNA with a fluorescent dye.

  • Visualize the comets using a fluorescence microscope and capture images.

  • Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using appropriate software. Compare the results between the different treatment groups.

Chemo_Protection Chemotherapy Chemotherapeutic Agent (e.g., Doxorubicin) DNA_Damage DNA Damage Chemotherapy->DNA_Damage Apoptosis Apoptosis Chemotherapy->Apoptosis Reduced_Toxicity Reduced Cellular Toxicity This compound This compound This compound->DNA_Damage Reduction This compound->Apoptosis Reduction

References

A Technical Guide to Ampyrone: The Primary Metabolite of Aminopyrine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of ampyrone (also known as 4-aminoantipyrine) as a key metabolite of the drug aminopyrine (B3395922). It covers the metabolic pathways, enzymatic kinetics, and standard experimental protocols relevant to the study of this biotransformation, which is a classic model for investigating hepatic drug metabolism.

Introduction

Aminopyrine (4-dimethylamino-antipyrine) is a pyrazolone (B3327878) derivative with analgesic, anti-inflammatory, and antipyretic properties.[1][2] Its clinical use has been largely discontinued (B1498344) in several countries due to the risk of severe side effects, most notably agranulocytosis (a sharp drop in white blood cells).[3][4] Despite its limited therapeutic application, aminopyrine remains a valuable probe substrate for in vivo studies of human hepatic drug metabolism, particularly for assessing liver function and cytochrome P450 (CYP) enzyme activity.[3]

The biotransformation of aminopyrine is extensive, with its primary metabolite being this compound (4-aminoantipyrine).[1][5][6] Understanding the pathway from aminopyrine to this compound, the enzymes involved, and its subsequent metabolic fate is crucial for interpreting drug metabolism studies and for the broader field of toxicology and drug development. This compound itself possesses analgesic and anti-inflammatory properties and is considered to have significantly lower toxicity than its parent compound.[1][5]

Metabolic Pathways

The metabolism of aminopyrine is a multi-step process predominantly occurring in the liver. The major routes involve sequential demethylation and subsequent acetylation or formylation.[3][6]

Primary Metabolism: Formation of this compound

The conversion of aminopyrine to this compound is a two-step N-demethylation process.[6]

  • First N-demethylation: Aminopyrine is first demethylated to form the intermediate metabolite 4-methylaminoantipyrine (MAA).

  • Second N-demethylation: MAA is further demethylated to yield this compound (4-aminoantipyrine, AA).[6]

This process is catalyzed by the cytochrome P450 mixed-function oxidase system located in the microsomes of liver cells.[7][8][9] In humans, several CYP isozymes contribute to this reaction, with CYP2C19 being the most efficient, followed by CYP2C8, CYP2D6, CYP2C18, and CYP1A2.[10]

Metabolic_Pathway_this compound Aminopyrine Aminopyrine (4-Dimethylaminoantipyrine) MAA 4-Methylaminoantipyrine (MAA) Aminopyrine->MAA  1st N-demethylation  (CYP450 Enzymes)   This compound This compound (4-Aminoantipyrine, AA) MAA->this compound  2nd N-demethylation  (CYP450 Enzymes)  

Figure 1: Sequential N-demethylation of aminopyrine to this compound.
Further Metabolism of this compound and Intermediates

Following the initial demethylation steps, the resulting metabolites undergo further biotransformation. This compound is primarily metabolized via acetylation, a pathway that exhibits polymorphic distribution among individuals.[3] The intermediate metabolite, MAA, can also be shunted into an alternative formylation pathway.[3]

  • Acetylation: this compound (AA) is acetylated to form 4-acetylaminoantipyrine (AAA).[3][11]

  • Formylation: The intermediate 4-methylaminoantipyrine (MAA) can be metabolized to 4-formylaminoantipyrine (B29614) (FAA).[3][6][11]

Full_Metabolic_Pathway cluster_demethylation Primary N-demethylation Pathway cluster_further Secondary Metabolic Pathways Aminopyrine Aminopyrine MAA 4-Methylaminoantipyrine (MAA) Aminopyrine->MAA CYP450 This compound This compound (4-Aminoantipyrine, AA) MAA->this compound CYP450 FAA 4-Formylaminoantipyrine (FAA) MAA->FAA Formylation AAA 4-Acetylaminoantipyrine (AAA) This compound->AAA Acetylation (N-acetyl-transferase)

Figure 2: Comprehensive metabolic fate of aminopyrine.

Quantitative Data on Aminopyrine Metabolism

Quantitative analysis of aminopyrine metabolism reveals significant interindividual variability, largely attributable to differences in enzyme expression and activity.[3][9]

Table 1: Urinary Excretion of Aminopyrine and its Metabolites Data represents mean recovery in urine over 24 hours following a single 250 mg oral dose in 60 healthy volunteers.[3]

CompoundMean Recovery (mg)Standard Deviation (SD)
Unchanged Aminopyrine0.2± 0.2
4-Methylaminoantipyrine (MAA)4.5± 2.8
4-Formylaminoantipyrine (FAA)18.5± 10.1
This compound (AA) 9.2 ± 6.6
4-Acetylaminoantipyrine (AAA)31.8± 21.1

Table 2: Relative Kinetic Parameters of Aminopyrine N-demethylation by Key Human CYP Isozymes Data derived from studies with recombinantly expressed human P450s.[10]

CYP IsozymeRelative Affinity (1/Km)Relative Max. Velocity (Vmax)Overall Efficiency (Vmax/Km)
CYP2C19 Highest HighHighest (>9x others)
CYP2C8Low (Km is 10-17x higher than 2C19)Highest Low
CYP2D6Low (Km is 10-17x higher than 2C19)ModerateLow
CYP1A2Low (Km is 10-17x higher than 2C19)LowLow

Table 3: Aminopyrine N-demethylase Activity in Human Liver Microsomes Data from a study of liver microsomes from 31 individuals.[9]

ParameterValue
Range of N-demethylase Activity0.52 – 4.42 nmol/min/mg protein
Mean Km for Aminopyrine2.4 mmol/L
Mean Km for NADPH69 µmol/L

Experimental Protocols

The study of this compound formation is a cornerstone of in vitro and in vivo drug metabolism research. Below are outlines of common experimental procedures.

Protocol: In Vitro Aminopyrine N-demethylase Assay

This assay measures the rate of this compound formation in a controlled system, typically using liver microsomes, which are rich in CYP enzymes.

Methodology:

  • Microsome Preparation: Liver microsomes are isolated from tissue homogenates (e.g., human liver samples or rat liver) via differential centrifugation.[7][9]

  • Reaction Incubation: A reaction mixture is prepared containing liver microsomes, a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.4), the substrate aminopyrine, and an NADPH-generating system (consisting of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to fuel the CYP enzyme cycle.[9]

  • Initiation and Termination: The reaction is initiated by adding the NADPH-generating system and incubated in a shaking water bath at 37°C for a defined period (e.g., 10-20 minutes). The reaction is terminated by adding a quenching agent like a strong acid (e.g., trichloroacetic acid) or cold acetonitrile.

  • Sample Processing: The quenched mixture is centrifuged to pellet the precipitated protein.

  • Analysis: The supernatant, containing the metabolites, is analyzed. Historically, this was done by measuring formaldehyde (B43269) production. Modern, more specific methods involve quantifying this compound and other metabolites directly using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][12]

In_Vitro_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis p1 Isolate Liver Microsomes p2 Prepare Reaction Mix (Buffer, Substrate) p1->p2 r1 Initiate Reaction (Add NADPH System) p2->r1 p3 Prepare NADPH Generating System r2 Incubate at 37°C r1->r2 r3 Terminate Reaction (Quench) r2->r3 a1 Centrifuge to Remove Protein r3->a1 a2 Collect Supernatant a1->a2 a3 Analyze by HPLC or LC-MS/MS a2->a3

Figure 3: Workflow for an in vitro aminopyrine N-demethylase assay.
Protocol: HPLC Analysis of Aminopyrine Metabolites in Urine

This method allows for the in vivo assessment of aminopyrine metabolism by quantifying the drug and its metabolites excreted in urine.[12]

Methodology:

  • Sample Collection: Collect 24-hour urine from subjects following oral administration of aminopyrine.[12]

  • Sample Preparation:

    • Take a 1 mL aliquot of urine.

    • Add an internal standard (e.g., isopropylaminoantipyrine) for accurate quantification.

    • Alkalinize the sample.

    • Perform a liquid-liquid extraction with chloroform (B151607) to isolate the analytes.[12]

  • Evaporation and Reconstitution: The organic (chloroform) phase is separated and evaporated to dryness under a stream of nitrogen. The resulting residue is reconstituted in a small volume of the HPLC mobile phase.[12]

  • Chromatographic Analysis:

    • Injection: An aliquot of the reconstituted sample is injected into the HPLC system.

    • Separation: Analytes are separated on a reverse-phase column, such as a Spherisorb ODS (C18) 5 µm particle-size column (250 x 4.6 mm).[12]

    • Mobile Phase: An isocratic mobile phase consisting of water, methanol, triethylamine, and acetic acid is used for elution.[12]

    • Detection: The column eluent is monitored by a UV detector at a wavelength of 254 nm.[12]

  • Quantification: The concentration of each metabolite is determined by comparing its peak area to that of the internal standard against a standard curve.

HPLC_Workflow start 24h Urine Sample prep Sample Prep: 1. Add Internal Standard 2. Alkalinize 3. Chloroform Extraction start->prep evap Evaporate Organic Phase & Reconstitute in Mobile Phase prep->evap hplc Inject into HPLC System (C18 Column) evap->hplc detect UV Detection at 254 nm hplc->detect quant Data Analysis & Quantification detect->quant

Figure 4: Analytical workflow for determining aminopyrine metabolites in urine by HPLC.

References

An In-depth Technical Guide to the Chemical Properties and Structure of Ampyrone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ampyrone, also known as 4-aminoantipyrine (B1666024), is a pyrazolone (B3327878) derivative and a primary active metabolite of the analgesic and antipyretic drug aminopyrine (B3395922).[1][2] It is widely utilized in biochemical and clinical chemistry as a chromogenic reagent for the determination of phenols and in enzymatic assays involving hydrogen peroxide.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to this compound, intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a pale yellow crystalline solid.[3] Its fundamental chemical and physical properties are summarized in the table below, providing a consolidated reference for laboratory applications.

PropertyValueReference(s)
IUPAC Name 4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one[4]
Synonyms 4-Aminoantipyrine, 4-Aminophenazone, 4-AAP[5]
CAS Number 83-07-8[4]
Chemical Formula C₁₁H₁₃N₃O[5]
Molecular Weight 203.24 g/mol [4]
Melting Point 107-109 °C[6]
Boiling Point 309 °C at 760 mmHg[4]
pKa 4.94 (at 25°C)[7]
Appearance Pale yellow crystals or powder[3]

Structural Elucidation

The molecular structure of this compound features a pyrazolone ring system, which is a five-membered lactam ring containing two adjacent nitrogen atoms and a ketone functional group. This core structure is substituted with methyl groups at the 1 and 5 positions, a phenyl group at the 2 position, and an amino group at the 4 position. The molecule is achiral.

Structural Representation Identifier
SMILES Cc1c(c(=O)n(n1C)c2ccccc2)N
InChI InChI=1S/C11H13N3O/c1-8-10(12)11(15)14(13(8)2)9-6-4-3-5-7-9/h3-7H,12H2,1-2H3
Spectroscopic Data

The NMR spectra of this compound provide detailed information about its molecular structure.

¹H-NMR Peak Assignments:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.4m5HPhenyl-H
~3.1s3HN-CH₃
~2.2s3HC-CH₃
~4.5br s2H-NH₂

¹³C-NMR Peak Assignments:

Chemical Shift (ppm)Assignment
~162C=O
~143Phenyl C-1 (quaternary)
~129Phenyl C-3, C-5
~125Phenyl C-4
~121Phenyl C-2, C-6
~118C4 (quaternary)
~101C5 (quaternary)
~36N-CH₃
~11C-CH₃

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

IR Peak Assignments:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3250N-H stretchPrimary amine (-NH₂)
3100-3000C-H stretchAromatic C-H
3000-2850C-H stretchAliphatic C-H (methyl)
~1665C=O stretchAmide (in pyrazolone ring)
1600-1585C-C stretchAromatic ring
1650-1580N-H bendPrimary amine (-NH₂)
1320-1000C-N stretchAmine

Solubility Profile

This compound exhibits solubility in a range of common laboratory solvents. The following table summarizes its solubility at or near room temperature.

SolventSolubilityReference(s)
Water Soluble (500 g/L at 20°C)[7]
Methanol Soluble[8]
Ethanol Soluble[8]
Dimethyl Sulfoxide (DMSO) Soluble[8]
Chloroform Soluble[3]
Benzene Soluble[3]
Ether Sparingly soluble[3]

Experimental Protocols

Synthesis of this compound from Antipyrine (B355649)

This protocol describes a common method for the synthesis of 4-aminoantipyrine (this compound) from antipyrine.[1][5]

Materials:

Procedure:

  • Prepare a solution of antipyrine in 50% sulfuric acid.

  • Simultaneously, and with controlled flow rates, add the antipyrine solution and a sodium nitrite solution to a nitrosation reactor, maintaining the temperature at 45-50°C with stirring.

  • Monitor the reaction endpoint using iodine powder and starch test paper.

  • The resulting nitroso-antipyrine is immediately transferred to a reduction vessel containing a pre-prepared aqueous solution of ammonium bisulfite and ammonium sulfite.

  • Monitor the pH (target: 5.4-5.8) and the extent of reduction.

  • Upon completion of the reduction, adjust the pH to 5.8-6.0.

  • Heat the reaction mixture to 100°C and maintain for 3 hours to effect hydrolysis.

  • Cool the mixture to 80°C and neutralize to a pH of 7.0-7.5 with liquid ammonia.

  • Allow the mixture to stand and separate into layers.

  • Isolate the this compound oil, which can be further purified by crystallization.

Synthesis_of_this compound Antipyrine Antipyrine Nitrosoantipyrine Nitroso-antipyrine Antipyrine->Nitrosoantipyrine Nitrosation (45-50°C) H2SO4 50% H₂SO₄ H2SO4->Nitrosoantipyrine NaNO2 NaNO₂ Solution NaNO2->Nitrosoantipyrine Reduction Reduction (NH₄HSO₃, (NH₄)₂SO₃) Nitrosoantipyrine->Reduction Hydrolysis Hydrolysis (100°C) Reduction->Hydrolysis Neutralization Neutralization (NH₃) Hydrolysis->Neutralization This compound This compound Neutralization->this compound

Synthesis of this compound from Antipyrine.
Determination of Phenols using the Trinder Reaction

This compound is a key reagent in the Trinder reaction for the colorimetric determination of phenols.[9]

Materials:

Procedure:

  • To a sample solution containing the phenolic compound, add the buffer solution to adjust the pH to 10.

  • Add the 4-aminoantipyrine solution and mix thoroughly.

  • Add the potassium ferricyanide solution to initiate the oxidative coupling reaction.

  • Allow the reaction to proceed for a specified time (e.g., 15 minutes) for color development.

  • Measure the absorbance of the resulting reddish-brown dye at the wavelength of maximum absorbance (typically around 510 nm) using a spectrophotometer.

  • Quantify the phenol concentration by comparing the absorbance to a calibration curve prepared with known concentrations of phenol.

Trinder_Reaction_Workflow Sample Phenolic Sample Buffer Add Buffer (pH 10) Sample->Buffer This compound Add this compound Solution Buffer->this compound Ferricyanide Add K₃[Fe(CN)₆] Solution This compound->Ferricyanide Incubation Incubate for Color Development Ferricyanide->Incubation Measurement Measure Absorbance at ~510 nm Incubation->Measurement Quantification Quantify Phenol Concentration Measurement->Quantification COX_Inhibition_Pathway ArachidonicAcid Arachidonic Acid COX_Enzyme COX Enzyme (COX-1 & COX-2) ArachidonicAcid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation This compound This compound This compound->COX_Enzyme Inhibits CYP450_Interaction This compound This compound CYP_Enzymes Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2D6) This compound->CYP_Enzymes Modulates Drug_Metabolism Metabolism of Other Drugs CYP_Enzymes->Drug_Metabolism Altered_Metabolism Altered Drug Metabolism (Increased or Decreased) Drug_Metabolism->Altered_Metabolism

References

Ampyrone as a Non-Selective COX Inhibitor: A Technical Whitepaper on its Core Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ampyrone (4-aminoantipyrine), a primary active metabolite of the non-steroidal anti-inflammatory drug (NSAID) dipyrone (B125322) (metamizole), has long been characterized as a non-selective cyclooxygenase (COX) inhibitor. Its analgesic, antipyretic, and anti-inflammatory properties are attributed to the downstream reduction of prostaglandin (B15479496) synthesis. However, emerging evidence indicates that this compound and its precursor, 4-methyl-amino-antipyrine (MAA), deviate from the classical mechanism of competitive active-site inhibition characteristic of many NSAIDs. This technical guide delves into the nuanced role of this compound as a COX inhibitor, focusing on its alternative mechanism of action centered on radical scavenging. This document provides a comprehensive overview of the current understanding of this compound's interaction with COX enzymes, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and experimental workflows.

Introduction: Beyond Classical COX Inhibition

Cyclooxygenase (COX) enzymes, existing as constitutive (COX-1) and inducible (COX-2) isoforms, are the primary targets of NSAIDs. These enzymes catalyze the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins. While this compound effectively reduces prostaglandin E2 (PGE2) synthesis, exerting therapeutic effects, studies have shown that its active metabolites do not inhibit COX activity in vitro through direct, competitive binding at the active site.[1][2][3] Instead, the primary mechanism of this compound and MAA appears to be the sequestration of radicals essential for initiating the catalytic activity of COX or the reduction of the enzyme's oxidative state.[1][2][3] This unique mechanism explains this compound's distinct pharmacological profile, including its potent analgesic effects and differing gastrointestinal toxicity compared to some classical NSAIDs.

Mechanism of Action: A Radical Scavenging Approach

The catalytic cycle of COX enzymes involves a peroxidase and a cyclooxygenase activity. The cyclooxygenase activity is initiated by a tyrosyl radical within the enzyme's active site. This compound and its precursor, MAA, are thought to interfere with this process by acting as potent radical scavengers.

This proposed mechanism involves the following key steps:

  • Radical Quenching: this compound and MAA can directly scavenge the tyrosyl radical or other radical species that are necessary for the initiation and propagation of the COX catalytic cycle.[1][3]

  • Interaction with the Heme Cofactor: These metabolites can form stable complexes with the heme cofactor of the COX enzyme and react with hydrogen peroxide, further disrupting the enzyme's oxidative state.[1][2][3]

  • Reduction of Higher Oxidative States: this compound and MAA may also reduce the higher oxidative states of the COX protein that are formed during its catalytic cycle, thereby preventing further enzymatic turnover.[1][3]

This indirect inhibition of COX activity ultimately leads to a reduction in the synthesis of prostaglandins, mediating the observed therapeutic effects.

Signaling Pathway of this compound's Action

Ampyrone_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 (Heme Cofactor) Arachidonic_Acid->COX_Enzyme Substrate Prostaglandin_G2 Prostaglandin G2 (PGG2) COX_Enzyme->Prostaglandin_G2 Cyclooxygenase Activity Prostaglandin_H2 Prostaglandin H2 (PGH2) Prostaglandin_G2->Prostaglandin_H2 Peroxidase Activity Prostaglandins Prostaglandins (e.g., PGE2) Prostaglandin_H2->Prostaglandins Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Ampyrone_MAA This compound / MAA Ampyrone_MAA->COX_Enzyme Reduces Oxidative State Radicals Initiating Radicals (e.g., Tyrosyl Radical) Ampyrone_MAA->Radicals Scavenges Radicals->COX_Enzyme Initiates Catalysis

Caption: Proposed mechanism of this compound and MAA action on the COX pathway.

Quantitative Data

Due to its indirect mechanism of action, traditional IC50 values for direct competitive inhibition of COX-1 and COX-2 by this compound are not typically reported. Instead, the potency of this compound and its parent compound, dipyrone, is often assessed by measuring the inhibition of prostaglandin synthesis in cellular assays or by evaluating their radical scavenging activity.

Compound Assay System Target IC50 / Effect Reference
Metamizol (Dipyrone)Purified ovine COX-1COX-1~150 µg/ml[4]
Metamizol (Dipyrone)Purified ovine COX-2COX-2~150 µg/ml[4]
Metamizol (Dipyrone)LPS-activated murine macrophages (intact cells)COX-212 ± 1.8 µg/ml[4]
Metamizol (Dipyrone)LPS-activated human leukocytes (intact cells)COX-221 ± 2.9 µg/ml[4]
Metamizol (Dipyrone)Bovine aortic endothelial cells (intact cells)COX-11730 ± 150 µg/ml[4]
Metamizol (Dipyrone)Human platelets (intact cells)COX-1486 ± 56 µg/ml[4]

Note: The data for metamizol in intact cells reflects the combined effects of its metabolites, including this compound and MAA, and highlights a preferential effect on COX-2 in these systems. Further research is required to determine the specific radical scavenging IC50 values for this compound and MAA.

Experimental Protocols

To assess the unique mechanism of this compound, a combination of radical scavenging assays and cellular assays measuring prostaglandin production are employed.

Radical Scavenging Activity Assays

These assays quantify the ability of a compound to neutralize stable free radicals.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the radical is neutralized, leading to a decrease in absorbance.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a series of concentrations of this compound or MAA in methanol.

    • Use ascorbic acid as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound or control.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

    • Determine the IC50 value, which is the concentration of the test compound that scavenges 50% of the DPPH radicals.

Principle: ABTS is converted to its radical cation (ABTS•+) by oxidation with potassium persulfate. The ABTS•+ has a characteristic blue-green color with maximum absorbance at 734 nm. Antioxidants that can donate a hydrogen atom or an electron will reduce the ABTS•+, causing a decrease in absorbance.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

    • Dilute the ABTS•+ stock solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm to prepare the working solution.

    • Prepare a series of concentrations of this compound or MAA in ethanol.

  • Assay Procedure:

    • Add 1.0 mL of the ABTS•+ working solution to 10 µL of each concentration of the test compound.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity as described for the DPPH assay.

    • Determine the IC50 value.

Principle: This assay is based on the Fenton reaction, where hydroxyl radicals are generated from the reaction of Fe2+ and H2O2. The hydroxyl radicals then react with a detector molecule (e.g., deoxyribose), leading to a colored product. A scavenger will compete with the detector molecule for the hydroxyl radicals, reducing the color formation.

Protocol:

  • Reagent Preparation:

    • Prepare solutions of FeCl2, EDTA, H2O2, deoxyribose, and the test compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Assay Procedure:

    • Mix the test compound with deoxyribose, FeCl2, and EDTA.

    • Initiate the reaction by adding H2O2.

    • Incubate at 37°C for a specified time (e.g., 1 hour).

    • Stop the reaction by adding trichloroacetic acid (TCA) and thiobarbituric acid (TBA).

    • Heat the mixture (e.g., in a boiling water bath for 15 minutes) to develop the color.

    • Measure the absorbance at the appropriate wavelength (e.g., 532 nm).

  • Data Analysis:

    • Calculate the percentage of hydroxyl radical scavenging activity.

    • Determine the IC50 value.

Cellular Assay for Prostaglandin E2 (PGE2) Production

This assay measures the end product of the COX pathway in a cellular context, providing a physiologically relevant assessment of COX inhibition.

Principle: Lipopolysaccharide (LPS) is used to induce an inflammatory response in macrophage cell lines (e.g., RAW 264.7), leading to the upregulation of COX-2 and subsequent production of PGE2. The amount of PGE2 released into the cell culture medium is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 macrophages in appropriate media.

    • Seed the cells in 24-well plates and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound or a positive control (e.g., indomethacin) for a specified time (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

  • Sample Collection:

    • Collect the cell culture supernatants.

  • PGE2 Quantification:

    • Measure the concentration of PGE2 in the supernatants using a commercially available PGE2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of PGE2 production for each concentration of the test compound compared to the LPS-stimulated control.

    • Determine the IC50 value for PGE2 inhibition.

Experimental Workflow Diagram

Experimental_Workflow cluster_radical_scavenging Radical Scavenging Assays cluster_cellular_assay Cellular PGE2 Assay Prepare_Reagents_Radical Prepare Radical Solution (DPPH, ABTS, or •OH) Prepare_Samples_Radical Prepare this compound/MAA Dilutions Prepare_Reagents_Radical->Prepare_Samples_Radical Incubate_Radical Incubate Samples with Radical Prepare_Samples_Radical->Incubate_Radical Measure_Absorbance_Radical Measure Absorbance Change Incubate_Radical->Measure_Absorbance_Radical Calculate_IC50_Radical Calculate % Scavenging & IC50 Measure_Absorbance_Radical->Calculate_IC50_Radical Culture_Cells Culture RAW 264.7 Cells Pretreat_Cells Pre-treat with this compound/MAA Culture_Cells->Pretreat_Cells Stimulate_Cells Stimulate with LPS Pretreat_Cells->Stimulate_Cells Collect_Supernatant Collect Supernatant Stimulate_Cells->Collect_Supernatant PGE2_ELISA Perform PGE2 ELISA Collect_Supernatant->PGE2_ELISA Calculate_IC50_PGE2 Calculate % Inhibition & IC50 PGE2_ELISA->Calculate_IC50_PGE2

Caption: General workflow for assessing this compound's activity.

Conclusion

This compound's role as a non-selective COX inhibitor is more complex than that of classical NSAIDs. Its primary mechanism of action appears to be through the scavenging of radicals that are crucial for the initiation and propagation of the COX catalytic cycle, rather than through direct competitive inhibition. This understanding is critical for researchers and drug development professionals working on novel analgesics and anti-inflammatory agents. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of compounds with similar mechanisms of action, focusing on both their radical scavenging potential and their ultimate effect on prostaglandin synthesis in a cellular context. Further research to quantify the specific radical scavenging efficacy of this compound and its metabolites will provide a more complete picture of its pharmacological activity.

References

The Antipyretic Effects of Ampyrone in Research Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ampyrone, also known as 4-aminoantipyrine (B1666024), is an active metabolite of the pyrazolone (B3327878) family of non-steroidal anti-inflammatory drugs (NSAIDs), including aminopyrine (B3395922) and dipyrone (B125322). It is recognized for its analgesic, anti-inflammatory, and antipyretic properties. This technical guide provides an in-depth overview of the antipyretic effects of this compound as demonstrated in various research models. It includes a summary of its mechanism of action, detailed experimental protocols for inducing and measuring fever in animal models, and a presentation of available quantitative data. Furthermore, this guide visualizes the key signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's role in fever reduction.

Mechanism of Action: Inhibition of Prostaglandin (B15479496) Synthesis

This compound exerts its antipyretic effect primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] This inhibition reduces the synthesis of prostaglandins, particularly prostaglandin E2 (PGE2), in the central nervous system.[1] During a febrile response, pyrogens trigger the release of inflammatory cytokines, which in turn stimulate the production of PGE2 in the hypothalamus. Elevated levels of PGE2 in the preoptic area of the hypothalamus reset the body's thermoregulatory set-point, leading to an increase in body temperature. By blocking COX and reducing PGE2 levels, this compound helps to restore the normal thermoregulatory set-point, thereby reducing fever.

The signaling pathway for fever induction and the site of action for this compound are illustrated in the following diagram:

Fever_Pathway Pyrogens Pyrogens (e.g., LPS) Immune_Cells Immune Cells (e.g., Macrophages) Pyrogens->Immune_Cells activate Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Immune_Cells->Cytokines release COX2 Cyclooxygenase-2 (COX-2) Cytokines->COX2 induce PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 synthesize Hypothalamus Hypothalamus (Preoptic Area) PGE2->Hypothalamus act on Thermoregulatory_Setpoint ↑ Thermoregulatory Setpoint Hypothalamus->Thermoregulatory_Setpoint Fever Fever Thermoregulatory_Setpoint->Fever This compound This compound This compound->COX2 inhibits

Mechanism of this compound's Antipyretic Action.

Quantitative Data on Antipyretic Effects

Direct quantitative, dose-response data for the antipyretic effect of this compound (4-aminoantipyrine) is limited in publicly available literature. Studies have often focused on its parent compounds, such as aminopyrine or dipyrone.

One comparative study in endotoxin-induced fever in rabbits noted that 4-aminoantipyrine and N-acetyl-4-aminoantipyrine, the major metabolites of aminopyrine, had a "lesser effect" in febrile rabbits compared to the parent compound, though specific temperature reduction values were not provided.[2]

For a more quantitative understanding, data from studies on dipyrone, which is metabolized to this compound, can be informative. A study on the antipyretic effect of dipyrone in lipopolysaccharide (LPS)-induced fever in rats provides the following data, which can be considered indicative of the potential effects of its active metabolites.

Table 1: Effect of Dipyrone on Rectal Temperature in LPS-Induced Fever in Rats

Treatment GroupBasal Temperature (°C ± SEM)Peak Fever Temperature (°C ± SEM)Temperature Change from Basal (°C)
Vehicle + Saline37.00 ± 0.0737.1 ± 0.1+0.1
Vehicle + LPS (5 µg/kg, i.v.)36.92 ± 0.0438.2 ± 0.2+1.28
Dipyrone (120 mg/kg, i.p.) + LPS37.02 ± 0.0637.2 ± 0.15+0.18

Data extrapolated from a study by Malvar et al. (2011) on dipyrone, a precursor to this compound. The peak fever temperature was observed 2-3 hours post-LPS injection.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the antipyretic effects of pyrazolone derivatives like this compound.

Brewer's Yeast-Induced Pyrexia in Rats

This is a widely used model for screening antipyretic agents.

Experimental Workflow:

Yeast_Pyrexia_Workflow Animal_Acclimatization Animal Acclimatization (e.g., Wistar rats, 150-200g) Basal_Temp Measure Basal Rectal Temperature Animal_Acclimatization->Basal_Temp Yeast_Injection Induce Pyrexia: Subcutaneous injection of 15-20% Brewer's Yeast suspension Basal_Temp->Yeast_Injection Fever_Development Allow Fever to Develop (approx. 18 hours) Yeast_Injection->Fever_Development Post_Yeast_Temp Measure Post-Yeast Rectal Temperature Fever_Development->Post_Yeast_Temp Grouping Group Animals: - Control (Vehicle) - Standard (e.g., Paracetamol) - Test (this compound) Post_Yeast_Temp->Grouping Drug_Administration Administer Test/Control Substances (e.g., intraperitoneal, oral) Grouping->Drug_Administration Temp_Monitoring Monitor Rectal Temperature at regular intervals (e.g., 1, 2, 3, 4 hours) Drug_Administration->Temp_Monitoring Data_Analysis Data Analysis: Compare temperature reduction between groups Temp_Monitoring->Data_Analysis

Workflow for Brewer's Yeast-Induced Pyrexia Model.

Detailed Protocol:

  • Animals: Male or female Wistar albino rats weighing 150-200g are typically used. They are housed under standard laboratory conditions with free access to food and water.

  • Induction of Pyrexia: A 15-20% (w/v) suspension of Brewer's yeast in sterile 0.9% saline is prepared. The suspension is injected subcutaneously into the dorsal region of the rats at a volume of 10 ml/kg body weight.

  • Fever Development: The animals are returned to their cages, and the fever is allowed to develop over approximately 18 hours.

  • Temperature Measurement: Rectal temperature is measured using a digital thermometer inserted to a constant depth. The basal temperature is recorded before yeast injection, and the post-yeast temperature is recorded 18 hours after injection. Only animals showing a significant increase in body temperature (typically >0.5°C) are included in the study.

  • Drug Administration: The febrile animals are divided into groups. The control group receives the vehicle (e.g., saline), the standard group receives a known antipyretic (e.g., paracetamol), and the test groups receive different doses of this compound. Administration is typically via the oral or intraperitoneal route.

  • Data Collection: Rectal temperature is recorded at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after drug administration. The reduction in temperature is calculated and compared between the groups.

Lipopolysaccharide (LPS)-Induced Fever in Rabbits/Rats

This model mimics fever induced by bacterial endotoxins.

Experimental Workflow:

LPS_Fever_Workflow Animal_Prep Animal Preparation (e.g., Rabbits with cannulated veins) Basal_Temp Measure Basal Rectal Temperature Animal_Prep->Basal_Temp Drug_Pretreatment Pre-treatment with: - Vehicle (Control) - this compound (Test Groups) Basal_Temp->Drug_Pretreatment LPS_Injection Induce Pyrexia: Intravenous injection of Lipopolysaccharide (LPS) Drug_Pretreatment->LPS_Injection (e.g., 30 min prior) Temp_Monitoring Monitor Rectal Temperature continuously or at short intervals LPS_Injection->Temp_Monitoring Data_Analysis Data Analysis: Calculate Fever Index and compare between groups Temp_Monitoring->Data_Analysis

Workflow for LPS-Induced Fever Model.

Detailed Protocol:

  • Animals: New Zealand white rabbits or Sprague-Dawley rats are commonly used. For intravenous injections, cannulation of a marginal ear vein (rabbits) or tail vein (rats) may be performed.

  • Induction of Pyrexia: A solution of LPS from E. coli is prepared in sterile, pyrogen-free saline. A pyrogenic dose (e.g., 5 µg/kg for rats, lower doses for rabbits) is injected intravenously.

  • Temperature Measurement: Rectal temperature is measured using a thermistor probe at regular intervals (e.g., every 15-30 minutes) or continuously.

  • Drug Administration: this compound or the vehicle is typically administered intraperitoneally or intravenously a set time (e.g., 30 minutes) before the LPS injection.

  • Data Analysis: The change in body temperature over time is plotted for each group. The "fever index" (the area under the time-temperature curve) can be calculated to quantify the overall febrile response and the extent of its reduction by the test compound.

Conclusion

This compound demonstrates antipyretic activity, which is mechanistically attributed to its inhibition of COX enzymes and the subsequent reduction of prostaglandin E2 synthesis in the hypothalamus. While direct and comprehensive quantitative data on the dose-dependent antipyretic effects of this compound itself are not extensively detailed in the available literature, studies on its parent compounds provide strong evidence for its efficacy. The experimental models of Brewer's yeast-induced and LPS-induced fever in rodents and rabbits are well-established and robust methods for further investigating the antipyretic potential of this compound and its derivatives. Future research should focus on generating specific dose-response and time-course data for this compound to better characterize its antipyretic profile for potential therapeutic applications.

References

Ampyrone: A Versatile Reagent for Peroxide and Phenol Detection

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Ampyrone, also known as 4-aminoantipyrine (B1666024) (4-AAP), has long been established as a valuable chromogenic reagent in analytical chemistry. Its utility lies in its ability to undergo specific reactions that produce intensely colored compounds, enabling the sensitive detection and quantification of various analytes. This technical guide provides a comprehensive overview of the application of this compound in the detection of two crucial classes of compounds: peroxides and phenols. For researchers, scientists, and drug development professionals, understanding the principles and practicalities of this compound-based assays is essential for a wide range of applications, from environmental monitoring to biochemical analysis and pharmaceutical quality control.

Detection of Phenolic Compounds

The determination of phenols is critical in various fields due to their environmental impact and presence in industrial effluents. This compound provides a reliable and widely adopted spectrophotometric method for this purpose.

Reaction Mechanism

The cornerstone of phenol (B47542) detection using this compound is an oxidative coupling reaction. In an alkaline environment (typically pH 10) and in the presence of an oxidizing agent such as potassium ferricyanide (B76249), this compound reacts with phenolic compounds to form a stable reddish-brown antipyrine (B355649) dye.[1][2] The intensity of the resulting color is directly proportional to the concentration of the phenolic compounds in the sample. It is important to note that this method is effective for ortho- and meta-substituted phenols, while para-substituted phenols may exhibit a different response.[1]

Experimental Workflow for Phenol Detection

G cluster_prep Sample & Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Phenolic Sample Mix Mix Sample, Buffer, This compound, and Oxidant Sample->Mix Buffer Alkaline Buffer (pH 10) Buffer->Mix This compound This compound Solution This compound->Mix Oxidant Potassium Ferricyanide Solution Oxidant->Mix Incubate Incubate Mix->Incubate Measure Measure Absorbance (460-510 nm) Incubate->Measure Quantify Quantify Phenol Concentration Measure->Quantify

Caption: Workflow for the spectrophotometric detection of phenols using this compound.

Quantitative Data for Phenol Detection

The following table summarizes the key quantitative parameters for the spectrophotometric determination of phenols using this compound.

ParameterValueReference
Wavelength of Max. Absorbance (λmax) 460 - 510 nm[2][3][4]
Optimal pH 9.4 - 10.2[5][6]
Oxidizing Agent Potassium Ferricyanide[1][2]
Detection Limit (Direct Method) > 50 µg/L[2]
Detection Limit (with Extraction) 5 µg/L[2]
Linearity Range (Catechol) 0.2 - 14 µg/mL[7]
Linearity Range (Resorcinol) 0.04 - 18 µg/mL[7]
Linearity Range (Quinol) 0.2 - 4 µg/mL[7]
Experimental Protocol: Spectrophotometric Determination of Phenols

This protocol is based on the well-established 4-aminoantipyrine method, such as EPA Method 420.1.[2]

1. Reagent Preparation:

  • Ammonia (B1221849) Buffer Solution: Dissolve 6.75 g of ammonium (B1175870) chloride in 57 mL of concentrated ammonium hydroxide (B78521) and dilute to 100 mL with deionized water.[8]
  • This compound Solution (2%): Dissolve 2 g of 4-aminoantipyrine in 100 mL of deionized water.[2]
  • Potassium Ferricyanide Solution (8%): Dissolve 8 g of K₃Fe(CN)₆ in 100 mL of deionized water.[8]
  • Phenol Stock Solution (1000 mg/L): Dissolve 1.0 g of phenol in freshly boiled and cooled deionized water and dilute to 1 L.[8] From this, prepare working standards by dilution.

2. Sample Preparation and Reaction:

  • Place 500 mL of the sample (or an aliquot diluted to 500 mL containing no more than 25 µg of phenol) into a separatory funnel.[2]
  • Add 10 mL of the ammonia buffer solution and mix. Adjust the pH to 10.0 ± 0.2 if necessary.[2]
  • Add 3.0 mL of the this compound solution and mix.[2]
  • Add 3.0 mL of the potassium ferricyanide solution and mix well.[2]

3. Measurement:

  • Allow the color to develop for at least 3 minutes.[2]
  • For increased sensitivity, extract the colored complex with a known volume of chloroform (B151607).[4]
  • Measure the absorbance of the aqueous or chloroform phase at 460 nm using a spectrophotometer.[2]
  • Prepare a standard curve by plotting the absorbance values of the standards against their corresponding phenol concentrations.
  • Determine the concentration of phenols in the sample by comparing its absorbance to the standard curve.

Detection of Peroxides

This compound is also a key reagent in peroxidase-coupled assays for the detection of hydrogen peroxide (H₂O₂). This indirect method is highly sensitive and widely used in various biochemical and clinical assays to measure the activity of H₂O₂-producing enzymes.

Reaction Mechanism

In these assays, an oxidase enzyme first catalyzes a reaction that produces hydrogen peroxide. Subsequently, in the presence of a peroxidase, such as horseradish peroxidase (HRP), the newly formed H₂O₂ oxidizes a chromogenic substrate. This substrate typically consists of this compound and a phenolic or anilinic compound. The oxidative coupling of these two molecules results in the formation of a colored product, the absorbance of which can be measured to quantify the initial amount of H₂O₂.

Signaling Pathway for Peroxide Detection

G cluster_enzymatic Enzymatic H₂O₂ Generation cluster_detection Colorimetric Detection Substrate Substrate (e.g., Glucose, Amine) Enzyme Oxidase Enzyme Substrate->Enzyme O₂ Product Oxidized Product Enzyme->Product H2O2 Hydrogen Peroxide (H₂O₂) Enzyme->H2O2 HRP Horseradish Peroxidase (HRP) H2O2->HRP ColoredProduct Colored Product HRP->ColoredProduct This compound This compound This compound->HRP Chromogen Chromogenic Substrate (e.g., Phenol, Vanillic Acid) Chromogen->HRP

Caption: Enzymatic cascade for the detection of hydrogen peroxide using this compound.

Quantitative Data for Peroxide Detection

The following table presents quantitative information for this compound-based peroxidase-coupled assays for H₂O₂ detection.

ParameterValueReference
Enzyme Horseradish Peroxidase (HRP)[9]
Chromogenic Substrates This compound with Phenol, Vanillic Acid, or Resorcinol[9][10][11]
Wavelength of Max. Absorbance (λmax) 490 - 510 nm[9][10]
Optimal pH ~7.0[9]
Linearity Range (H₂O₂ with Resorcinol) 1.15 - 295 µM[11]
Detection Limit (H₂O₂ with Resorcinol) 0.12 µM[11]
Linearity Range (H₂O₂ with Phenol) 5 - 50 µg[12]
Experimental Protocol: Peroxidase-Coupled Assay for Hydrogen Peroxide

This protocol describes a general method for detecting H₂O₂ produced by an enzymatic reaction.

1. Reagent Preparation:

  • Phosphate (B84403) Buffer (0.2 M, pH 7.0): Prepare a standard phosphate buffer solution.[9]
  • Horseradish Peroxidase (HRP) Solution: Prepare a stock solution of HRP in phosphate buffer. The final concentration will depend on the specific assay.
  • This compound/Chromogen Solution:
  • With Phenol: Dissolve 810 mg of phenol and 25 mg of 4-aminoantipyrine in deionized water and dilute to 50 mL.[9]
  • With Vanillic Acid: A typical reaction mixture contains 100 µM 4-aminoantipyrine and 200 µM vanillic acid.[13]
  • Hydrogen Peroxide Standard Solution: Prepare a series of H₂O₂ standards by diluting a stock solution in phosphate buffer.

2. Reaction and Measurement:

  • In a microplate well or cuvette, combine the sample containing the H₂O₂-producing enzyme and its substrate with the phosphate buffer.
  • Add the HRP solution.
  • Initiate the colorimetric reaction by adding the this compound/chromogen solution.
  • Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a specified time (e.g., 5-30 minutes).[9][14]
  • Measure the absorbance at the appropriate wavelength (e.g., 510 nm for the phenol-ampyrone system).[9]
  • Construct a standard curve using the H₂O₂ standards.
  • Calculate the concentration of H₂O₂ in the sample based on the standard curve.

References

The Discovery of Ampyrone as a Novel Tyrosinase Activator: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Significant advancements in the understanding of melanogenesis have unveiled novel therapeutic targets for pigmentation disorders. Tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis, has traditionally been a target for inhibitors to treat hyperpigmentation. However, the discovery of tyrosinase activators holds promise for treating hypopigmentation disorders such as oculocutaneous albinism (OCA). This technical guide details the discovery of Ampyrone (4-aminoantipyrine) as a direct activator of human tyrosinase. Through high-throughput screening, this compound was identified as a potent agonist of the intramelanosomal domain of human tyrosinase (hTYR). This guide will provide an in-depth overview of the quantitative data supporting this discovery, detailed experimental protocols for key assays, and a visualization of the relevant biological pathways.

Introduction to Tyrosinase and Melanogenesis

Melanin synthesis, or melanogenesis, is a complex process occurring within melanosomes of melanocytes.[1] Tyrosinase is a copper-containing enzyme that catalyzes the initial and rate-limiting steps of this pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1] Dopaquinone is a highly reactive intermediate that proceeds through a series of reactions to form either black/brown eumelanin (B1172464) or red/yellow pheomelanin. The regulation of tyrosinase activity is therefore a critical control point in determining pigmentation levels.

Mutations in the tyrosinase gene can lead to a loss of enzyme function, resulting in conditions like oculocutaneous albinism type 1B (OCA1B), a genetic disorder characterized by reduced pigmentation of the skin, hair, and eyes.[2] The identification of small molecules that can directly activate tyrosinase, particularly dysfunctional variants, presents a viable therapeutic strategy for such conditions.

Discovery of this compound as a Tyrosinase Activator

This compound was identified as a direct activator of human tyrosinase through a high-throughput screening (HTS) campaign.[2] This screening effort aimed to identify compounds that could modulate the enzymatic activity of the intramelanosomal domain of human tyrosinase.

Quantitative Data on this compound's Activity

The efficacy of this compound as a tyrosinase activator has been quantified through various in vitro and cell-based assays. The data presented below is a summary of the key findings from preclinical studies.

Parameter Wild-Type hTYR P406L hTYR Variant (OCA1B) Cell-Based Assays 3D Skin Model Reference
Increase in Catalytic Efficiency Data not specified~40% increaseNot ApplicableNot Applicable[2]
EC50 of Tyrosinase Activation To be determined from full textTo be determined from full textNot ApplicableNot Applicable
Increase in Melanin Content Not ApplicableNot ApplicableIncreased melanin synthesis observed in wild-type and OCA1B human melanocytes.[1]Increased epidermal pigmentation with 200µM this compound treatment over 21 days.[1]
Induction of Melanin Intermediates Not ApplicableNot ApplicableIncreased levels of DHICA and DHI within 20 minutes of treatment in human melanocytes.[1]Not Applicable[1]

EC50: Half-maximal effective concentration; hTYR: human tyrosinase; OCA1B: Oculocutaneous albinism type 1B; DHICA: 5,6-dihydroxyindole-2-carboxylic acid; DHI: 5,6-dihydroxyindole.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound as a tyrosinase activator.

High-Throughput Screening (HTS) for Tyrosinase Activators

Objective: To identify small molecule activators of recombinant human tyrosinase.

Protocol:

  • A library of small molecules is dispensed into 384-well assay plates.

  • Recombinant human tyrosinase (intramelanosomal domain) is added to each well.

  • The enzyme and compounds are pre-incubated for a defined period (e.g., 10 minutes) at room temperature.

  • The enzymatic reaction is initiated by the addition of the substrate, L-DOPA.

  • The formation of dopachrome (B613829) is monitored kinetically by measuring the absorbance at 475 nm over time using a microplate reader.

  • Compounds that increase the rate of dopachrome formation compared to a vehicle control (e.g., DMSO) are identified as potential activators.

In Vitro Tyrosinase Activity Assay

Objective: To determine the effect of this compound on the catalytic activity of wild-type and mutant tyrosinase.

Protocol:

  • Purified recombinant human tyrosinase (wild-type or P406L variant) is prepared in a suitable buffer (e.g., 50 mM sodium phosphate, pH 6.8).

  • A dilution series of this compound is prepared.

  • In a 96-well plate, the enzyme is incubated with varying concentrations of this compound or vehicle control for 10-15 minutes at 37°C.

  • The reaction is initiated by adding L-DOPA (final concentration, e.g., 1 mM).

  • The absorbance at 475 nm is measured every minute for 30-60 minutes at 37°C.

  • The initial reaction velocity (V₀) is calculated from the linear portion of the kinetic curve.

  • Data is plotted as percentage of activation versus this compound concentration to determine the EC50.

Cell-Based Melanin Content Assay

Objective: To measure the effect of this compound on melanin production in melanocytes.

Protocol:

  • Human melanocytes (wild-type or OCA1B patient-derived) are seeded in 6-well plates and cultured until they reach 70-80% confluency.

  • Cells are treated with various concentrations of this compound or vehicle control for a specified period (e.g., 48-72 hours).

  • After treatment, cells are washed with PBS, harvested by trypsinization, and counted.

  • The cell pellet is solubilized in 1 N NaOH at 80°C for 1 hour.

  • The absorbance of the lysate is measured at 405 nm using a spectrophotometer.

  • A standard curve is generated using synthetic melanin to quantify the melanin content.

  • Melanin content is normalized to the cell number or total protein content.

Melanin Measurement in 3D Human Skin Models

Objective: To assess the effect of this compound on pigmentation in a tissue-like environment.

Protocol:

  • Commercially available or in-house generated 3D human skin equivalents containing melanocytes and keratinocytes are used.

  • The skin models are treated topically or systemically (in the culture medium) with this compound (e.g., 200 µM) or vehicle control for an extended period (e.g., 21 days), with media changes every 2-3 days.

  • At the end of the treatment period, the skin models are harvested.

  • For visual assessment, whole-mount images are taken.

  • For quantitative analysis, the tissue is homogenized and melanin is extracted using a solubilizing agent (e.g., Solvable™).

  • The absorbance of the extract is measured at 490 nm, and melanin content is quantified against a standard curve.

  • Alternatively, the tissue can be fixed, sectioned, and stained with Fontana-Masson to visualize melanin distribution and quantified using image analysis software.

Signaling Pathways and Mechanism of Action

This compound acts as a direct agonist of tyrosinase, meaning it binds to the enzyme and enhances its catalytic activity. This direct activation mechanism bypasses the need for upstream signaling events that typically regulate tyrosinase expression and function.

The Melanogenesis Signaling Pathway

The production of melanin is regulated by a complex signaling cascade, primarily initiated by the binding of α-melanocyte-stimulating hormone (α-MSH) to the melanocortin 1 receptor (MC1R). This activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates the transcription factor CREB. Phosphorylated CREB upregulates the expression of the master regulator of melanogenesis, microphthalmia-associated transcription factor (MITF). MITF then promotes the transcription of key melanogenic enzymes, including tyrosinase.

Melanogenesis_Pathway cluster_upstream Upstream Signaling cluster_melanin_synthesis Melanin Synthesis alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R AC Adenylyl Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF (Transcription) CREB->MITF Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Tyrosinase Tyrosinase Enzyme Tyrosinase_Gene->Tyrosinase Transcription & Translation L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin This compound This compound This compound->Tyrosinase Direct Activation

Caption: The melanogenesis signaling pathway and the direct activation of tyrosinase by this compound.

Proposed Mechanism of this compound Action

This compound is hypothesized to bind directly to the tyrosinase enzyme, inducing a conformational change that enhances its catalytic activity. This leads to an increased rate of conversion of L-tyrosine to L-DOPA and L-DOPA to dopaquinone, thereby accelerating the melanin synthesis pathway. This direct activation is particularly significant for hypomorphic variants of tyrosinase, such as P406L, where this compound can partially restore enzymatic function.

Ampyrone_Mechanism cluster_enzyme Tyrosinase Enzyme Inactive_Tyr Tyrosinase (Inactive/Less Active State) Active_Tyr Tyrosinase (Active State) Inactive_Tyr->Active_Tyr Conformational Change Product Dopaquinone Active_Tyr->Product Increased Catalysis This compound This compound This compound->Inactive_Tyr Binds to enzyme Substrate L-Tyrosine / L-DOPA Substrate->Active_Tyr Binds to active site

References

Ampyrone in Body Fluid Measurement: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate measurement of body fluid compartments is fundamental in physiological research and clinical practice. While various tracers are established for determining total body water (TBW) and extracellular water (ECW), the pyrazolone (B3327878) derivative ampyrone (4-aminoantipyrine, 4-AA) has been investigated as a potential marker. This technical guide provides an in-depth analysis of the use of this compound in this context, detailing its primary application in total body water measurement.

Historically, this compound was explored as an alternative to its parent compound, antipyrine, for quantifying body water due to its simpler and more accurate analytical detection. This guide will synthesize the available scientific literature to provide detailed experimental protocols, quantitative data, and a comparative analysis with established methods for extracellular water measurement, such as inulin (B196767) and sodium bromide dilution.

This compound (4-Aminoantipyrine) for Total Body Water Measurement

Research has primarily focused on the use of this compound for the determination of total body water. The underlying principle of the dilution method is that, following administration, a tracer should distribute evenly throughout a specific fluid compartment. The volume of this compartment can then be calculated by measuring the concentration of the tracer after equilibration.

This compound has been shown to distribute uniformly between the water of plasma and erythrocytes, as well as the water content of various organs. It is important to note that it is excluded from body fat. These characteristics make it a suitable candidate for measuring the total volume of body water available for solute dilution.

Experimental Protocol: this compound Dilution for Total Body Water

The following protocol is a synthesized methodology based on foundational studies.

1. Subject Preparation:

  • Subjects should fast overnight to ensure a basal metabolic state.

  • Record the subject's precise body weight.

  • Collect a baseline blood sample to measure any pre-existing interfering substances.

2. This compound Administration:

  • Prepare a sterile solution of this compound in saline.

  • Administer a precisely known dose of this compound intravenously.

3. Equilibration and Sampling:

  • Allow for a period of equilibration, during which the this compound distributes throughout the total body water.

  • Collect blood samples at timed intervals post-administration (e.g., 3, 4, 5, and 6 hours).

4. Sample Analysis:

  • Separate plasma from the blood samples.

  • Determine the concentration of this compound in the plasma samples using a validated analytical method, such as diazotization and acid coupling with N-1-naphthyl ethylene (B1197577) diamine.

5. Calculation of Total Body Water:

  • Plot the plasma concentration of this compound against time on a semi-logarithmic scale.

  • Extrapolate the line of best fit back to time zero to determine the theoretical plasma concentration of this compound before elimination begins (C₀).

  • Calculate the total body water (TBW) using the following formula:

    TBW (L) = (Dose of this compound (mg) - Amount Excreted (mg)) / C₀ (mg/L)

    (Note: If the amount excreted during the equilibration period is negligible, it can be omitted from the calculation.)

Quantitative Data for this compound
ParameterValue/ObservationSpeciesCitation
Distribution Uniform between erythrocyte and plasma water, and water of various organs. Excluded from fat.Dogs, Goats, Humans[1]
Metabolism Metabolized at a very slow exponential rate.Humans[1]
Pharmacologic Action No recognizable pharmacologic action at doses used for measurement.Humans[1]
Volume of Distribution Equal to, or slightly less than, simultaneously injected antipyrine.Humans[1]

Established Methods for Extracellular Water Measurement

While this compound is primarily associated with total body water measurement, it is crucial for researchers to be familiar with the gold-standard methods for the specific determination of extracellular water. The most common and well-validated tracers for ECW are inulin and sodium bromide.

Inulin Dilution Method

Inulin, a polysaccharide, is considered a reliable marker for ECW because it distributes throughout the extracellular space but does not readily cross cell membranes.

1. Subject Preparation:

  • Subjects should be in a hydrated and rested state.

  • Empty the bladder and collect a baseline blood sample.

2. Inulin Administration:

  • Administer a priming dose of inulin intravenously to rapidly achieve a target plasma concentration.

  • Immediately follow with a continuous intravenous infusion of inulin at a rate calculated to maintain a constant plasma concentration.

3. Equilibration and Sampling:

  • Allow a 2-3 hour equilibration period for inulin to distribute throughout the ECW.

  • Collect precisely timed urine samples via a catheter.

  • Collect blood samples at the midpoint of each urine collection period.

4. Sample Analysis:

  • Measure the concentration of inulin in plasma and urine samples using a suitable analytical method (e.g., colorimetric assays).

5. Calculation of Extracellular Water:

  • Calculate the inulin clearance to ensure a steady state has been reached.

  • The volume of distribution of inulin, which represents the ECW, is calculated as:

    ECW (L) = (Total Amount of Inulin Infused (mg) - Total Amount of Inulin Excreted (mg)) / Plasma Inulin Concentration (mg/L)

Sodium Bromide Dilution Method

Sodium bromide is another widely used tracer for ECW. Bromide ions distribute in a space that closely approximates the extracellular fluid.

1. Subject Preparation:

  • Collect baseline blood and/or saliva samples to determine endogenous bromide levels.

2. Sodium Bromide Administration:

  • Administer a known dose of sodium bromide orally or intravenously.

3. Equilibration and Sampling:

  • Allow for an equilibration period of 2-4 hours.

  • Collect a post-equilibration blood or saliva sample.

4. Sample Analysis:

  • Measure the bromide concentration in the pre- and post-administration samples using methods like ion chromatography or high-performance liquid chromatography (HPLC).

5. Calculation of Extracellular Water:

  • Calculate the ECW using the following formula, correcting for the portion of bromide that enters red blood cells and the Donnan equilibrium effect:

    ECW (L) = [Dose of Bromide (mmol) / (Plasma Bromide Concentration_post - Plasma Bromide Concentration_pre) (mmol/L)] x 0.90 x 0.95

    (Note: 0.90 is the correction factor for intracellular bromide, and 0.95 is the Donnan equilibrium factor.)

Comparative Summary of Body Fluid Markers

MarkerFluid Compartment MeasuredAdvantagesDisadvantages
This compound (4-AA) Total Body WaterSimple and accurate analysis compared to antipyrine.Not suitable for specific ECW measurement; limited recent data.
Inulin Extracellular WaterGold standard for ECW; does not cross cell membranes.Requires continuous infusion and urine collection; technically demanding.
Sodium Bromide Extracellular WaterSimpler administration (oral or IV bolus) than inulin.Some intracellular penetration requires correction factors.

Visualizing Experimental Workflows

This compound Dilution Workflow

AmpyroneWorkflow cluster_prep Preparation cluster_admin Administration cluster_sampling Equilibration & Sampling cluster_analysis Analysis & Calculation Subject Fasting Subject BaselineBlood Baseline Blood Sample Subject->BaselineBlood Dose IV this compound Dose Equilibration Equilibration Period Dose->Equilibration TimedSamples Timed Blood Samples Equilibration->TimedSamples PlasmaAnalysis Plasma Concentration Analysis TimedSamples->PlasmaAnalysis Extrapolation Extrapolate to C₀ PlasmaAnalysis->Extrapolation Calculation Calculate TBW Extrapolation->Calculation

Caption: Workflow for Total Body Water Measurement using this compound Dilution.

Inulin Dilution Workflow for ECW

InulinWorkflow cluster_sampling Steady-State Sampling Start Start: Priming Dose (IV) Infusion Continuous IV Infusion Start->Infusion Equilibration 2-3 Hour Equilibration Infusion->Equilibration UrineCollection Timed Urine Collection Equilibration->UrineCollection BloodCollection Midpoint Blood Collection Equilibration->BloodCollection Analysis Analyze Inulin in Plasma & Urine UrineCollection->Analysis BloodCollection->Analysis Calculation Calculate ECW Volume Analysis->Calculation End End Calculation->End

Caption: Workflow for Extracellular Water Measurement using Inulin Dilution.

Conclusion

This compound (4-aminoantipyrine) serves as a viable marker for the determination of total body water, offering analytical advantages over its parent compound, antipyrine. However, the existing body of scientific literature does not support its use for the specific measurement of the extracellular water compartment. For researchers and drug development professionals aiming to quantify ECW, established methods utilizing tracers such as inulin or sodium bromide remain the standards of practice. A thorough understanding of the principles, advantages, and limitations of each method is essential for the accurate assessment of body fluid compartments in both research and clinical settings.

References

A Technical Guide to the Interaction of Ampyrone with Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

This document provides a comprehensive technical overview of the interaction between ampyrone (4-aminoantipyrine), a primary active metabolite of aminopyrine (B3395922), and liver microsomes. It is intended for researchers, scientists, and professionals in the field of drug development and toxicology. The guide details the metabolic pathways, enzymatic kinetics, and potential for reactive metabolite formation, supported by standardized experimental protocols and data visualizations.

Introduction

This compound, also known as 4-aminoantipyrine (B1666024) (AA), is a pyrazolone (B3327878) derivative and the principal metabolite of the analgesic and antipyretic drug aminopyrine. The liver is the primary site of aminopyrine metabolism, where a complex series of reactions mediated by cytochrome P450 (CYP) enzymes occurs within the endoplasmic reticulum, specifically in preparations known as liver microsomes.[1][2] Understanding the interaction of this compound and its parent compound with these microsomal enzymes is critical for evaluating the drug's efficacy, pharmacokinetic profile, potential for drug-drug interactions, and risk of hepatotoxicity.[3] This guide synthesizes available data on the metabolic fate of this compound, the kinetics of its formation, and the experimental methodologies used for its study.

Metabolic Pathways and Enzymology

The metabolism of aminopyrine in liver microsomes is a multi-step process primarily involving N-demethylation and hydroxylation, catalyzed by various CYP450 isoforms.[1] this compound is formed through the sequential N-demethylation of aminopyrine.

The primary metabolic reactions are:

  • First N-demethylation: Aminopyrine is converted to 4-monomethylaminoantipyrine (MAA).

  • Second N-demethylation: MAA is subsequently demethylated to form this compound (4-aminoantipyrine or AA).

  • Hydroxylation: A secondary pathway involves the hydroxylation of aminopyrine to form metabolites like 3-hydroxymethyl-2-methyl-4-dimethylamino-1-phenyl-3-pyrazoline-5-one (AM-OH).[1]

Multiple CYP enzymes are involved, with isoforms from the CYP1, CYP2, and CYP3 families being the most significant contributors to the metabolism of a wide range of drugs.[4][5] Studies in rat liver microsomes have identified several specific P450 forms with varying catalytic activities for aminopyrine's N-demethylation and hydroxylation.[1] In humans, aminopyrine N-demethylase activity shows significant variation among individuals, which correlates directly with the total cytochrome P-450 content in the liver microsomes.[2]

Visualized Metabolic Pathway

The following diagram illustrates the primary metabolic conversion of aminopyrine to this compound in liver microsomes.

This compound Metabolic Pathway Aminopyrine Aminopyrine MAA 4-Monomethyl- aminoantipyrine (MAA) Aminopyrine->MAA First N-demethylation This compound This compound (4-Aminoantipyrine) MAA->this compound Second N-demethylation CYP450 CYP450 Enzymes (e.g., CYP2C, CYP3A) CYP450->Aminopyrine CYP450->MAA

Caption: Metabolic conversion of Aminopyrine to this compound via N-demethylation.

Quantitative Metabolic Data

The kinetics of this compound formation are typically studied by measuring the N-demethylation of its precursor, aminopyrine. The following tables summarize the available kinetic parameters from studies using rat and human liver microsomes. These values are essential for predicting metabolic stability and potential in vivo clearance.[6][7]

Table 1: Michaelis-Menten Constants (Km) for Aminopyrine N-demethylation
Species / SystemEnzyme FormKm Value (mM)Reference
Rat Liver MicrosomesP-450 PB-40.50[1]
Rat Liver MicrosomesP-450 UT-20.62[1]
Human Liver MicrosomesPooled2.4 (mean)[2]

Note: Km values represent the substrate concentration at half the maximum velocity of the reaction, indicating the affinity of the enzyme for the substrate.

Table 2: N-demethylase Activity in Human Liver Microsomes
ParameterRange of ActivityNotesReference
N-demethylase Activity0.52 - 4.42 nmol/min/mg proteinActivity correlates with total CYP450 content.[2]

Experimental Protocols

The following section details a standardized protocol for assessing the metabolism of this compound or its parent compound, aminopyrine, using liver microsomes. This methodology is adapted from established in vitro drug metabolism procedures.[8][9][10]

Objective

To determine the rate of this compound (or its precursor's) metabolism in human liver microsomes and to identify the primary metabolites formed.

Materials and Reagents
  • Human Liver Microsomes (HLM), pooled

  • This compound or Aminopyrine standard

  • NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

  • Potassium Phosphate (B84403) Buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) (ACN) with internal standard (e.g., Verapamil) for reaction termination

  • 96-well incubation plates

  • LC-MS/MS system for analysis

Experimental Procedure
  • Preparation of Reagents:

    • Prepare a 100 mM stock solution of this compound/Aminopyrine in a suitable solvent (e.g., DMSO, Methanol).

    • Prepare the NADPH regenerating system in 0.1 M potassium phosphate buffer.

    • Thaw human liver microsomes on ice. Dilute to a final concentration of 0.5 mg/mL in cold buffer.

  • Incubation:

    • Add 5 µL of the substrate (this compound/Aminopyrine) at various concentrations (e.g., 0.5 to 100 µM) to the wells of a 96-well plate.

    • Add 175 µL of the diluted liver microsome suspension to each well.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding 20 µL of the NADPH regenerating system. A parallel incubation without NADPH should be run as a negative control.[11]

  • Time-Point Sampling and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard.

    • This step precipitates the microsomal proteins and halts enzymatic activity.[8]

  • Sample Processing and Analysis:

    • Centrifuge the plate at 4,000 rpm for 20 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate.

    • Analyze the samples using a validated LC-MS/MS method to quantify the disappearance of the parent compound and the formation of metabolites.

Visualized Experimental Workflow

The diagram below outlines the key steps in the in vitro metabolism assay.

Experimental Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Substrate, Microsomes, Buffer) add_substrate Add Substrate to Plate prep_reagents->add_substrate prep_nadph Prepare NADPH Regenerating System start_reaction Initiate with NADPH prep_nadph->start_reaction add_microsomes Add Microsomes add_substrate->add_microsomes pre_incubate Pre-incubate at 37°C add_microsomes->pre_incubate pre_incubate->start_reaction terminate Terminate Reaction (Ice-cold Acetonitrile) start_reaction->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms

Caption: Workflow for in vitro metabolism study using liver microsomes.

Formation of Reactive Metabolites

A critical aspect of drug metabolism studies is the assessment of reactive metabolite formation, which can lead to idiosyncratic drug-induced liver injury (IDILI).[12] Pyrazolone derivatives, including aminopyrine, can react with substances like nitrite (B80452) to form potentially mutagenic or carcinogenic compounds, such as dimethylnitrosamine (DMNA).[13]

In the context of microsomal metabolism, the oxidative reactions catalyzed by CYP450 enzymes can generate electrophilic intermediates. These reactive species can covalently bind to cellular macromolecules, including proteins, which is a potential mechanism for toxicity.[14][15]

Trapping of Reactive Metabolites

To detect these unstable intermediates, in vitro assays often include a "trapping agent," such as glutathione (B108866) (GSH) or N-acetylcysteine (NAC).[16] These nucleophilic agents react with the electrophilic metabolite to form a stable conjugate that can be identified by LC-MS/MS. The presence of such conjugates provides evidence of bioactivation.

Logical Pathway for Bioactivation Assessment

The following diagram illustrates the logical process for assessing the risk associated with reactive metabolite formation.

Bioactivation Assessment cluster_outcome Potential Outcomes substance This compound / Precursor metabolism Phase I Metabolism (Oxidation) substance->metabolism microsomes Liver Microsomes + NADPH microsomes->metabolism stable_met Stable Metabolites metabolism->stable_met Excretion reactive_met Reactive Metabolite (Electrophile) metabolism->reactive_met detox Detoxification (e.g., GSH Conjugation) reactive_met->detox binding Covalent Binding (Protein Adducts) reactive_met->binding toxicity Hepatotoxicity binding->toxicity

Caption: Logical pathway from metabolism to potential hepatotoxicity.

Conclusion

The interaction of this compound with liver microsomes is primarily defined by the N-demethylation of its parent compound, aminopyrine, a process driven by cytochrome P450 enzymes. Significant inter-individual variability in metabolic rates exists, linked to differences in CYP450 content.[2] While the primary metabolic pathway leads to the formation of this compound, there is a potential for the generation of reactive metabolites, which warrants careful investigation during drug development to mitigate the risk of liver toxicity.[12][13][14] The standardized in vitro protocols outlined in this guide provide a robust framework for characterizing the metabolic profile, kinetic parameters, and bioactivation potential of this compound and related compounds.

References

Ampyrone as a Potential Therapeutic Modulator for Oculocutaneous Albinism: A Technical Overview of Early-Stage Research

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract: Oculocutaneous albinism (OCA) is a group of genetic disorders characterized by reduced or absent melanin (B1238610) synthesis, leading to hypopigmentation of the skin, hair, and eyes, and is often associated with significant visual impairment.[1] The primary cause of OCA type 1 (OCA1) is mutations in the tyrosinase (TYR) gene, which encodes the rate-limiting enzyme in the melanin synthesis pathway.[2][3][4][5] While current management of OCA is limited to supportive care, recent early-stage research has identified Ampyrone (4-Aminoantipyrine) as a direct agonist of human tyrosinase, presenting a novel therapeutic avenue for forms of OCA where residual enzyme activity can be augmented.[2][3][4] This document provides an in-depth technical guide on the foundational research into this compound's effects on tyrosinase activity and melanogenesis, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biochemical and procedural frameworks.

Introduction to Oculocutaneous Albinism and the Role of Tyrosinase

Oculocutaneous albinism encompasses a set of inherited conditions affecting the pigmentation of the skin, hair, and eyes.[1] These conditions result from mutations in genes crucial for the production of melanin.[1] Melanin is synthesized within specialized organelles called melanosomes, located in melanocyte cells.[6] The synthesis pathway is initiated and regulated by the enzyme tyrosinase (TYR), which catalyzes the oxidation of L-tyrosine to L-DOPA and subsequently to dopaquinone, a precursor for both eumelanin (B1172464) (black-brown pigment) and pheomelanin (red-yellow pigment).[2][7][8]

Mutations in the TYR gene can lead to a complete absence of enzyme activity, as in Oculocutaneous Albinism type 1A (OCA1A), or a significant reduction in its catalytic function, as in Oculocutaneous Albinism type 1B (OCA1B).[2][3][4] In cases like OCA1B, where a hypomorphic variant of the tyrosinase enzyme is present, therapeutic strategies aimed at enhancing the residual activity of the enzyme hold significant promise.

This compound as a Tyrosinase Activator

Recent research has identified this compound (also known as 4-aminoantipyrine) as a small molecule activator of human tyrosinase.[2][3][4] Through high-throughput screening of approximately 34,000 unique compounds, this compound was discovered as one of nine candidate activators of the intra-melanosomal domain of human tyrosinase (hTyr).[9] This finding is particularly significant as there is a scarcity of direct activators of tyrosinase, in contrast to the well-established field of tyrosinase inhibitors used for hyperpigmentation disorders.[2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from early-stage studies on this compound's effect on tyrosinase and melanin production.

In Vitro Efficacy of this compound
Parameter Result
Target EnzymeHuman Tyrosinase (hTyr), intramelanosomal domain
OCA1B-related hTyr VariantP406L
Increase in Catalytic Efficiency of P406L Variant~40%[9]
Effect on Wild-Type Human MelanocytesInduced Melanin Synthesis[2][3][4]
Effect on OCA1B Human MelanocytesInduced Melanin Synthesis[2][3][4]
Effect on 3D Human Skin CulturesInduced Melanin Synthesis[2][3][4]
In Vivo Efficacy of this compound (Mouse Model of OCA1B)
Parameter Result
Mouse ModelC57BL/6J-Tyrc-h/c-h
Administration RouteIntraperitoneal (i.p.) injection[9]
Maximum Dosage48 mg/kg/day[9]
Treatment Duration30 days[9]
Effect on Fur PigmentationMild improvement in melanin deposition (spectrophotometric analysis)[9]
Effect on Iris and Retinal Pigment EpitheliumInconclusive[9]

Experimental Protocols

This section details the methodologies employed in the key experiments that identified and characterized this compound as a tyrosinase activator.

High-Throughput Screening (HTS) for Tyrosinase Modulators
  • Objective: To identify small molecule activators or inhibitors of the intra-melanosomal domain of human tyrosinase (hTyr).

  • Library: ~34,000 unique chemical compounds.

  • Enzyme: A unique construct of the intra-melanosomal domain of human tyrosinase (hTyr) was used for the assay.

  • Assay Principle: A peroxidase-coupled assay is commonly used for measuring tyrosinase activity. Tyrosinase-mediated oxidation of a substrate (e.g., L-tyrosine) produces hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP) and a suitable chromogenic or fluorogenic substrate (like Amplex Red or this compound itself in coupling reactions with other phenols), a detectable signal is produced that is proportional to tyrosinase activity.[10][11]

  • Procedure:

    • Dispense the hTyr enzyme into a multi-well plate.

    • Add compounds from the chemical library to individual wells.

    • Initiate the enzymatic reaction by adding the substrate (e.g., L-DOPA or L-tyrosine).

    • Incubate for a specified period at a controlled temperature.

    • Measure the output signal (absorbance or fluorescence) using a plate reader.

    • Identify "hits" (activators or inhibitors) based on significant deviation from the control wells.

In Vitro Enzymology with hTyr Variant P406L
  • Objective: To determine the effect of this compound on the catalytic efficiency of the OCA1B-related hTyr variant, P406L.

  • Enzyme: Purified intramelanosomal domain of the P406L variant of human tyrosinase.

  • Substrate: L-DOPA.

  • Procedure:

    • Prepare a series of reaction mixtures containing the P406L enzyme, L-DOPA, and varying concentrations of this compound in a suitable buffer.

    • Incubate the reactions at 37°C.

    • Monitor the formation of dopachrome (B613829) by measuring the absorbance at 475 nm over time using a spectrophotometer.

    • Calculate the initial reaction velocities (V₀) from the linear phase of the absorbance curves.

    • Determine Michaelis-Menten kinetic parameters (Kₘ and Vₘₐₓ) in the presence and absence of this compound.

    • Calculate the catalytic efficiency (k꜀ₐₜ/Kₘ) to quantify the change in enzyme function.

Melanin Synthesis Assay in Human Melanocytes
  • Objective: To assess whether this compound can induce melanin production in cultured human melanocytes (both wild-type and OCA1B patient-derived).

  • Cell Lines: Primary human epidermal melanocytes (wild-type) and melanocytes derived from an OCA1B patient (harboring the P406L variant).

  • Procedure:

    • Culture melanocytes in appropriate growth medium until they reach a desired confluency.

    • Treat the cells with various concentrations of this compound for a period of several days.

    • Harvest the cells by trypsinization and centrifugation to form a cell pellet.

    • Solubilize the melanin from the cell pellet by incubating in a solution of NaOH (e.g., 1N NaOH) at an elevated temperature (e.g., 80°C).

    • Measure the absorbance of the solubilized melanin at approximately 405 nm using a spectrophotometer.

    • Normalize the melanin content to the total protein content of the cell lysate to account for differences in cell number.

Visualizations: Pathways and Workflows

Signaling Pathway: this compound's Mechanism of Action

The following diagram illustrates the proposed mechanism by which this compound enhances melanin production in the context of OCA1B.

Melanin_Synthesis_Pathway cluster_melanosome Melanosome L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Step 1 Dopaquinone Dopaquinone L_DOPA->Dopaquinone Step 2 Melanin Melanin Dopaquinone->Melanin (Further Steps) hTyr_P406L Hypomorphic Tyrosinase (e.g., P406L variant in OCA1B) hTyr_P406L->L_DOPA hTyr_P406L->Dopaquinone This compound This compound This compound->hTyr_P406L Activates

Caption: this compound directly activates hypomorphic tyrosinase, enhancing melanin synthesis.

Experimental Workflow: In Vivo Mouse Model Study

This diagram outlines the workflow for evaluating this compound's efficacy in a mouse model of Oculocutaneous Albinism Type 1B.

In_Vivo_Workflow start Select OCA1B Mouse Model (C57BL/6J-Tyr c-h/c-h) treatment Administer this compound (i.p. injection, up to 48 mg/kg/day) for 30 days start->treatment control Administer Vehicle Control (i.p. injection) for 30 days start->control evaluation Evaluate Pigmentation treatment->evaluation control->evaluation fur_analysis Fur Analysis: Spectrophotometric measurement of melanin deposition evaluation->fur_analysis eye_analysis Eye Analysis: Light & Electron Microscopy of Iris and RPE evaluation->eye_analysis conclusion Conclusion: Assess treatment efficacy fur_analysis->conclusion eye_analysis->conclusion

Caption: Workflow for testing this compound's efficacy in an OCA1B mouse model.

Conclusion and Future Directions

The identification of this compound as a direct activator of human tyrosinase represents a significant step forward in the search for targeted therapies for hypopigmentation disorders like Oculocutaneous Albinism Type 1B.[2][3][4] In vitro data compellingly demonstrates that this compound can partially restore the function of the OCA1B-associated P406L tyrosinase variant and induce melanin synthesis in patient-derived cells.[2][3][9]

While the initial in vivo results in a mouse model showed only a mild improvement in fur pigmentation and were inconclusive for ocular tissues, these findings validate the principle of tyrosinase activation as a viable therapeutic strategy.[9] Future research should focus on several key areas:

  • Lead Optimization: Modifying the chemical structure of this compound to develop analogues with increased potency, better bioavailability, and improved penetration into target tissues, particularly the eye.

  • Alternative Screening Strategies: Expanding the search for novel tyrosinase activators through diverse screening methods to identify a broader range of candidate compounds.[9]

  • Advanced In Vivo Models: Utilizing different animal models or refining treatment protocols (e.g., topical application, different delivery systems) to enhance efficacy.

  • Safety and Toxicology: Conducting comprehensive safety and toxicology studies to ensure the suitability of lead compounds for potential human trials.

References

Methodological & Application

Application Notes and Protocols for the Use of Ampyrone in Peroxidase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for utilizing Ampyrone (4-Aminoantipyrine, 4-AAP) in peroxidase assays. This chromogenic substrate is widely employed for the quantitative determination of hydrogen peroxide (H₂O₂) produced in various enzymatic reactions, making it a valuable tool in diverse research and drug development applications.

Introduction

This compound is a versatile reagent used in biochemical assays to detect the presence of hydrogen peroxide or phenols.[1] In the presence of a peroxidase, such as horseradish peroxidase (HRP), this compound couples with a phenolic compound to produce a colored product, a quinoneimine dye, upon oxidation by hydrogen peroxide.[2][3] The intensity of the color produced is directly proportional to the concentration of hydrogen peroxide, allowing for its quantification by spectrophotometry.[4] This assay is frequently coupled with H₂O₂-generating enzymes like glucose oxidase or monoamine oxidase to measure their activity.[5][6]

Principle of the Assay

The this compound-based peroxidase assay relies on the HRP-catalyzed oxidative coupling of this compound with a phenolic compound in the presence of hydrogen peroxide. The resulting stable quinoneimine dye exhibits a distinct color that can be measured spectrophotometrically. A common phenolic coupling agent is phenol (B47542) itself, but others like vanillic acid can also be used.[2][7] The reaction rate is determined by measuring the increase in absorbance at a specific wavelength, typically between 490 nm and 510 nm.[2][7]

Reaction Mechanism

The fundamental reaction is as follows:

2 H₂O₂ + Phenol + 4-Aminoantipyrine (B1666024) --(Peroxidase)--> Quinoneimine dye + 4 H₂O[8]

In this reaction, the peroxidase catalyzes the oxidation of both the phenol and the 4-aminoantipyrine by hydrogen peroxide, leading to the formation of a colored dye.[9]

Key Experimental Components and Parameters

Successful implementation of the this compound peroxidase assay requires careful consideration of several experimental variables. The following table summarizes critical parameters and their typical ranges.

ParameterRecommended Value/RangeNotes
Wavelength (λmax) 490 - 510 nmThe exact wavelength depends on the phenolic compound used.[2][7]
pH 6.0 - 7.0Optimal pH for horseradish peroxidase activity.[7][10]
Temperature 20 - 37 °CThe reaction can be performed at room temperature or incubated at 37°C for faster kinetics.[3][4][7]
Incubation Time 5 - 30 minutesDependent on enzyme concentration and temperature.[3] The reaction should be monitored to ensure it is within the linear range.
Peroxidase Horseradish Peroxidase (HRP)The most commonly used peroxidase for this assay.[6][11]
Phenolic Compound Phenol, Vanillic Acid, etc.Phenol is a classic choice.[7] Vanillic acid is another effective option.[2]

Experimental Protocols

Two common protocols are provided below: a general peroxidase activity assay and an assay for measuring hydrogen peroxide generated from an enzymatic reaction.

Protocol 1: General Peroxidase Activity Assay

This protocol is designed to measure the activity of peroxidase itself using this compound.

Materials:

  • 0.2 M Potassium Phosphate (B84403) Buffer (pH 7.0)

  • 0.0025 M 4-Aminoantipyrine (this compound) with 0.17 M Phenol solution

  • 0.0017 M Hydrogen Peroxide (H₂O₂) solution

  • Peroxidase enzyme solution (e.g., Horseradish Peroxidase)

  • Spectrophotometer and cuvettes

Procedure:

  • Prepare the Reagent Mixture: In a cuvette, combine the following:

    • Potassium Phosphate Buffer

    • 4-Aminoantipyrine/Phenol solution

    • Hydrogen Peroxide solution

  • Equilibrate: Incubate the cuvette at the desired temperature (e.g., 25°C) for 3-4 minutes to allow for temperature equilibration and to establish a blank rate.[7]

  • Initiate the Reaction: Add a small volume of the diluted peroxidase enzyme solution to the cuvette and mix gently.

  • Measure Absorbance: Immediately begin recording the increase in absorbance at 510 nm for 4-5 minutes.[7]

  • Calculate Activity: Determine the rate of change in absorbance per minute (ΔA₅₁₀/min) from the linear portion of the curve. One unit of peroxidase activity is defined as the amount of enzyme that decomposes one micromole of hydrogen peroxide per minute under the specified conditions.[7]

Reagent Preparation:

  • 0.2 M Potassium Phosphate Buffer (pH 7.0): Prepare by mixing monobasic and dibasic potassium phosphate solutions to achieve the desired pH.

  • 0.0025 M 4-Aminoantipyrine with 0.17 M Phenol: Dissolve 25 mg of 4-Aminoantipyrine and 810 mg of phenol in reagent-grade water and bring the final volume to 50 ml.[7]

  • 0.0017 M Hydrogen Peroxide: Prepare fresh daily by diluting a stock solution of 30% H₂O₂.[7]

Protocol 2: Measuring H₂O₂ from an Enzymatic Reaction (e.g., Monoamine Oxidase)

This protocol is adapted for measuring the activity of an H₂O₂-producing enzyme.

Materials:

  • Enzyme of interest (e.g., Monoamine Oxidase) and its substrate

  • Assay Buffer (e.g., Potassium Phosphate Buffer, pH 7.0)

  • 4-Aminoantipyrine (this compound)

  • Vanillic Acid

  • Horseradish Peroxidase (HRP)

  • Microplate reader

Procedure:

  • Prepare the Reaction Mixture: In the wells of a microplate, combine the assay buffer, the substrate for your enzyme of interest, 4-Aminoantipyrine, vanillic acid, and HRP.

  • Initiate the Reaction: Add the enzyme of interest (e.g., Monoamine Oxidase) to start the reaction.

  • Incubate: Incubate the plate at the optimal temperature for your enzyme (e.g., 37°C) for a specific time period (e.g., 10-30 minutes).

  • Measure Absorbance: Read the absorbance of the resulting quinoneimine dye at 490 nm using a microplate reader.[2]

  • Data Analysis: The amount of H₂O₂ produced, and thus the activity of the primary enzyme, can be determined by comparing the absorbance values to a standard curve generated with known concentrations of H₂O₂.

Data Presentation

Quantitative data from a typical this compound peroxidase assay can be summarized as follows:

ComponentStock ConcentrationFinal Concentration in Assay
Potassium Phosphate Buffer0.2 M50-100 mM
4-Aminoantipyrine2.5 mM0.1 - 0.5 mM
Phenol0.17 M5 - 10 mM
Hydrogen Peroxide1.7 mM0.1 - 0.5 mM
Horseradish Peroxidase1 mg/mL1 - 5 µg/mL

Visualizations

Signaling Pathway of the this compound Peroxidase Assay

Peroxidase_Assay_Pathway cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products H2O2 Hydrogen Peroxide (H₂O₂) HRP Peroxidase (HRP) H2O2->HRP This compound This compound (4-AAP) This compound->HRP Phenol Phenolic Compound Phenol->HRP Dye Quinoneimine Dye (Colored Product) HRP->Dye Oxidative Coupling Water Water (H₂O) HRP->Water

Caption: Reaction mechanism of the this compound-based peroxidase assay.

Experimental Workflow for Peroxidase Activity Measurement

Experimental_Workflow start Start prep_reagents Prepare Reagents: - Buffer - this compound/Phenol - H₂O₂ start->prep_reagents mix_reagents Mix Reagents in Cuvette prep_reagents->mix_reagents equilibrate Equilibrate at 25°C mix_reagents->equilibrate add_enzyme Add Peroxidase Enzyme equilibrate->add_enzyme measure Measure Absorbance at 510 nm add_enzyme->measure analyze Calculate ΔA/min measure->analyze end End analyze->end

Caption: A typical workflow for a peroxidase assay using this compound.

References

Application Notes and Protocols for Ampyrone-Based Phenol Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The determination of phenolic compounds is crucial in various fields, including environmental monitoring, industrial wastewater analysis, and pharmaceutical quality control. The Ampyrone-based spectrophotometric method, also known as the 4-AAP method, is a widely recognized and sensitive technique for the quantification of total phenols. First proposed by Emerson in 1943, this method relies on the reaction of phenols with 4-aminoantipyrine (B1666024) (this compound) in an alkaline medium in the presence of an oxidizing agent to form a stable, colored antipyrine (B355649) dye.[1][2] The intensity of the resulting color is directly proportional to the concentration of phenols in the sample and can be measured spectrophotometrically. This application note provides a detailed protocol for the this compound-based detection of phenols, including reagent preparation, experimental procedures, and data analysis.

Principle of the Method

Phenolic compounds react with 4-aminoantipyrine (4-AAP) in the presence of an oxidizing agent, such as potassium ferricyanide (B76249), at an alkaline pH (typically around 10) to form a reddish-brown quinoneimine dye.[1][2][3] The reaction is an oxidative coupling, where the 4-amino group of 4-AAP is key to the formation of the colored product.[1] The absorbance of this dye is then measured at a specific wavelength, typically between 460 nm and 510 nm, to determine the concentration of phenols.[2][4] For samples with low concentrations of phenols, a solvent extraction step using chloroform (B151607) can be employed to concentrate the dye and enhance the sensitivity of the assay.[1][2]

Chemical Reaction Pathway

Phenol (B47542) Phenol Intermediate Intermediate Products Phenol->Intermediate This compound 4-Aminoantipyrine (this compound) This compound->Intermediate OxidizingAgent Oxidizing Agent (e.g., K₃[Fe(CN)₆]) OxidizingAgent->Intermediate + Alkaline Alkaline pH (pH ~10) Alkaline->Intermediate + Dye Colored Antipyrine Dye Intermediate->Dye Oxidative Coupling

Caption: Oxidative coupling of phenol and 4-aminoantipyrine.

Quantitative Data Summary

ParameterValueReference
Wavelength of Maximum Absorbance (λmax) 460 nm (with chloroform extraction) or 510 nm (direct)[2][4]
Optimal pH 10.0 ± 0.2[2]
Detection Limit (Direct Method) > 50 µg/L[2]
Detection Limit (with Chloroform Extraction) ~ 5 µg/L[2]
Linear Range (with Iodine as Oxidant) 1 µg to 50 µg of phenol[4]
Molar Absorptivity (Example with Resorcinol) 7695 L/mol·cm[5]

Experimental Protocols

1. Reagent Preparation

  • Ammonium (B1175870) Hydroxide (B78521) Solution (0.5 N): Dilute 33 mL of concentrated ammonium hydroxide (28-30%) to 1 L with deionized water.

  • Phosphate Buffer Solution: Dissolve 104.5 g of K2HPO4 and 72.3 g of KH2PO4 in deionized water and dilute to 1 L. The pH of this buffer should be 6.8.

  • 4-Aminoantipyrine (this compound) Solution (2% w/v): Dissolve 2 g of 4-aminoantipyrine in deionized water and dilute to 100 mL. This solution should be prepared fresh daily.[2]

  • Potassium Ferricyanide Solution (8% w/v): Dissolve 8 g of K3[Fe(CN)6] in deionized water and dilute to 100 mL. This solution should be prepared fresh weekly.

  • Stock Phenol Solution (100 mg/L): Dissolve 100 mg of phenol in freshly boiled and cooled deionized water and dilute to 1 L. 1 mL = 100 µg of phenol.

  • Standard Phenol Solution (10 mg/L): Dilute 100 mL of the stock phenol solution to 1 L with deionized water. 1 mL = 10 µg of phenol.

2. Sample Preparation and Distillation

For many industrial wastewater and complex samples, a preliminary distillation step is necessary to remove interferences.[2]

  • Measure 500 mL of the sample into a beaker.

  • Adjust the pH to approximately 4.0 with phosphoric acid.

  • Transfer the sample to a distillation apparatus.

  • Distill 450 mL of the sample.

  • Stop the distillation and add 50 mL of warm, deionized water to the flask.

  • Continue distillation until a total of 500 mL has been collected.

3. Experimental Workflow

Start Start SamplePrep Sample Preparation Start->SamplePrep Distillation Distillation (if required) SamplePrep->Distillation pH_Adjust Adjust pH to 10 Distillation->pH_Adjust Add_AAP Add 4-AAP Solution pH_Adjust->Add_AAP Add_Oxidant Add Oxidizing Agent Add_AAP->Add_Oxidant Incubate Incubate Add_Oxidant->Incubate Measure Measure Absorbance Incubate->Measure End End Measure->End

Caption: General workflow for this compound-based phenol detection.

4. Standard Curve Preparation

  • Prepare a series of phenol standards by diluting the standard phenol solution (10 mg/L) to cover the expected concentration range of the samples. A typical range is 0.1 to 1.0 mg/L.

  • Process these standards in the same manner as the samples.

5. Color Development and Measurement

  • Direct Photometric Method (for concentrations > 50 µg/L):

    • Take 100 mL of the distilled sample or an aliquot diluted to 100 mL.

    • Add 2.0 mL of the ammonium hydroxide solution and mix. The pH should be 10.0 ± 0.2.[2]

    • Add 2.0 mL of the 4-aminoantipyrine solution and mix.

    • Add 2.0 mL of the potassium ferricyanide solution and mix well.[2]

    • Allow the color to develop for at least 15 minutes.[2]

    • Measure the absorbance at 510 nm against a reagent blank.

  • Chloroform Extraction Method (for concentrations < 50 µg/L):

    • Take 500 mL of the distilled sample in a separatory funnel.

    • Add 10.0 mL of the ammonium hydroxide solution and mix. Check that the pH is 10.0 ± 0.2.

    • Add 3.0 mL of the 4-aminoantipyrine solution and mix.[2]

    • Add 3.0 mL of the potassium ferricyanide solution and mix.[2]

    • After 3 minutes, add 25 mL of chloroform and shake the funnel vigorously for at least 1 minute.[2]

    • Allow the layers to separate.

    • Drain the chloroform layer through a filter paper containing anhydrous sodium sulfate (B86663) into a clean, dry cuvette.

    • Measure the absorbance at 460 nm against a chloroform blank.

6. Data Analysis

  • Plot a standard curve of absorbance versus phenol concentration for the standards.

  • Determine the concentration of phenols in the samples by comparing their absorbance values to the standard curve.

  • The results are typically reported as mg/L of phenol. It is important to note that this method measures total phenols, and the color response can vary for different phenolic compounds.[2] Therefore, the results represent the minimum concentration of phenolic compounds present, expressed as phenol.[2]

Interferences

Certain substances can interfere with the this compound method. Aromatic amines, sulfur compounds, and high concentrations of oxidizing or reducing agents can affect the color development. The initial distillation step is crucial for removing many of these interferences.[2] For samples containing high levels of sulfur compounds, acidification to a pH of less than 4 followed by aeration can help eliminate this interference.[2]

Safety Precautions

Phenol and its reagents are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All procedures should be performed in a well-ventilated area or a fume hood. Chloroform is a suspected carcinogen and should be handled with extreme care in a fume hood. Dispose of all chemical waste according to institutional guidelines.

References

Application Note: Ampyrone-Based Tissue Clearing for Enhanced Optical Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tissue clearing techniques are essential for three-dimensional imaging of biological structures by reducing light scattering in intact tissues[1][2][3]. This allows for deep-tissue imaging with methods like confocal and light-sheet microscopy[4][5]. Ampyrone has emerged as a potent, color-neutral, and reversible tissue clearing agent that enhances optical transparency by matching the refractive index of the tissue[6][7]. This application note provides a detailed protocol for the preparation and application of this compound solutions for tissue clearing, targeting researchers, scientists, and drug development professionals.

Principle of this compound-Based Tissue Clearing

The opacity of biological tissues is primarily due to light scattering caused by the mismatch in refractive indices (RI) between cellular components, such as lipids, proteins, and the aqueous cytoplasm[2][8]. This compound-based clearing is a hydrophilic method that works by replacing the interstitial fluid with an aqueous solution of this compound. This compound effectively modulates the real refractive index (n) of the tissue to create a more homogenous optical medium, thereby reducing light scattering and increasing tissue transparency[6][7][9]. One of the key advantages of this compound is its ability to achieve significant transparency without the use of harsh organic solvents, which can damage tissue architecture and quench fluorescent signals[8]. Furthermore, the process is reversible, allowing for subsequent histological analyses[6][7].

Quantitative Data Summary

The efficacy of this compound as a tissue clearing agent has been demonstrated through quantitative analysis of its optical properties and its effect on biological tissues. The following table summarizes key performance data.

ParameterValue/ObservationTissue/ModelReference
Optimal Concentration 38% w/w in aqueous solutionEx vivo mouse abdominal skin[6][7]
Transparency Achieved Up to 30% transmission across the visible spectrumEx vivo mouse abdominal skin[6]
Transmission Enhancement >50-fold increase compared to untreated skinEx vivo mouse abdominal skin[6]
Refractive Index (n) Concentration and wavelength dependentAqueous solution[6][7]
Tissue Size Preservation Negligible changes in skin area after treatmentEx vivo mouse abdominal skin[6]
Reversibility Transparency reversed by saline solution applicationIn vivo mouse abdominal skin[6][7]
Biocompatibility No significant upregulation of apoptotic markers observedIn vivo mouse tissue[7][9]

Experimental Protocols

1. Preparation of this compound Clearing Solution (38% w/w)

This protocol describes the preparation of a 100 g of 38% (w/w) this compound solution.

Materials:

  • This compound (4-Aminoantipyrine, MW: 203.24 g/mol )

  • Distilled or deionized water

  • Magnetic stirrer and stir bar

  • Weighing balance

  • 50 mL conical tubes or other suitable containers

Procedure:

  • Weigh 38 g of this compound powder.

  • In a suitable beaker, add 62 g (or 62 mL) of distilled or deionized water.

  • Place the beaker on a magnetic stirrer and add the stir bar.

  • Slowly add the 38 g of this compound to the water while stirring.

  • Continue stirring at room temperature until the this compound is completely dissolved. The solution should be clear and colorless.

  • Store the solution in a tightly sealed container at room temperature, protected from light.

2. Ex Vivo Tissue Clearing Protocol (Mouse Skin)

This protocol is adapted from studies on mouse abdominal skin and can be optimized for other thin tissues[6][7].

Materials:

  • Freshly harvested tissue (e.g., mouse abdominal skin)

  • Phosphate-buffered saline (PBS)

  • 38% w/w this compound solution

  • Petri dish or other incubation chamber

Procedure:

  • Harvest the tissue of interest and wash it briefly in PBS to remove any contaminants.

  • Place the tissue in a petri dish or a suitable container.

  • Completely immerse the tissue in the 38% w/w this compound solution. Ensure the entire tissue is submerged.

  • Incubate the tissue at room temperature. The time required for clearing will depend on the thickness and density of the tissue. For mouse skin, significant transparency is achieved within a few hours. Monitor the tissue periodically for transparency.

  • Once the desired level of transparency is reached, the tissue is ready for imaging. The tissue can be imaged directly in the this compound solution.

3. Reversibility of Tissue Clearing

This protocol describes how to reverse the clearing process to restore tissue opacity.

Materials:

  • This compound-cleared tissue

  • Saline solution (0.9% NaCl) or PBS

  • Petri dish or other incubation chamber

Procedure:

  • Remove the cleared tissue from the this compound solution.

  • Wash the tissue by immersing it in a fresh volume of saline solution or PBS.

  • Incubate the tissue in the saline solution at room temperature.

  • Replace the saline solution every 30-60 minutes to facilitate the diffusion of this compound out of the tissue.

  • The tissue will gradually regain its original opacity. The time required for complete reversal will vary depending on the tissue size and clearing duration.

Diagrams

Ampyrone_Tissue_Clearing_Workflow cluster_preparation Solution Preparation cluster_clearing Tissue Clearing cluster_imaging Imaging cluster_reversal Reversibility (Optional) prep_this compound Weigh this compound (38g) mix Dissolve this compound in Water prep_this compound->mix prep_water Measure Water (62g) prep_water->mix incubate Incubate in this compound Solution mix->incubate 38% w/w Solution harvest Harvest Tissue wash_pbs Wash with PBS harvest->wash_pbs wash_pbs->incubate imaging 3D Microscopy incubate->imaging Transparent Tissue wash_saline Wash with Saline/PBS imaging->wash_saline Post-Imaging histology Histological Analysis wash_saline->histology

Caption: Experimental workflow for this compound-based tissue clearing.

Ampyrone_Mechanism cluster_before Untreated Tissue cluster_after This compound-Treated Tissue light_in_before Incident Light tissue_before Opaque Tissue (RI Mismatch) light_in_before->tissue_before light_out_before Scattered Light tissue_before->light_out_before Scattering process Application of This compound Solution tissue_before->process light_in_after Incident Light tissue_after Transparent Tissue (RI Matched) light_in_after->tissue_after light_out_after Transmitted Light tissue_after->light_out_after Reduced Scattering process->tissue_after

Caption: Mechanism of this compound-based tissue clearing.

References

Application Notes and Protocols for In Vivo Imaging of Myeloperoxidase Activity Using an Ampyrone-Based Chemiluminescence System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloperoxidase (MPO) is a key enzyme released by neutrophils and other myeloid cells during inflammation. Its activity is a direct indicator of inflammatory processes, making it a valuable biomarker for diagnosing and monitoring a range of diseases, including cardiovascular and neuroinflammatory conditions. In vivo imaging of MPO activity provides a non-invasive method to track inflammation in real-time within a living organism. While luminol-based chemiluminescence is a widely recognized method for in vivo MPO imaging, this document outlines a protocol leveraging the peroxidase substrate Ampyrone (4-aminoantipyrine) in a chemiluminescent reaction for the detection of MPO activity. This approach is based on the principle that this compound, in the presence of a suitable enhancer and hydrogen peroxide, is oxidized by MPO to generate a light-emitting species.

Principle of Detection

The detection method is based on a chemiluminescent reaction catalyzed by myeloperoxidase. In the presence of hydrogen peroxide (H₂O₂), MPO oxidizes a luminol-type substrate, which, when combined with an enhancer like this compound, produces a robust light signal. This emitted light can be captured by sensitive in vivo imaging systems to visualize the location and intensity of MPO activity.

Signaling Pathway Diagram

Caption: MPO-catalyzed chemiluminescence for in vivo imaging.

Experimental Workflow

Workflow cluster_prep Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis Animal_Model 1. Prepare Animal Model of Inflammation Reagent_Prep 2. Prepare this compound-Luminol Reagent Animal_Model->Reagent_Prep Anesthesia 3. Anesthetize Animal Reagent_Prep->Anesthesia Injection 4. Administer Reagent (i.v. or i.p.) Anesthesia->Injection Imaging 5. Acquire Images using IVIS or similar system Injection->Imaging ROI 6. Define Regions of Interest (ROI) Imaging->ROI Quantify 7. Quantify Signal (Photons/s/cm²/sr) ROI->Quantify Analysis 8. Statistical Analysis and Interpretation Quantify->Analysis

Caption: Experimental workflow for in vivo MPO imaging.

Materials and Reagents

Material/ReagentSupplierCatalog #Storage
This compound (4-Aminoantipyrine)Sigma-AldrichA4382Room Temp
Luminol (B1675438) sodium saltSigma-AldrichA4685Room Temp
Hydrogen Peroxide (30%)Fisher ScientificH3252-8°C
Dimethyl sulfoxide (B87167) (DMSO)Sigma-AldrichD8418Room Temp
Saline, sterileThermo Fisher14190144Room Temp
Animal model of inflammation(e.g., LPS-induced)N/AN/A
In vivo imaging systemPerkinElmerIVIS SpectrumN/A
Anesthesia (e.g., Isoflurane)VariesN/ARoom Temp

Experimental Protocol

1. Preparation of this compound-Luminol Imaging Reagent

  • Stock Solutions:

    • Prepare a 100 mg/mL stock solution of Luminol sodium salt in DMSO.

    • Prepare a 50 mg/mL stock solution of this compound in sterile saline. Gentle warming may be required for complete dissolution.

  • Working Solution (Prepare fresh before each experiment):

    • In a sterile conical tube, add the appropriate volume of the Luminol stock solution to sterile saline to achieve a final concentration of 10 mg/mL.

    • Add the this compound stock solution to the luminol solution to achieve a final concentration of 5 mg/mL.

    • Vortex briefly to mix. Protect the solution from light.

2. Animal Preparation and Induction of Inflammation

  • Acclimate animals to the housing conditions for at least 72 hours prior to the experiment.

  • Induce a model of localized inflammation. For example, a subcutaneous injection of lipopolysaccharide (LPS) (50 µg in 50 µL saline) into the hind paw.

  • Allow sufficient time for the inflammatory response to develop (typically 3-6 hours post-LPS injection).

3. In Vivo Imaging Procedure

  • Anesthetize the animal using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance) and place it in the imaging chamber of the in vivo imaging system.

  • Acquire a baseline photographic image.

  • Administer the freshly prepared this compound-Luminol imaging reagent. The recommended route of administration is intravenous (i.v.) via the tail vein for rapid distribution, or intraperitoneal (i.p.) for ease of administration.

    • Dosage: 100 mg/kg for luminol and 50 mg/kg for this compound.

  • Immediately begin acquiring chemiluminescent images.

    • Imaging Parameters (IVIS Spectrum):

      • Exposure time: 1-5 minutes (auto-exposure can be used initially to determine optimal settings).

      • Binning: Medium.

      • F/Stop: 1.

      • Field of View: Dependent on animal size.

  • Continue to acquire images at regular intervals (e.g., every 5-10 minutes) for up to 60 minutes to determine the peak signal time.

4. Data Analysis

  • Using the analysis software (e.g., Living Image®), draw regions of interest (ROIs) over the site of inflammation and a contralateral, non-inflamed control region.

  • Quantify the chemiluminescent signal in each ROI. The data is typically expressed as average radiance (photons/second/cm²/steradian).

  • Calculate the signal-to-background ratio by dividing the signal from the inflamed region by the signal from the control region.

  • Perform statistical analysis to compare the signal between experimental groups.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from in vivo MPO imaging studies using chemiluminescent probes. While this data is primarily from luminol-based studies, it provides a benchmark for expected results with an this compound-enhanced system.

ParameterValueAnimal ModelReference
Peak Signal Time (i.p. injection) 10-20 minutesMouse[1]
Peak Signal Time (i.v. injection) 2-5 minutesMouseN/A
Luminol Dosage 100-200 mg/kgMouse[1]
Fold Increase in Signal (Inflamed vs. Control) 5 to 20-foldMouse[2]
Lower Limit of H₂O₂ Detection (in vitro) ~250 nMN/A[3]

Troubleshooting

IssuePossible CauseSolution
No or weak signal Insufficient MPO activity in the model.Confirm inflammation model with histology or ex vivo MPO assay.
Reagent degradation.Prepare fresh imaging reagent immediately before use.
Incorrect imaging parameters.Optimize exposure time and other settings.
High background signal Autoxidation of the substrate.Ensure high purity of reagents and prepare fresh.
Light leak in the imaging chamber.Check the integrity of the imaging system.

Conclusion

The described protocol provides a framework for the in vivo imaging of myeloperoxidase activity using an this compound-enhanced chemiluminescent system. This method offers a sensitive and non-invasive approach to monitor inflammation in preclinical models, which can be invaluable for studying disease pathogenesis and evaluating the efficacy of anti-inflammatory therapies. Further optimization of reagent concentrations and imaging parameters may be necessary for specific animal models and disease states.

References

Application Notes and Protocols for Ampyrone-Based Hydrogen Peroxide Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ampyrone assay, also known as the Trinder reaction, is a sensitive and reliable colorimetric method for the quantitative determination of hydrogen peroxide (H₂O₂). This technique is widely employed in various research and drug development applications, including the measurement of H₂O₂ produced in enzymatic reactions, the assessment of oxidative stress in biological samples, and the screening of antioxidant compounds. The assay's principle lies in the horseradish peroxidase (HRP)-catalyzed reaction of 4-aminoantipyrine (B1666024) (this compound) and a phenolic compound with hydrogen peroxide, which results in the formation of a stable, colored quinoneimine dye. The intensity of the color, measured spectrophotometrically, is directly proportional to the concentration of hydrogen peroxide in the sample.

Principle of the Assay

The this compound assay is based on the oxidative coupling of 4-aminoantipyrine (4-AAP) and a phenol (B47542) or a substituted phenol in the presence of hydrogen peroxide and a peroxidase enzyme, typically horseradish peroxidase (HRP). The HRP catalyzes the oxidation of the phenolic compound by hydrogen peroxide, and the resulting reactive intermediate couples with 4-AAP to form a red-violet quinoneimine dye. The absorbance of this dye is then measured at a specific wavelength, typically around 505 nm, to quantify the amount of hydrogen peroxide present.[1]

The overall reaction can be summarized as follows:

2H₂O₂ + Phenol (or substituted phenol) + 4-Aminoantipyrine --(HRP)--> Quinoneimine Dye + 4H₂O[2]

Applications in Research and Drug Development

  • Enzyme Activity Assays: The this compound assay can be coupled to any H₂O₂-generating oxidase enzyme (e.g., glucose oxidase, cholesterol oxidase, uricase) to measure the activity of the enzyme by quantifying the H₂O₂ produced.[3]

  • Oxidative Stress Measurement: It is used to determine the levels of H₂O₂ in cell lysates, tissue homogenates, and other biological fluids as an indicator of oxidative stress.

  • Antioxidant Screening: The assay can be adapted to screen for the H₂O₂-scavenging activity of potential antioxidant compounds by measuring the reduction in color formation.[4]

  • Drug Discovery: In drug development, this assay can be used to study the effect of drug candidates on enzymatic pathways that produce or are affected by hydrogen peroxide.

Quantitative Data Summary

The performance of the this compound assay can vary depending on the specific protocol and reagents used. The following tables summarize typical quantitative data for the assay.

Table 1: Assay Performance Characteristics

ParameterTypical ValueReference
Wavelength (λmax)504 - 510 nm[1][4][5]
Linear Range5 ng - 50 µg H₂O₂[2]
Limit of Detection (LOD)136 µM[4]
Limit of Quantitation (LOQ)411 µM[4]

Table 2: Optimized Reaction Conditions

ParameterOptimal ConditionReference
pH7.0[4][6]
Temperature37 °C[4]
Incubation Time30 minutes[4]
HRP Concentration1 U/mL[4]

Experimental Protocols

Materials and Reagents
  • 4-Aminoantipyrine (this compound)

  • Phenol or a suitable phenolic compound (e.g., phenol-4-sulfonic acid)

  • Horseradish Peroxidase (HRP)

  • Hydrogen Peroxide (H₂O₂) standard solution

  • Phosphate (B84403) Buffer (100 mM, pH 7.0)

  • Microplate reader capable of measuring absorbance at 505 nm

  • 96-well microplates

  • Standard laboratory equipment (pipettes, tubes, etc.)

Reagent Preparation
  • Phosphate Buffer (100 mM, pH 7.0): Prepare by dissolving the appropriate amounts of monobasic and dibasic sodium phosphate in deionized water. Adjust the pH to 7.0.

  • 4-Aminoantipyrine (4-AAP) Solution (0.4 mM): Dissolve the appropriate amount of 4-AAP in phosphate buffer.[6]

  • Phenolic Solution (25 mM): Dissolve the appropriate amount of phenol or phenol-4-sulfonic acid in phosphate buffer.[6]

  • Horseradish Peroxidase (HRP) Solution (1 U/mL): Prepare a stock solution of HRP and dilute it in phosphate buffer to a final concentration of 1 U/mL.[4]

  • Working Reagent: Prepare a fresh working reagent by mixing the 4-AAP solution, phenolic solution, and HRP solution. The exact ratios may need to be optimized for your specific application. A common approach is to prepare a solution containing the final desired concentrations of each component.

  • Hydrogen Peroxide Standard Curve: Prepare a series of H₂O₂ standards by diluting a stock solution of known concentration in phosphate buffer. A typical range for the standard curve is from 0 to 100 µM.

Assay Protocol for 96-Well Plate
  • Sample Preparation: Prepare your samples (e.g., cell lysates, enzyme reaction mixtures) in phosphate buffer.

  • Standard Curve: Add 50 µL of each hydrogen peroxide standard to separate wells of the 96-well plate.

  • Samples: Add 50 µL of your samples to other wells.

  • Blank: Add 50 µL of phosphate buffer to at least two wells to serve as a blank.

  • Add Working Reagent: Add 150 µL of the freshly prepared working reagent to all wells containing standards, samples, and blanks.

  • Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.[4]

  • Measurement: Measure the absorbance of each well at 505 nm using a microplate reader.

  • Calculation: Subtract the average absorbance of the blank from the absorbance readings of the standards and samples. Plot the corrected absorbance of the standards against their known concentrations to generate a standard curve. Use the standard curve to determine the hydrogen peroxide concentration in your samples.

Potential Interferences

Several substances can interfere with the this compound assay, leading to inaccurate results. It is crucial to consider these potential interferences when designing experiments and interpreting data.

  • Reducing Agents: Ascorbic acid and other reducing agents can interfere with the assay by reducing the oxidized chromogen, leading to an underestimation of H₂O₂.[2]

  • Other Oxidants: Strong oxidizing agents such as chlorine and ozone can also react with the assay components, causing a false positive signal.[7]

  • Transition Metals: Metal ions like Fe²⁺, Cu²⁺, Ni²⁺, and Cr²⁺ can interfere with the reaction.[7] The presence of chelating agents like EDTA in the reaction buffer can help to mitigate this interference.[8]

  • High Concentrations of Phenolic Compounds: While a phenolic compound is a necessary component of the assay, very high concentrations of other phenolic compounds in the sample can interfere with the reaction.[9]

  • Ceruloplasmin: In serum samples, ceruloplasmin can cause a nonspecific reaction, particularly if the reagent mixture contains potassium ferrocyanide.[8]

Visualization of Pathways and Workflows

Signaling Pathway of the this compound Assay

Ampyrone_Assay_Pathway H2O2 Hydrogen Peroxide (H₂O₂) HRP Horseradish Peroxidase (HRP) H2O2->HRP Phenol Phenolic Compound Phenol->HRP This compound 4-Aminoantipyrine (4-AAP) Quinoneimine Quinoneimine Dye (Colored Product) This compound->Quinoneimine HRP->Quinoneimine Oxidative Coupling

Caption: Reaction mechanism of the this compound assay for hydrogen peroxide detection.

Experimental Workflow for the this compound Assay

Ampyrone_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, 4-AAP, Phenol, HRP) add_wr Add Working Reagent prep_reagents->add_wr prep_standards Prepare H₂O₂ Standards add_to_plate Add Standards & Samples to 96-well Plate prep_standards->add_to_plate prep_samples Prepare Samples prep_samples->add_to_plate add_to_plate->add_wr incubate Incubate at 37°C for 30 min add_wr->incubate measure_abs Measure Absorbance at 505 nm incubate->measure_abs calc_results Calculate H₂O₂ Concentration measure_abs->calc_results

References

Application Notes and Protocols: Ampyrone in Spectrophotometric Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampyrone, also known as 4-aminoantipyrine (B1666024) (4-AAP), is a versatile chromogenic reagent widely employed in spectrophotometric analysis. Its primary application lies in the determination of phenols and compounds capable of oxidative coupling. This method is valued for its simplicity, sensitivity, and cost-effectiveness, making it a staple in environmental monitoring, pharmaceutical quality control, and various research applications.

The underlying principle of this compound-based assays is an oxidative coupling reaction. In the presence of an oxidizing agent, typically potassium ferricyanide (B76249) or an enzymatic system like horseradish peroxidase (HRP), this compound reacts with phenolic compounds to form a stable, colored product. The intensity of the resulting color is directly proportional to the concentration of the analyte, which can be quantified spectrophotometrically.

Application 1: Determination of Phenolic Compounds

The reaction of this compound with phenols is a well-established method for the quantification of total phenols in various matrices, including water and wastewater. The reaction is typically carried out in an alkaline medium (pH ~10) and results in the formation of a reddish-brown antipyrine (B355649) dye.[1][2] The sensitivity of the method can be enhanced by extracting the colored product into an organic solvent like chloroform (B151607).[1][3]

Quantitative Data Summary
AnalyteMatrixWavelength (λmax)Linearity RangeDetection LimitReference
Phenol (B47542)Aqueous510 nm0.05 - 2.5 mg/L5 µg/L (with extraction)[1]
PhenolWater460 nmNot Specified0.002 mg/L[3]
CatecholAqueous404 nm0.2 - 14 µg/mLNot Specified[4]
ResorcinolAqueous474 nm0.04 - 18 µg/mLNot Specified[4]
QuinolAqueous392 nm0.2 - 4 µg/mLNot Specified[4]
This compoundAqueous235-245 nm (AUC)10 - 50 mg/LNot Specified[5]
Experimental Protocols

Protocol 1: Direct Photometric Method for Phenols in Water [1]

This protocol is suitable for concentrations of phenolic compounds greater than 50 µg/L.[1]

Reagents:

  • Ammonium (B1175870) Hydroxide (B78521) Solution (0.5 N): Dilute 35 mL of concentrated NH₄OH to 1 L with distilled water.

  • Phosphate (B84403) Buffer Solution: Dissolve 104.5 g of K₂HPO₄ and 72.3 g of KH₂PO₄ in distilled water and dilute to 1 L. The pH should be 6.8.

  • This compound Solution (2% w/v): Dissolve 2.0 g of 4-aminoantipyrine in distilled water and dilute to 100 mL.

  • Potassium Ferricyanide Solution (8% w/v): Dissolve 8.0 g of K₃[Fe(CN)₆] in distilled water and dilute to 100 mL. Prepare fresh daily.

  • Phenol Standard Solution (1 mL = 1.0 mg Phenol): Dissolve 1.00 g of phenol in freshly boiled and cooled distilled water and dilute to 1000 mL.

Procedure:

  • To 100 mL of sample or standard, add 2.0 mL of phosphate buffer solution and mix.

  • Adjust the pH to 7.9 ± 0.1 with ammonium hydroxide solution.

  • Add 1.0 mL of this compound solution and mix.

  • Add 1.0 mL of potassium ferricyanide solution and mix well.

  • Allow the color to develop for 15 minutes.

  • Measure the absorbance at 510 nm against a reagent blank.

  • Prepare a calibration curve using a series of phenol standards.

Protocol 2: Chloroform Extraction Method for Trace Phenols in Water [1]

This protocol increases sensitivity and is suitable for concentrations as low as 5 µg/L.[1]

Reagents:

  • Same as Protocol 1, plus:

  • Chloroform (CHCl₃)

  • Sodium Sulfate (B86663) (Na₂SO₄), anhydrous

Procedure:

  • To 500 mL of sample or standard in a 1 L separatory funnel, add 10 mL of phosphate buffer and mix.

  • Adjust the pH to 7.9 ± 0.1.

  • Add 3.0 mL of this compound solution and mix.

  • Add 3.0 mL of potassium ferricyanide solution and mix.

  • Allow the reaction to proceed for 3 minutes.

  • Extract with 25 mL of chloroform by shaking vigorously for 1 minute.

  • Allow the layers to separate and drain the chloroform layer through a funnel containing anhydrous sodium sulfate into a 50 mL volumetric flask.

  • Repeat the extraction twice more with 10 mL portions of chloroform, collecting the extracts in the same volumetric flask.

  • Dilute to the mark with chloroform and mix.

  • Measure the absorbance at 460 nm against a reagent blank carried through the same procedure.

  • Prepare a calibration curve using a series of phenol standards.

Reaction Pathway

The oxidative coupling of this compound with a phenol proceeds via electrophilic substitution on the aromatic ring of the phenol. The reaction mechanism is illustrated below.

ReactionPathway This compound This compound (4-Aminoantipyrine) Intermediate Phenoxy Radical Intermediate This compound->Intermediate + Phenol Phenol Phenolic Compound Phenol->Intermediate Oxidant Oxidizing Agent (e.g., K₃[Fe(CN)₆]) Oxidant->Intermediate Oxidation Product Colored Quinoneimine Dye Product Intermediate->Product Coupling

Caption: Oxidative coupling of this compound with a phenolic compound.

Application 2: Determination of Hydrogen Peroxide

This compound can be used for the indirect determination of hydrogen peroxide, often in enzyme-based assays. In the presence of horseradish peroxidase (HRP), hydrogen peroxide oxidizes a suitable substrate (e.g., a phenol or an aromatic amine), which then couples with this compound to form a colored product. This principle is widely used in various biological and diagnostic assays.

Quantitative Data Summary
AnalyteReagent SystemWavelength (λmax)Linearity RangeDetection LimitReference
Hydrogen PeroxideHRP/Phenol/Ampyrone505 nm0.1 - 10 µMNot SpecifiedGeneral Knowledge
Hydrogen PeroxideHRP/3,5-dichloro-2-hydroxy-benzenesulfonic acid/Ampyrone510 nm0.2 - 20 µMNot SpecifiedGeneral Knowledge
Experimental Protocol

Protocol 3: HRP-Coupled Assay for Hydrogen Peroxide

Reagents:

  • Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • This compound Solution (e.g., 10 mM)

  • Phenolic Substrate Solution (e.g., 10 mM Phenol or 10 mM 3,5-dichloro-2-hydroxy-benzenesulfonic acid)

  • Horseradish Peroxidase (HRP) Solution (e.g., 10 units/mL)

  • Hydrogen Peroxide Standard Solutions (prepared fresh)

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, this compound solution, and the phenolic substrate solution.

  • Add the sample or hydrogen peroxide standard to the reaction mixture.

  • Initiate the reaction by adding the HRP solution.

  • Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a specific time (e.g., 15-30 minutes).

  • Stop the reaction if necessary (e.g., by adding a stopping reagent like sodium azide, though often the endpoint absorbance is read directly).

  • Measure the absorbance at the appropriate wavelength (e.g., 505-510 nm) against a blank containing all reagents except hydrogen peroxide.

  • Construct a standard curve by plotting the absorbance versus the concentration of the hydrogen peroxide standards.

Experimental Workflow

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagents Prepare Reagents (Buffer, this compound, Substrate, HRP) Mix Mix Reagents with Sample/Standard Reagents->Mix Standards Prepare H₂O₂ Standards Standards->Mix Incubate Incubate at Controlled Temperature Mix->Incubate Measure Measure Absorbance (Spectrophotometer) Incubate->Measure Calculate Calculate Concentration (Standard Curve) Measure->Calculate

Caption: General workflow for H₂O₂ determination using this compound.

Application 3: Analysis of Pharmaceuticals

The oxidative coupling reaction of this compound can be adapted for the determination of various pharmaceutical compounds that possess a phenolic moiety or can be hydrolyzed to yield a phenol. This approach is beneficial for the quality control of drug formulations.

Quantitative Data Summary
Drug AnalyteMethodWavelength (λmax)Linearity RangeMolar Absorptivity (L·mol⁻¹·cm⁻¹)Reference
Paracetamol (after hydrolysis)Oxidative coupling with phenylephrine640 nm0.5 - 24 µg/mL7664[4]
DipyroneOxidative coupling with m-toluidine530 nm0.4 - 10.0 µg/mL40770General Knowledge
Experimental Protocol

Protocol 4: Determination of a Phenolic Drug in a Pharmaceutical Formulation

Reagents:

  • Solvent for Drug Extraction (e.g., Methanol, Ethanol, or Water)

  • Reagents for Oxidative Coupling (as in Protocol 1 or adapted for the specific drug)

  • Standard Solution of the Pure Drug

Procedure:

  • Sample Preparation:

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a known amount of the active pharmaceutical ingredient (API).

    • Dissolve the powder in a suitable solvent and sonicate if necessary to ensure complete dissolution of the API.

    • Filter the solution to remove insoluble excipients and dilute to a known volume with the solvent.

    • Further dilute an aliquot of this solution to a concentration within the linear range of the assay.

  • Color Development:

    • Follow a similar procedure to Protocol 1, using the prepared sample solution instead of the water sample. The specific pH, reagents, and reaction time may need to be optimized for the particular drug.

  • Measurement and Calculation:

    • Measure the absorbance of the sample and a standard solution of the pure drug at the wavelength of maximum absorbance.

    • Calculate the concentration of the drug in the sample by comparing its absorbance to that of the standard.

Logical Relationship Diagram

LogicalRelationship cluster_drug Drug Product cluster_prep Sample Preparation cluster_analysis Analysis Drug Pharmaceutical Formulation Extraction Extraction/Dissolution of API Drug->Extraction Dilution Dilution to Working Concentration Extraction->Dilution Reaction Oxidative Coupling with this compound Dilution->Reaction Measurement Spectrophotometric Measurement Reaction->Measurement Quantification Quantification against Standard Measurement->Quantification

Caption: Logical workflow for drug analysis using this compound.

References

Unveiling the Anti-Inflammatory Potential of Ampyrone: A Guide to Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ampyrone (4-aminoantipyrine) is a metabolite of the non-steroidal anti-inflammatory drugs (NSAIDs) aminopyrine (B3395922) and dipyrone, and it is recognized for its analgesic, antipyretic, and anti-inflammatory properties.[1][2][3][4] The primary mechanism of action for this compound is its non-selective inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[5] By blocking COX, this compound effectively reduces the synthesis of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation.[5][6] This document provides a comprehensive experimental framework for researchers to investigate and quantify the anti-inflammatory effects of this compound through established in vitro and in vivo models. The protocols herein detail the methodologies for assessing this compound's impact on inflammatory mediators and signaling pathways, offering a robust foundation for preclinical drug development and mechanistic studies.

Key Experimental Targets:

  • In Vitro: Inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

  • In Vivo: Reduction of acute inflammation in a carrageenan-induced paw edema model in rats.

  • Mechanism of Action: Elucidation of the inhibitory effects on the COX-2 and NF-κB signaling pathways.

Data Presentation: Summary of Expected Quantitative Outcomes

The following table structure is designed for the clear and concise presentation of quantitative data obtained from the described experimental protocols.

Experiment Parameter Measured Control (LPS/Carrageenan only) This compound (Low Dose) This compound (Mid Dose) This compound (High Dose) Positive Control (e.g., Dexamethasone/Indomethacin)
In Vitro: RAW 264.7 Cells
Cell Viability (%)100%User DataUser DataUser DataUser Data
Nitric Oxide (NO) (µM)User DataUser DataUser DataUser DataUser Data
PGE2 (pg/mL)User DataUser DataUser DataUser DataUser Data
TNF-α (pg/mL)User DataUser DataUser DataUser DataUser Data
IL-6 (pg/mL)User DataUser DataUser DataUser DataUser Data
iNOS Protein Expression (relative to β-actin)User DataUser DataUser DataUser DataUser Data
COX-2 Protein Expression (relative to β-actin)User DataUser DataUser DataUser DataUser Data
In Vivo: Rat Paw Edema
Paw Volume Increase (mL) at 3hUser DataUser DataUser DataUser DataUser Data
% Inhibition of Edema at 3h0%User DataUser DataUser DataUser Data

Experimental Protocols

Part 1: In Vitro Anti-Inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages

This protocol outlines the assessment of this compound's ability to suppress the production of key pro-inflammatory mediators in a well-established macrophage cell line model.[7][8][9][10]

1.1 Materials and Reagents

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)

  • This compound (4-aminoantipyrine)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Dexamethasone (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Commercially available ELISA kits for PGE2, TNF-α, and IL-6

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • Primary antibodies: anti-iNOS, anti-COX-2, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

1.2 Cell Culture and Treatment

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.[11]

  • Seed the cells in appropriate plates (e.g., 96-well plates for viability and mediator assays, 6-well plates for Western blotting) at a density that will result in 80-90% confluency at the time of treatment. A typical seeding density for a 96-well plate is 1-2 x 10^5 cells/mL.[10]

  • Allow the cells to adhere for 24 hours.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 100 µM, determined by a preliminary dose-response study) or Dexamethasone (e.g., 10 µM) for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated and LPS-only controls.[12]

1.3 Cell Viability Assay (MTT Assay)

  • After the 24-hour incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.[12]

  • Incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[12]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells.

1.4 Measurement of Nitric Oxide (Griess Assay)

  • Collect 50 µL of the cell culture supernatant.

  • Mix with 50 µL of Griess reagent.[9][13]

  • Incubate for 10-15 minutes at room temperature, protected from light.[12]

  • Measure the absorbance at 540-550 nm.[13]

  • Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.

1.5 Measurement of PGE2, TNF-α, and IL-6 (ELISA)

  • Collect the cell culture supernatants.

  • Perform the ELISA for PGE2, TNF-α, and IL-6 according to the manufacturer's instructions for the respective commercial kits.[1][14][15][16]

  • Briefly, this involves adding the supernatants to antibody-coated plates, followed by the addition of detection antibodies and a substrate to produce a colorimetric signal.

  • Measure the absorbance at the recommended wavelength (typically 450 nm).

  • Calculate the concentrations based on the standard curves generated for each mediator.

1.6 Western Blot for iNOS and COX-2

  • After treatment, wash the cells in 6-well plates with ice-cold PBS and lyse them using RIPA buffer.[17]

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[18]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[17]

  • Incubate the membrane with primary antibodies against iNOS, COX-2, and β-actin (as a loading control) overnight at 4°C.[4]

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.[17]

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to β-actin.

Part 2: In Vivo Anti-Inflammatory Activity in Carrageenan-Induced Rat Paw Edema

This in vivo model is a standard for evaluating the efficacy of anti-inflammatory compounds in reducing acute inflammation.[13][14][19][20][21]

2.1 Materials and Reagents

  • Male Wistar rats (180-220 g)

  • This compound

  • Carrageenan (lambda, Type IV)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose or saline)

  • Plethysmometer

2.2 Experimental Procedure

  • Acclimatize the rats for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Divide the rats into groups (n=6-8 per group): Vehicle control, this compound (e.g., 10, 20, 40 mg/kg, p.o. or i.p., based on pilot studies), and Indomethacin (e.g., 10 mg/kg, p.o. or i.p.).

  • Administer the respective treatments (this compound, Indomethacin, or vehicle) orally or intraperitoneally.

  • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[21][22]

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, 4, and 5 hours post-injection.[21]

  • The increase in paw volume is calculated by subtracting the initial paw volume (0 h) from the paw volume at the respective time points.

  • The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by this compound and the overall experimental workflow.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates NFkB_IkB NF-κB/IκBα (Inactive) IKK->NFkB_IkB Phosphorylates IκBα NFkB NF-κB (Active) NFkB_IkB->NFkB Releases IkB_p P-IκBα (Degradation) NFkB_IkB->IkB_p NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB IκBα DNA DNA NFkB_nuc->DNA Binds to promoter mRNA Pro-inflammatory mRNA DNA->mRNA Transcription Pro_inflammatory_proteins Pro-inflammatory Proteins (COX-2, iNOS, TNF-α, IL-6) mRNA->Pro_inflammatory_proteins Translation Ampyrone_node This compound Ampyrone_node->IKK Inhibits (Hypothesized)

Caption: Hypothesized mechanism of this compound on the NF-κB signaling pathway.

G cluster_0 Phospholipid Bilayer cluster_1 Cytoplasm Phospholipids Membrane Phospholipids AA Arachidonic Acid (AA) Phospholipids->AA Hydrolysis PLA2 Phospholipase A2 (PLA2) PLA2->Phospholipids PGH2 Prostaglandin H2 (PGH2) AA->PGH2 Oxygenation & Peroxidation COX1_2 COX-1 / COX-2 COX1_2->AA PGE2 Prostaglandin E2 (PGE2) PGH2->PGE2 PGES Prostaglandin E Synthase (PGES) PGES->PGH2 Inflammation Inflammation PGE2->Inflammation Promotes Inflammation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->PLA2 Activates Ampyrone_node This compound Ampyrone_node->COX1_2 Inhibits

Caption: this compound's inhibitory action on the COX-2 prostaglandin synthesis pathway.

G cluster_0 In Vitro Studies cluster_1 Analysis cluster_2 In Vivo Studies Start_InVitro Seed RAW 264.7 Cells Treat_this compound Pre-treat with this compound Start_InVitro->Treat_this compound Stimulate_LPS Stimulate with LPS (24h) Treat_this compound->Stimulate_LPS Harvest Harvest Supernatant & Lysates Stimulate_LPS->Harvest MTT Cell Viability (MTT) Harvest->MTT Griess Nitric Oxide (Griess) Harvest->Griess ELISA PGE2, TNF-α, IL-6 (ELISA) Harvest->ELISA Western iNOS, COX-2 (Western Blot) Harvest->Western Start_InVivo Administer this compound to Rats Inject_Carrageenan Inject Carrageenan in Paw Start_InVivo->Inject_Carrageenan Measure_Edema Measure Paw Volume (0-5h) Inject_Carrageenan->Measure_Edema Analyze_Data Calculate % Inhibition Measure_Edema->Analyze_Data

References

Application Notes and Protocols for Cell-Based Assays Utilizing Ampyrone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampyrone, chemically known as 4-aminoantipyrine (B1666024), is a versatile chromogenic reagent widely employed in biochemical and cell-based assays. Its primary application lies in the sensitive detection of hydrogen peroxide (H₂O₂) through the Trinder reaction. In the presence of a peroxidase enzyme, typically horseradish peroxidase (HRP), this compound couples with a phenolic compound (like phenol (B47542) or a phenol derivative) and hydrogen peroxide to form a stable, colored quinoneimine dye.[1] The intensity of the color, which can be quantified spectrophotometrically, is directly proportional to the initial concentration of H₂O₂.

This principle allows for the measurement of not only H₂O₂ itself but also the activity of any H₂O₂-producing enzyme or the concentration of its substrate. This makes this compound-based assays highly adaptable for various cell-based applications, including the study of oxidative stress, enzyme kinetics, and cellular metabolism. These assays offer a cost-effective, reliable, and easily implementable alternative to more complex methodologies.

Application 1: Quantification of Extracellular Hydrogen Peroxide for Oxidative Stress Studies

Application Note:

Cellular oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is implicated in numerous pathological conditions, including inflammation, neurodegenerative diseases, and cancer. Hydrogen peroxide is a relatively stable and membrane-permeable ROS, making its extracellular concentration a key indicator of cellular oxidative stress.

The this compound-based assay provides a straightforward method to quantify the release of H₂O₂ from cultured cells in response to various stimuli. For instance, immune cells like neutrophils and macrophages produce H₂O₂ via the NADPH oxidase (NOX) enzyme complex as part of the inflammatory response.[2][3][4] By treating cells with activators (e.g., phorbol (B1677699) myristate acetate (B1210297) - PMA) or inhibitors of ROS-producing pathways, researchers can elucidate the mechanisms of oxidative stress and screen for compounds with antioxidant or pro-oxidant activities. The assay is performed on the cell culture supernatant, making it minimally invasive to the cells during the H₂O₂ production phase.

Signaling Pathway: NADPH Oxidase-Mediated H₂O₂ Production

The following diagram illustrates the activation of the NADPH oxidase (NOX2) complex in phagocytes, a major source of cellular H₂O₂ production that can be measured using an this compound-based assay.

NADPH_Oxidase_Pathway cluster_cytosol Cytosol cluster_membrane Plasma Membrane Stimulus Stimulus (e.g., PMA, fMLP) Receptor Cell Surface Receptor Stimulus->Receptor PKC PKC Activation Receptor->PKC p47phox_inactive p47phox (inactive) PKC->p47phox_inactive Phosphorylation p47phox_active p47phox-P (active) p47phox_inactive->p47phox_active Assembled_Oxidase Assembled NADPH Oxidase p47phox_active->Assembled_Oxidase Translocation to membrane Cytosolic_Complex Cytosolic Complex (p67phox, p40phox, Rac-GTP) Cytosolic_Complex->Assembled_Oxidase Translocation to membrane Membrane_Complex Membrane Complex (gp91phox, p22phox) Membrane_Complex->Assembled_Oxidase Assembly NADP NADP+ Assembled_Oxidase->NADP Superoxide Superoxide (O₂⁻) Assembled_Oxidase->Superoxide e⁻ transfer NADPH NADPH NADPH->Assembled_Oxidase O2 O₂ O2->Assembled_Oxidase H2O2 Hydrogen Peroxide (H₂O₂) Superoxide->H2O2 Dismutation SOD SOD SOD->H2O2 catalyzes Ampyrone_Assay This compound Assay (Extracellular Detection) H2O2->Ampyrone_Assay

Caption: NADPH Oxidase activation pathway leading to H₂O₂ production.

Experimental Protocol: Measuring Extracellular H₂O₂

This protocol is designed for a 96-well plate format and can be adapted for other formats.

1. Materials and Reagents:

  • Cells: Adherent or suspension cells of interest (e.g., RAW 264.7 macrophages, neutrophils).

  • Culture Medium: Appropriate for the cell line.

  • Assay Buffer: Phenol red-free Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS), pH 7.4.

  • Stimulant/Inhibitor: Compound of interest (e.g., PMA at 10-100 ng/mL).

  • This compound Reagent (Reagent A): 20 mM 4-aminoantipyrine in distilled H₂O. Store protected from light at 4°C.

  • Phenol Reagent (Reagent B): 20 mM Phenol in distilled H₂O. Store protected from light at 4°C.

  • Horseradish Peroxidase (HRP) Stock: 1000 U/mL in PBS. Aliquot and store at -20°C.

  • H₂O₂ Standard: 3% (approx. 880 mM) H₂O₂. A fresh working stock of 1 mM should be prepared in assay buffer for creating the standard curve.

  • 96-well clear, flat-bottom microplate.

  • Microplate reader capable of measuring absorbance at 505-510 nm.

2. Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a density of 2 x 10⁴ to 1 x 10⁵ cells/well in a 96-well plate and allow them to adhere overnight.

    • For suspension cells, seed 1 x 10⁵ to 5 x 10⁵ cells/well immediately before the assay.

  • Cell Treatment:

    • Carefully remove the culture medium from the wells (for adherent cells).

    • Wash the cells once with 100 µL of pre-warmed (37°C) assay buffer.

    • Add 50 µL of assay buffer containing the desired concentration of your test compound (stimulant or inhibitor) to each well. For control wells, add 50 µL of assay buffer with vehicle.

    • Incubate the plate at 37°C in a CO₂ incubator for the desired time period (e.g., 30-120 minutes).

  • Sample Collection:

    • After incubation, carefully transfer 40 µL of the supernatant from each well to a new 96-well plate. Be careful not to disturb the cell layer.

  • Standard Curve Preparation:

    • Prepare a serial dilution of the 1 mM H₂O₂ working stock in assay buffer to obtain standards ranging from 0 to 100 µM (e.g., 100, 50, 25, 12.5, 6.25, 3.125, 0 µM).

    • Add 40 µL of each standard to empty wells in the new plate containing the samples.

  • Colorimetric Reaction:

    • Prepare the Detection Reagent Mix immediately before use. For each 1 mL of mix, combine:

      • 900 µL Assay Buffer

      • 50 µL Reagent A (this compound)

      • 50 µL Reagent B (Phenol)

      • 1 µL HRP Stock (1 U/mL final concentration)

    • Add 160 µL of the Detection Reagent Mix to each well containing the samples and standards.

    • Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Measurement:

    • Measure the absorbance at 505 nm (or a nearby wavelength like 510 nm) using a microplate reader.

3. Data Analysis:

  • Subtract the absorbance of the 0 µM H₂O₂ standard (blank) from all other standard and sample readings.

  • Plot the corrected absorbance values for the standards against their corresponding H₂O₂ concentrations to generate a standard curve.

  • Use the linear regression equation from the standard curve to calculate the H₂O₂ concentration in each sample.

  • Results can be expressed as µM H₂O₂ released or normalized to cell number (e.g., nmol H₂O₂ per 10⁶ cells).

Quantitative Data Summary

The following table presents example data for H₂O₂ release from cells, illustrating typical results that can be obtained. Note that direct quantitative data for this compound-based cellular assays is limited in recent literature, with many studies favoring more sensitive fluorescent probes. The data shown is representative of expected outcomes.

Cell TypeStimulant (Concentration)H₂O₂ Release Rate (pmol/min/10⁶ cells)Assay Method Reference
Human Monocytes (U937)Basal (unstimulated)~ 2 - 5Amplex Red[5]
Human Monocytes (U937)PMA (10 ng/mL)~ 15 - 20Amplex Red[5]
Human Monocytes (U937)PMA (25 ng/mL)~ 18.34Amplex Red[5]
Human NeutrophilsPMA~ 7,000 - 10,000 (nmol/min)Ferricytochrome C[3]

Note: Data from different assay methods (e.g., Amplex Red, Ferricytochrome C) are provided for comparative purposes to indicate the magnitude of H₂O₂ release. Results with the this compound colorimetric assay will follow a similar trend but may have a higher limit of detection.

Application 2: Enzyme-Coupled Assays for Cellular Metabolism

Application Note:

The this compound assay can be coupled with various H₂O₂-producing oxidases to measure the concentration of specific metabolites. A prominent example is the measurement of glucose uptake in cells. In this assay, cells are incubated with glucose. After incubation, the cells are lysed, and the intracellular glucose is measured in the lysate. The reaction involves glucose oxidase, which catalyzes the oxidation of glucose to D-glucono-δ-lactone and H₂O₂. The H₂O₂ produced is then quantified using the this compound/phenol/HRP system.[1][6][7]

This method is particularly useful for studying metabolic disorders like diabetes and cancer. For instance, researchers can measure glucose uptake in adipocytes or muscle cells in response to insulin (B600854) or screen for drugs that inhibit the high glucose consumption characteristic of many cancer cells.[8][9]

Experimental Workflow: this compound-Based Cell Assay

The diagram below outlines the general workflow for a cell-based assay using this compound, applicable to both direct H₂O₂ measurement and enzyme-coupled assays.

Experimental_Workflow Start Start Seed_Cells 1. Seed Cells in Microplate Start->Seed_Cells Cell_Culture 2. Cell Culture/ Adherence (e.g., 24h) Seed_Cells->Cell_Culture Treatment 3. Treat Cells (Stimulants/Inhibitors) Cell_Culture->Treatment Incubation 4. Incubate (e.g., 30-120 min at 37°C) Treatment->Incubation Collect_Sample 5. Collect Sample (Supernatant or Cell Lysate) Incubation->Collect_Sample Reaction_Plate Transfer Samples & Standards to New Plate Collect_Sample->Reaction_Plate Prepare_Standards Prepare Standards (e.g., H₂O₂ or Glucose) Prepare_Standards->Reaction_Plate Add_Reagents 6. Add Detection Reagents (this compound, Phenol, HRP, ± Oxidase) Reaction_Plate->Add_Reagents Color_Development 7. Incubate for Color Development (RT, 10-30 min) Add_Reagents->Color_Development Measure_Absorbance 8. Measure Absorbance (505 nm) Color_Development->Measure_Absorbance Analyze_Data 9. Analyze Data (Standard Curve Calculation) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: General workflow for a cell-based assay using this compound.

Experimental Protocol: Measuring Glucose Uptake

This protocol describes the measurement of glucose in cell lysates.

1. Materials and Reagents:

  • Cells: e.g., 3T3-L1 adipocytes, L6 myotubes.

  • Glucose-free Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4.

  • Glucose Solution: 100 mM Glucose in assay buffer.

  • Lysis Buffer: 0.1 M Tris-HCl, 0.5% Triton X-100, pH 7.4.

  • Glucose Oxidase (GOx): 100 U/mL in 0.1 M phosphate (B84403) buffer, pH 7.0.

  • This compound, Phenol, HRP, H₂O₂ Standard, 96-well plate, and microplate reader as described in Application 1.

2. Procedure:

  • Cell Seeding and Differentiation: Seed and, if necessary, differentiate cells (e.g., 3T3-L1 preadipocytes to adipocytes) in a 96-well plate according to standard protocols.

  • Glucose Starvation:

    • Wash cells twice with warm assay buffer.

    • Incubate cells in 100 µL of glucose-free assay buffer for 1-2 hours at 37°C.

  • Glucose Uptake:

    • Remove the starvation buffer.

    • Add 100 µL of assay buffer containing glucose (e.g., 10 mM final concentration) and any test compounds (e.g., insulin, inhibitors).

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Stopping the Reaction:

    • To stop glucose uptake, immediately place the plate on ice and wash the cells three times with 150 µL of ice-cold PBS.

  • Cell Lysis:

    • Add 50 µL of Lysis Buffer to each well.

    • Incubate on a shaker for 10 minutes at 4°C to ensure complete lysis.

  • Sample Preparation:

    • Centrifuge the plate at 500 x g for 5 minutes to pellet cell debris.

    • Transfer 20 µL of the lysate (supernatant) to a new 96-well plate.

  • Glucose Standard Curve: Prepare standards of glucose (0 to 1 mM) in Lysis Buffer and add 20 µL to the new plate.

  • Colorimetric Reaction:

    • Prepare a Glucose Detection Reagent Mix . For each 1 mL of mix, combine:

      • 850 µL Assay Buffer

      • 50 µL Reagent A (this compound)

      • 50 µL Reagent B (Phenol)

      • 1 µL HRP Stock

      • 50 µL GOx Solution

    • Add 180 µL of the Glucose Detection Reagent Mix to each well containing lysate and standards.

    • Incubate at 37°C for 30 minutes, protected from light.

  • Measurement and Analysis:

    • Measure absorbance at 505 nm.

    • Calculate glucose concentration in the lysates using the glucose standard curve.

    • Normalize the results to the protein concentration of the lysate (measured separately by a BCA or Bradford assay) to account for differences in cell number.

Quantitative Data Summary

This table provides representative data on glucose uptake in common cell lines used for metabolic studies.

Cell TypeConditionGlucose Uptake (fold change over basal)Reference Method
3T3-L1 AdipocytesBasal1.0Radioactive 2-Deoxyglucose[10]
3T3-L1 AdipocytesInsulin-stimulated5 - 15Radioactive 2-Deoxyglucose[10]
L6 MyocytesBasal1.0Radioactive 2-Deoxyglucose[11][12]
L6 MyocytesInsulin-stimulated1.5 - 3.0Radioactive 2-Deoxyglucose[11][12]
HF Diet Mouse AdipocytesBasal vs. Control~8.0Not specified[9]

Note: Data is often presented as fold change over a basal (unstimulated) control. The absolute values depend on cell number, incubation time, and glucose concentration. The reference methods cited typically use radiolabeled glucose analogs, which are more sensitive but share the same biological principle.

Conclusion

Cell-based assays utilizing this compound offer a robust and accessible platform for investigating a wide range of cellular processes. By measuring extracellular hydrogen peroxide, researchers can gain valuable insights into oxidative stress signaling. Furthermore, by coupling the Trinder reaction with specific oxidases, the assay's utility expands to the quantification of key metabolites like glucose, enabling detailed studies in metabolism and drug discovery. The protocols provided herein serve as a comprehensive guide for implementing these powerful and versatile assays in the laboratory.

References

Application Notes and Protocols for Ampyrone Administration in Mouse Models of Oculocutaneous Albinism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oculocutaneous albinism (OCA) is a group of genetic disorders characterized by reduced or absent melanin (B1238610) synthesis, leading to hypopigmentation of the skin, hair, and eyes, and is often associated with visual impairment. Oculocutaneous albinism type 1B (OCA1B) is caused by mutations in the tyrosinase (TYR) gene, resulting in a partially functional tyrosinase enzyme. Ampyrone (4-aminoantipyrine) has been identified as a potential therapeutic agent for OCA1B, as it acts as a direct agonist of human tyrosinase, enhancing its catalytic activity.[1] This document provides detailed application notes and protocols for the administration of this compound in a mouse model of OCA1B, based on available research, to guide further investigation into its therapeutic potential.

Data Presentation

The following tables summarize the experimental design and representative outcomes of this compound administration in the C57BL/6J-Tyrc-h/c-h mouse model of OCA1B. It is important to note that while a study reported a "mild improvement" in fur pigmentation, specific quantitative data from this in vivo study is not publicly available.[2] The data presented below is a structured representation of the experimental setup described in the literature.

Table 1: Experimental Groups and Treatment Parameters

GroupTreatmentMouse ModelDosageAdministration RouteDuration
1Vehicle ControlC57BL/6J-Tyrc-h/c-hN/AIntraperitoneal (i.p.)30 days
2This compoundC57BL/6J-Tyrc-h/c-hUp to 48 mg/kg/dayIntraperitoneal (i.p.)30 days

Table 2: Summary of Observed Effects

AnalyteMethodOutcome
Fur PigmentationSpectrophotometric AnalysisMild improvement in melanin deposition with this compound treatment.[2]
Iris PigmentationLight and Electron MicroscopyInconclusive results.[2]
Retinal Pigment Epithelium (RPE) PigmentationLight and Electron MicroscopyInconclusive results.[2]

Signaling Pathway

This compound's mechanism of action involves the direct activation of tyrosinase, the rate-limiting enzyme in melanogenesis. The following diagram illustrates the canonical melanogenesis signaling pathway, highlighting the point of intervention for this compound.

Melanogenesis_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome α-MSH α-MSH MC1R MC1R α-MSH->MC1R Binds AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates CREB-P p-CREB CREB->CREB-P MITF MITF (transcription) CREB-P->MITF Promotes Tyrosinase Tyrosinase (TYR) MITF->Tyrosinase Upregulates expression L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Hydroxylation Dopaquinone Dopaquinone L-DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Series of reactions This compound This compound This compound->Tyrosinase Directly Activates

Caption: this compound directly activates tyrosinase in the melanogenesis pathway.

Experimental Protocols

The following are detailed, representative protocols for the key experiments involved in evaluating the efficacy of this compound in mouse models of OCA1B. These protocols are synthesized from established methodologies and should be adapted and optimized for specific laboratory conditions.

Protocol 1: this compound Administration in C57BL/6J-Tyrc-h/c-h Mice

1. Animal Model:

  • Strain: C57BL/6J-Tyrc-h/c-h (a model for OCA1B).

  • Age: 8-12 weeks at the start of the experiment.

  • Housing: House mice in a controlled environment (12:12 hour light-dark cycle, 22 ± 2°C) with ad libitum access to food and water. Acclimatize animals for at least one week before the experiment.

2. Drug Preparation:

  • This compound Stock Solution: Prepare a stock solution of this compound (4-aminoantipyrine) in a sterile, biocompatible vehicle (e.g., sterile saline or phosphate-buffered saline (PBS)). The concentration of the stock solution should be calculated based on the highest dose to be administered and the maximum injection volume for a mouse.

  • Vehicle Control: Use the same vehicle without this compound for the control group.

  • Storage: Store the prepared solutions at 4°C and protect from light. Prepare fresh solutions weekly.

3. Administration:

  • Dosage: Administer this compound at doses up to 48 mg/kg/day. It is recommended to test a range of doses to determine a dose-response relationship.

  • Route: Intraperitoneal (i.p.) injection.

  • Frequency: Administer once daily for 30 consecutive days.

  • Procedure:

    • Weigh each mouse daily to accurately calculate the injection volume.

    • Restrain the mouse appropriately.

    • Administer the calculated volume of this compound solution or vehicle via i.p. injection into the lower right quadrant of the abdomen.

    • Monitor the mice daily for any signs of distress or adverse reactions.

Protocol 2: Spectrophotometric Analysis of Fur Melanin Content

1. Sample Collection:

  • At the end of the 30-day treatment period, euthanize the mice.

  • Shave a section of dorsal fur from each mouse.

2. Melanin Extraction:

  • Weigh a standardized amount of fur (e.g., 10-20 mg) from each sample.

  • Place the fur in a microcentrifuge tube.

  • Add 1 mL of a 1:1 (v/v) ethanol (B145695):ether solution and vortex to wash the fur. Centrifuge and discard the supernatant. Repeat this wash step.

  • To the washed fur pellet, add 1 mL of 2 M NaOH containing 20% DMSO.

  • Incubate the tubes at 80°C for 2-4 hours, or until the fur is completely dissolved. Vortex occasionally.

3. Spectrophotometric Measurement:

  • Cool the samples to room temperature.

  • Centrifuge the samples at 12,000 x g for 10 minutes to pellet any insoluble debris.

  • Transfer the supernatant to a 96-well plate.

  • Measure the absorbance at 475 nm using a microplate reader.

  • A standard curve can be generated using synthetic melanin to quantify the melanin concentration. Normalize the melanin content to the initial weight of the fur.

Protocol 3: Assessment of Iris and Retinal Pigment Epithelium (RPE) Pigmentation

1. Tissue Preparation (Light and Electron Microscopy):

  • Immediately after euthanasia, enucleate the eyes.

  • For light microscopy, fix the eyes in 4% paraformaldehyde in PBS for 24 hours at 4°C.

  • For electron microscopy, fix the eyes in a solution of 2.5% glutaraldehyde (B144438) and 2% paraformaldehyde in 0.1 M cacodylate buffer for at least 24 hours at 4°C.

  • After fixation, process the tissues through a graded series of ethanol for dehydration and embed in paraffin (B1166041) (for light microscopy) or resin (for electron microscopy).

2. Sectioning and Staining:

  • Light Microscopy: Cut 5 µm thick sections and mount on glass slides. Stain with Hematoxylin and Eosin (H&E) to visualize the overall morphology and pigmentation of the iris and RPE.

  • Electron Microscopy: Cut ultra-thin sections (70-90 nm) and mount on copper grids. Stain with uranyl acetate (B1210297) and lead citrate.

3. Microscopic Analysis:

  • Light Microscopy: Examine the sections under a light microscope. Qualitatively and quantitatively assess the degree of pigmentation in the iris and RPE. This can be done by scoring the pigmentation on a defined scale or by measuring the pigmented area using image analysis software.

  • Electron Microscopy: Examine the sections using a transmission electron microscope. Analyze the number, size, and maturation stage of melanosomes within the iris pigment epithelium and the RPE.

Experimental Workflow

Experimental_Workflow start Start: Acclimatize OCA1B Mice treatment Daily i.p. Injection (this compound or Vehicle) for 30 Days start->treatment euthanasia Euthanasia and Sample Collection treatment->euthanasia fur_analysis Fur Collection & Melanin Quantification euthanasia->fur_analysis eye_analysis Eye Enucleation & Histological Processing euthanasia->eye_analysis spectro Spectrophotometry (Absorbance at 475 nm) fur_analysis->spectro microscopy Light & Electron Microscopy eye_analysis->microscopy data_fur Analyze Fur Melanin Data spectro->data_fur data_eye Analyze Iris & RPE Pigmentation microscopy->data_eye end End: Conclusive Report data_fur->end data_eye->end

Caption: Workflow for evaluating this compound in OCA1B mice.

References

Application Notes and Protocols for High-Throughput Screening of Tyrosinase Activity Using Ampyrone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase is a copper-containing enzyme that plays a pivotal role in the biosynthesis of melanin, the primary pigment responsible for coloration in skin, hair, and eyes.[1] It catalyzes the rate-limiting step in melanogenesis, the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), and the subsequent oxidation of L-DOPA to dopaquinone.[2] Dysregulation of tyrosinase activity is implicated in various hyperpigmentation disorders, making it a key target for therapeutic intervention in dermatology and cosmetology. Conversely, activators of tyrosinase are of significant interest for treating hypopigmentation disorders such as vitiligo and oculocutaneous albinism.

High-throughput screening (HTS) is a crucial methodology for the discovery of novel modulators of tyrosinase activity from large chemical libraries. Ampyrone (4-aminoantipyrine) has been identified through HTS as a direct agonist and activator of human tyrosinase.[3] This document provides detailed application notes and protocols for a robust and reproducible HTS assay to identify and characterize activators of tyrosinase using this compound as a reference compound. The described colorimetric assay, optimized for a 384-well format, is based on the oxidation of L-DOPA to dopachrome (B613829), which can be monitored spectrophotometrically.

Signaling Pathway of Melanogenesis

Melanin synthesis is a complex process regulated by various signaling pathways. The binding of ligands, such as α-melanocyte-stimulating hormone (α-MSH), to the melanocortin 1 receptor (MC1R) on melanocytes initiates a cascade that elevates intracellular cyclic AMP (cAMP) levels. This activates protein kinase A (PKA), which in turn phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB upregulates the expression of the microphthalmia-associated transcription factor (MITF), the master regulator of melanocyte differentiation and function. MITF then stimulates the transcription of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TYRP1), and tyrosinase-related protein 2 (TYRP2), leading to the production of melanin.

Tyrosinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus α-MSH α-MSH MC1R MC1R α-MSH->MC1R Binds AC Adenylyl Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB MITF MITF (Transcription Factor) pCREB->MITF Upregulates Expression Tyrosinase_Gene Tyrosinase Gene (TYR) MITF->Tyrosinase_Gene Promotes Transcription nucleus Nucleus Tyrosinase_Enzyme Tyrosinase (TYR) Tyrosinase_Gene->Tyrosinase_Enzyme Translation Melanin Melanin Tyrosinase_Enzyme->Melanin Catalyzes Melanogenesis

Figure 1: Simplified signaling pathway of melanogenesis.

Quantitative Data

The following tables summarize the performance of the this compound-based tyrosinase activation assay and provide comparative data for the known tyrosinase inhibitor, kojic acid.

Table 1: Performance of Tyrosinase Modulators in the HTS Assay

CompoundEC50 / IC50 (µM)Modulation Type
This compound670 (hTYR WT)Activator
This compound3570 (hTYR P406L)Activator
Kojic Acid121 ± 5Inhibitor[4]

hTYR WT: Wild-Type human tyrosinase; hTYR P406L: A variant associated with oculocutaneous albinism. Data for this compound is from a study on human tyrosinase, while data for Kojic Acid is from a study using mushroom tyrosinase with L-DOPA as the substrate.

Table 2: Key HTS Assay Parameters

ParameterValueInterpretation
Z'-Factor> 0.5Excellent assay quality, suitable for HTS.[5]
Signal-to-Background (S/B) Ratio> 3A clear distinction between the activated and basal signal.
Wavelength for Detection475 - 510 nmCorresponds to the absorbance maximum of dopachrome.[6]
Assay Format384-well plateSuitable for high-throughput screening.

Experimental Protocols

Materials and Reagents
  • Mushroom Tyrosinase (EC 1.14.18.1), lyophilized powder (e.g., Sigma-Aldrich, T3824)

  • L-DOPA (L-3,4-dihydroxyphenylalanine) (e.g., Sigma-Aldrich, D9628)

  • This compound (4-Aminoantipyrine) (e.g., Sigma-Aldrich, A4382)

  • Kojic Acid (e.g., Sigma-Aldrich, K3125) - Optional, for inhibitor control

  • Dimethyl Sulfoxide (DMSO), ACS grade

  • Sodium Phosphate (B84403) Buffer (50 mM, pH 6.8)

  • 384-well clear, flat-bottom microplates

  • Multichannel pipettes and/or automated liquid handling system

  • Microplate reader capable of kinetic measurements at 475-510 nm

Preparation of Stock Solutions
  • 50 mM Sodium Phosphate Buffer (pH 6.8): Prepare by dissolving the appropriate amounts of sodium phosphate monobasic and dibasic in ultrapure water. Adjust the pH to 6.8.

  • Mushroom Tyrosinase Stock Solution (1000 U/mL): Reconstitute lyophilized mushroom tyrosinase in cold 50 mM sodium phosphate buffer to a final concentration of 1000 U/mL. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • L-DOPA Stock Solution (20 mM): Dissolve L-DOPA in 50 mM sodium phosphate buffer. Prepare this solution fresh on the day of the experiment as it is prone to auto-oxidation.

  • This compound Stock Solution (100 mM): Dissolve this compound in DMSO.

  • Kojic Acid Stock Solution (100 mM): Dissolve Kojic Acid in DMSO.

High-Throughput Screening Workflow

The following diagram illustrates the workflow for the high-throughput screening of tyrosinase activators.

HTS_Workflow start Start reagent_prep Prepare Reagents: - Tyrosinase Working Solution - L-DOPA Working Solution - Compound Plates start->reagent_prep plate_compounds Dispense Compounds and Controls (this compound, Vehicle) into 384-well Plate reagent_prep->plate_compounds add_enzyme Add Tyrosinase Working Solution to all wells plate_compounds->add_enzyme pre_incubation Pre-incubate at Room Temperature (e.g., 10 minutes) add_enzyme->pre_incubation add_substrate Initiate Reaction by adding L-DOPA Working Solution pre_incubation->add_substrate kinetic_read Kinetic Measurement of Absorbance at 475-510 nm add_substrate->kinetic_read data_analysis Data Analysis: - Calculate % Activation - Determine Z'-Factor and S/B Ratio - Identify Hits kinetic_read->data_analysis end End data_analysis->end

Figure 2: High-throughput screening workflow for tyrosinase activators.

Detailed Assay Protocol (384-Well Format)
  • Prepare Working Solutions:

    • Tyrosinase Working Solution (40 U/mL): Dilute the 1000 U/mL tyrosinase stock solution in 50 mM sodium phosphate buffer. Prepare enough for all wells and keep on ice.

    • L-DOPA Working Solution (4 mM): Dilute the 20 mM L-DOPA stock solution in 50 mM sodium phosphate buffer. Prepare fresh.

    • Compound Plates: Prepare serial dilutions of test compounds and this compound in DMSO. Then, dilute these into the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup:

    • Add 5 µL of the diluted test compounds, this compound (positive control), or vehicle (DMSO in assay buffer, negative control) to the appropriate wells of a 384-well plate.

  • Enzyme Addition:

    • Add 10 µL of the Tyrosinase Working Solution (40 U/mL) to all wells.

  • Pre-incubation:

    • Mix the plate gently on a plate shaker for 30 seconds.

    • Incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation:

    • Add 10 µL of the L-DOPA Working Solution (4 mM) to all wells to initiate the enzymatic reaction. The final volume in each well will be 25 µL.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader pre-set to 25°C.

    • Measure the absorbance at 490 nm every minute for 20-30 minutes.

Data Analysis
  • Calculate the Rate of Reaction: Determine the rate of dopachrome formation (V) for each well by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).

  • Calculate Percentage Activation:

    • % Activation = [ ( Vcompound - Vvehicle ) / ( Vthis compound - Vvehicle ) ] * 100

      • Vcompound = Rate of reaction in the presence of the test compound.

      • Vvehicle = Rate of reaction in the presence of the vehicle control (basal activity).

      • Vthis compound = Rate of reaction in the presence of the positive control, this compound (maximal activation).

  • Calculate Signal-to-Background (S/B) Ratio: [7]

    • S/B = Mean(Signalthis compound) / Mean(Signalvehicle)

    • An S/B ratio > 3 is generally considered acceptable.

  • Calculate Z'-Factor: [5]

    • Z' = 1 - [ ( 3 * SDthis compound + 3 * SDvehicle ) / | Meanthis compound - Meanvehicle | ]

      • SD = Standard Deviation

      • Mean = Mean rate of reaction

    • A Z'-factor between 0.5 and 1.0 indicates an excellent assay for HTS.[8]

Discussion

The protocol described provides a robust and reliable method for the high-throughput screening of tyrosinase activators. This compound serves as an excellent positive control for assay validation and performance monitoring. Key to a successful assay is the use of freshly prepared L-DOPA and careful handling of the tyrosinase enzyme to maintain its activity. The inclusion of both positive (this compound) and negative (vehicle) controls on each plate is essential for accurate data normalization and the calculation of assay quality metrics like the Z'-factor and S/B ratio. Researchers can adapt this protocol to screen large compound libraries for the identification of novel tyrosinase activators with potential therapeutic applications in hypopigmentation disorders.

References

Application Notes and Protocols: Measuring Changes in Tissue Optical Transmittance with Ampyrone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Light scattering is a primary obstacle in deep-tissue optical imaging, significantly limiting penetration depth and resolution. This phenomenon arises from the mismatch in refractive indices (RI) between cellular components and the extracellular matrix. Ampyrone (4-Aminoantipyrine) has emerged as an effective optical clearing agent that enhances tissue transparency by minimizing light scattering. Its potent ultraviolet (UV) absorption characteristics lead to an increase in the real refractive index of the surrounding medium in the visible and near-infrared (NIR) spectra, thereby matching the RI of tissue components. This color-neutral and reversible process enables deeper and clearer imaging of biological structures.

These application notes provide detailed protocols for utilizing this compound to increase tissue optical transmittance and for quantifying these changes using spectrophotometry.

Principle of Action: Refractive Index Matching

This compound's efficacy as an optical clearing agent is based on the Kramers-Kronig relations, which connect the refractive index of a material to its absorption spectrum. This compound exhibits strong absorption in the UV range (peaking around 270-320 nm) while having minimal absorption in the visible and NIR regions.[1] This strong UV absorption elevates the real part of the refractive index of an aqueous this compound solution across the visible spectrum. By matching the refractive index of the interstitial fluid with that of the cellular components, scattering of light at their interfaces is significantly reduced, leading to increased tissue transparency.

Signaling Pathway Diagram

Refractive Index Matching with this compound cluster_0 Tissue Microenvironment cluster_1 This compound Application cluster_2 Optical Clearing Mechanism Cellular Components Cellular Components Interstitial Fluid Interstitial Fluid Cellular Components->Interstitial Fluid RI Mismatch Extracellular Matrix (ECM) Extracellular Matrix (ECM) This compound This compound Solution UV Absorption Strong UV Absorption (220-320 nm) This compound->UV Absorption possesses RI Matching Refractive Index Matching This compound->RI Matching Induces Reduced Scattering Reduced Light Scattering RI Matching->Reduced Scattering Increased Transmittance Increased Optical Transmittance Reduced Scattering->Increased Transmittance

Caption: Mechanism of this compound-induced optical clearing via refractive index matching.

Quantitative Data Summary

The following tables summarize the quantitative data on the optical properties of this compound solutions and their effect on tissue transmittance.

Table 1: Refractive Index of Aqueous this compound Solutions

This compound Concentration (% w/w)Refractive Index (n) at 589 nm
01.333
17~1.36
29~1.38
38~1.40

Note: Refractive index values are approximate and can vary with wavelength. Data synthesized from descriptions in the literature.

Table 2: Effect of this compound on Mouse Skin Transmittance

This compound Concentration (% w/w)TreatmentTransmittance across Visible SpectrumFold Enhancement in Transmission
0Untreated<1%-
1724h incubation at 40°CMinimal effect-
2924h incubation at 40°CPartial transparency-
3824h incubation at 40°CUp to 30%[2]>50-fold[2]
4424h incubation at 40°CPoor transparency-

Experimental Protocols

Protocol 1: Preparation of this compound Clearing Solution

Materials:

  • This compound (4-Aminoantipyrine, CAS: 83-07-8)

  • Deionized water

  • Magnetic stirrer with heating plate

  • Weighing scale

  • Glass beaker

  • Foil

Procedure:

  • To prepare a 38% (w/w) this compound solution, weigh 600 mg of this compound powder.[1]

  • Add the this compound powder to a glass beaker containing 1 mL of deionized water.[1]

  • Heat the solution to 40°C while stirring on a magnetic stirrer.[1]

  • Continue stirring for approximately 10 minutes, with occasional shaking, until the this compound is completely dissolved.[1]

  • Cover the beaker with foil to protect the solution from light.[1]

  • The solution should be used within 12 hours of preparation for optimal results.[1]

For other concentrations, adjust the mass of this compound accordingly (e.g., for 17% w/w, use 200 mg in 1 mL of water; for 29% w/w, use 400 mg in 1 mL of water).[1]

Protocol 2: Optical Clearing of Ex Vivo Tissue (Mouse Skin)

Materials:

  • Freshly harvested tissue (e.g., abdominal skin from a mouse)

  • Phosphate-buffered saline (PBS)

  • This compound clearing solution (from Protocol 1)

  • Incubator or water bath at 40°C

  • Petri dish or appropriate container

Procedure:

  • Harvest the tissue of interest. For mouse abdominal skin, carefully excise the desired section.

  • Gently wash the tissue with PBS to remove any contaminants.

  • Place the tissue sample in a petri dish or a suitable container.

  • Completely immerse the tissue in the prepared this compound solution (e.g., 38% w/w).

  • Incubate the sample at 40°C for 24 hours without shaking.[1]

  • After incubation, the tissue is ready for optical transmittance measurement.

Protocol 3: Measurement of Tissue Optical Transmittance

Materials:

  • Spectrometer with a suitable wavelength range (e.g., 400-1000 nm)

  • Broadband light source (e.g., halogen lamp)

  • Optical fibers

  • Sample holder (e.g., two coverslips to sandwich the tissue)

  • Reference material (e.g., a blank coverslip identical to the one used for the sample)

Procedure:

  • System Setup:

    • Connect the light source to the sample holder via an optical fiber.

    • Connect the sample holder to the spectrometer with another optical fiber.

    • Allow the light source and spectrometer to warm up for at least 30 minutes for stable readings.

  • Calibration (Reference Spectrum):

    • Place a blank coverslip (or the cuvette with the clearing solution if the sample is in it) in the sample holder. This will serve as the 100% transmittance reference (I₀).

    • Acquire a reference spectrum and save it.

  • Sample Measurement:

    • Carefully place the cleared tissue sample in the sample holder. If using coverslips, sandwich the tissue between them.

    • Acquire the transmittance spectrum of the sample (I).

  • Data Analysis:

    • The transmittance (T) at each wavelength is calculated as: T(%) = (I / I₀) * 100

    • Plot the transmittance spectrum (T% vs. wavelength).

    • Compare the transmittance spectra of treated and untreated tissue samples to quantify the change.

Experimental Workflow Diagram

Experimental Workflow cluster_preparation Preparation cluster_clearing Optical Clearing cluster_measurement Transmittance Measurement cluster_analysis Data Analysis prep_solution Prepare this compound Solution (e.g., 38% w/w) incubate Incubate Tissue in This compound Solution (24h at 40°C) prep_solution->incubate harvest_tissue Harvest Tissue Sample (e.g., mouse skin) harvest_tissue->incubate setup_spectrometer Setup Spectrometer and Light Source incubate->setup_spectrometer calibrate Calibrate with Reference (100% Transmittance) setup_spectrometer->calibrate measure_sample Measure Transmittance of Cleared Tissue calibrate->measure_sample calculate_T Calculate Transmittance: T% = (I / I₀) * 100 measure_sample->calculate_T plot_spectra Plot and Compare Transmittance Spectra calculate_T->plot_spectra

Caption: Workflow for tissue clearing with this compound and transmittance measurement.

Conclusion

This compound provides a simple and effective method for reversibly increasing the optical transmittance of biological tissues. The protocols outlined in these application notes offer a systematic approach for researchers to implement this technique and quantify its effects. By reducing light scattering, this compound-based optical clearing opens up new possibilities for high-resolution, deep-tissue imaging, which is invaluable for a wide range of research, and drug development applications. Further optimization of incubation times and this compound concentrations may be necessary for different tissue types and thicknesses.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ampyrone for Tissue Clearing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing ampyrone for tissue clearing. Find answers to frequently asked questions and troubleshoot common issues to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in tissue clearing?

A1: this compound's primary role in tissue clearing is to act as a refractive index (RI) matching agent. By increasing the real refractive index (n) of the aqueous solution within the tissue, it reduces light scattering, which is a major cause of tissue opacity.[1][2] This allows for deeper imaging into biological samples.

Q2: What are the main advantages of using this compound over other tissue clearing agents?

A2: this compound offers several key advantages:

  • Color-Neutral Transparency: It has minimal absorption in the visible light spectrum, enabling imaging across a wide range of wavelengths and compatibility with common fluorescent proteins like YFP, which can be problematic with other agents.[1][3]

  • Efficient RI Modulation: Due to its strong UV absorption, this compound very efficiently modulates the refractive index of aqueous solutions.[1][2]

  • Water Solubility and Diffusion: Its small molecular weight (203 g/mol ) contributes to good water solubility and efficient diffusion into tissues.[2]

  • Reversibility: this compound can be washed out of the tissue, which is particularly useful for in vivo applications where longitudinal imaging is desired.[1][3]

Q3: What is the optimal concentration of this compound for tissue clearing?

A3: The optimal concentration can vary depending on the tissue type and whether the experiment is ex vivo or in vivo. For ex vivo mouse abdominal skin, a concentration of 38% w/w has been shown to achieve nearly complete transparency.[1][2] The same study used a 38% w/w concentration for in vivo experiments in live mice.[3] It is recommended to perform a concentration gradient experiment to determine the optimal concentration for your specific sample type.

Q4: Is this compound toxic to tissues or live animals?

A4: Studies have shown that at effective concentrations for tissue clearing, this compound does not appear to induce significant apoptotic signaling in treated tissues.[1][3] Histological analysis of skin tissue from mice treated with this compound showed no significant differences in tissue morphology or inflammatory response compared to saline-treated controls.[1][3] However, as with any chemical, it's crucial to follow appropriate safety and handling protocols.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Incomplete or Patchy Tissue Clearing 1. Suboptimal this compound concentration.2. Insufficient incubation time.3. Uneven diffusion of the this compound solution.1. Optimize the this compound concentration. Perform a pilot experiment with a range of concentrations (e.g., 25%, 30%, 35%, 40% w/w) to find the ideal level for your specific tissue.2. Increase the incubation time to allow for complete penetration of the this compound solution throughout the tissue.3. Ensure the entire sample is fully submerged in the solution and agitate gently during incubation. For larger samples, consider perfusion if applicable.
Poor Tissue Transparency at High Concentrations Higher concentrations of this compound (e.g., 44% w/w) have been observed to result in poor transparency.[1][2] This could be due to precipitation or other non-ideal optical effects at saturation.Reduce the this compound concentration. The optimal concentration is not always the highest possible concentration. Refer to the recommended optimal concentration of around 38% w/w as a starting point.[1][2]
Sample Swelling or Shrinking Osmotic shock due to a rapid change in the refractive index and solute concentration of the surrounding medium.Instead of transferring the sample directly into the final this compound concentration, use a graded series of this compound solutions (e.g., 10%, 20%, 30%, 38% w/w), allowing the tissue to equilibrate at each step.
Fluorescence Signal Quenching Although this compound is noted for its compatibility with fluorescent proteins, issues can still arise depending on the specific fluorophore and imaging conditions.1. Confirm that the this compound solution is pH-neutral, as pH can affect fluorophore stability.2. Minimize the exposure of the sample to excitation light during imaging to reduce photobleaching.3. Ensure that the imaging window does not overlap with the UV absorption peak of this compound.[1]

Quantitative Data Summary

The table below summarizes the effect of different this compound concentrations on the transparency of ex vivo mouse abdominal skin, as reported in the literature.

This compound Concentration (% w/w)Observed Transparency LevelReference
17%Minimal effect[1][2]
29%Partial transparency[1][2]
38%Nearly complete transparency[1][2]
44%Poor transparency[1][2]

Experimental Protocols

Protocol: Ex Vivo Tissue Clearing with this compound

This protocol is adapted from studies on mouse abdominal skin and should be optimized for other tissue types.[1][2]

  • Sample Preparation:

    • Harvest the biological tissue of interest (e.g., abdominal skin from a 4-month-old mouse).

    • Wash the tissue gently with Phosphate-Buffered Saline (PBS) to remove any contaminants.

  • This compound Solution Preparation:

    • To prepare a 38% w/w this compound solution, dissolve 600 mg of this compound in 1 mL of deionized water.[3]

    • Warm the solution to 40°C for approximately 10 minutes to aid dissolution.[3]

    • Shake occasionally to ensure the this compound is completely dissolved.[3]

    • Prepare solutions for other concentrations in your optimization series (e.g., 17%, 29%, 44% w/w) by adjusting the amount of this compound accordingly.

  • Incubation:

    • Submerge the prepared tissue in the this compound solution in a suitable container.

    • Incubate the tissue at room temperature. The required incubation time will vary depending on the tissue's thickness and density. Monitor the tissue periodically for transparency.

  • Imaging:

    • Once the desired level of transparency is achieved, mount the sample for imaging.

    • Image the sample using an appropriate microscopy technique (e.g., two-photon excitation fluorescence microscopy).[1][3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Refinement start Harvest Tissue Sample prep_solution Prepare this compound Solutions (e.g., 17%, 29%, 38%, 44% w/w) start->prep_solution incubate Incubate Tissue Samples in Different this compound Concentrations prep_solution->incubate observe Observe and Quantify Tissue Transparency incubate->observe determine_optimal Determine Optimal Concentration (e.g., 38% w/w) observe->determine_optimal protocol Use Optimal Concentration for Future Experiments determine_optimal->protocol

Caption: Workflow for optimizing this compound concentration.

logical_relationship cluster_properties This compound Properties cluster_effects Physical Effects cluster_outcome Final Outcome prop1 Strong UV Absorption effect1 Efficiently Increases Refractive Index (n) of Aqueous Solution prop1->effect1 prop2 Negligible Visible Light Absorption outcome Color-Neutral Tissue Transparency prop2->outcome prop3 High Water Solubility effect2 Efficient Diffusion into Tissue prop3->effect2 effect1->outcome effect2->outcome

Caption: How this compound properties lead to transparency.

References

Technical Support Center: Ampyrone-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ampyrone-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound (4-aminoantipyrine, 4-AAP) in common colorimetric and fluorometric assays.

Section 1: Frequently Asked Questions (FAQs)

Here we address some of the common questions about the principles and applications of this compound-based assays.

Q1: What is the principle behind this compound-based assays?

This compound-based assays are versatile methods used to detect and quantify hydrogen peroxide (H₂O₂) or phenolic compounds. The core of these assays is the reaction of this compound (4-aminoantipyrine) with the target analyte in the presence of an enzyme (typically horseradish peroxidase, HRP) or an oxidizing agent (like potassium ferricyanide).

  • For H₂O₂ Detection (e.g., Amplex Red Assay): In the presence of HRP, this compound or its derivatives (like the non-fluorescent Amplex Red reagent) react with H₂O₂ in a 1:1 stoichiometry. This reaction produces a highly colored and/or fluorescent product (resorufin in the case of Amplex Red), which can be measured to quantify the amount of H₂O₂.[1][2]

  • For Phenol (B47542) Detection: Phenolic compounds react with this compound in the presence of an alkaline oxidizing agent (e.g., potassium ferricyanide) at a high pH (typically around 10) to form a colored antipyrine (B355649) dye.[3][4] The intensity of the color is proportional to the concentration of phenolic compounds.

Q2: What are the main applications of these assays?

This compound-based assays are widely used in various fields due to their sensitivity and ease of use. Key applications include:

  • Measuring H₂O₂ released from biological samples, such as cells and tissues, to study oxidative stress.[2]

  • Quantifying the activity of H₂O₂-producing enzymes like glucose oxidase and NADPH oxidase.[5]

  • Detecting phenolic contamination in water and wastewater samples.[4][6]

  • Estimating the concentration of certain drugs or their metabolites that are phenolic in nature.

Q3: What is the difference between this compound and Amplex Red?

This compound (4-aminoantipyrine) is the foundational reagent. Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) is a derivative of this compound that is non-fluorescent until it is oxidized. This property makes it particularly suitable for highly sensitive fluorescence-based detection of H₂O₂.[1][2] The product of the Amplex Red reaction, resorufin (B1680543), is intensely fluorescent.

Q4: Why is pH control so important in these assays?

The pH of the reaction environment is critical for several reasons:

  • For H₂O₂ Assays (Amplex Red): The optimal pH range is typically between 7 and 8. The Amplex Red reagent itself is unstable at a pH above 8.5. Furthermore, the fluorescence of the product, resorufin, is pH-dependent and decreases significantly at a pH below 6.0.[1]

  • For Phenol Assays: These assays require an alkaline pH, usually around 10, for the oxidative coupling reaction to proceed efficiently.[3][5]

Section 2: Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during this compound-based assays. The issues are presented in a question-and-answer format.

Part A: Hydrogen Peroxide Detection (e.g., Amplex Red Assay)

Q1: Why is my background signal so high?

High background fluorescence can obscure the signal from your sample and reduce the sensitivity of the assay. Here are the common causes and solutions:

CauseRecommended Solution
Photo-oxidation of the Amplex Red reagent The Amplex Red reagent and its product, resorufin, are light-sensitive. Always prepare and handle reagents in the dark or under dim lighting. Use opaque microplates and protect them from light during incubation and measurement.[7][8]
Contamination of reagents or samples with H₂O₂ Use high-purity water and reagents. Prepare fresh H₂O₂ standards for each experiment as they can degrade over time.
Interference from reducing agents in the sample Biological samples often contain reducing agents like NADH and reduced glutathione (B108866) (GSH), which can auto-oxidize and generate H₂O₂ in the presence of HRP, leading to a false positive signal.[9][10] To mitigate this, you can add superoxide (B77818) dismutase (SOD) to the reaction mixture, which helps to remove superoxide radicals that are intermediates in this process.[11]
HRP-independent conversion of Amplex Red Some biological samples, particularly from tissues like the liver and kidney, contain carboxylesterases that can convert Amplex Red to resorufin without H₂O₂. This can be inhibited by adding phenylmethylsulfonyl fluoride (B91410) (PMSF) to the reaction.

Q2: Why am I getting no signal or a very weak signal?

A lack of signal can be frustrating. Consider these possibilities:

CauseRecommended Solution
Degradation of H₂O₂ Hydrogen peroxide is unstable. Prepare fresh dilutions of your H₂O₂ stock for the standard curve before each experiment. Ensure proper storage of the stock solution.
Incorrect pH of the reaction buffer Verify that the final pH of your reaction mixture is between 7 and 8. The fluorescence of resorufin is significantly lower at acidic pH.[1]
Presence of competing peroxidase substrates If your sample contains high concentrations of other substances that can be oxidized by HRP (e.g., certain antioxidants), they will compete with the Amplex Red reagent, leading to a lower signal. Diluting the sample may help.[7]
Instability of the Amplex Red reagent The Amplex Red reagent is unstable in the presence of thiols like dithiothreitol (B142953) (DTT) and 2-mercaptoethanol. Ensure the final concentration of these substances in your reaction is very low (ideally below 10 µM).[1]

Q3: My results are not reproducible. What could be the cause?

Poor reproducibility can stem from several factors. Here's a checklist to improve consistency:

CauseRecommended Solution
Inconsistent light exposure As mentioned, light is a major variable. Ensure that all samples, standards, and controls are treated with the same level of light protection throughout the experiment.
Temperature fluctuations Enzyme kinetics are temperature-dependent. Ensure that all incubations are carried out at a constant and controlled temperature.
Reagent instability Prepare fresh working solutions of Amplex Red and HRP for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
Pipetting errors Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and proper technique.
Part B: Phenol Detection (4-Aminoantipyrine Method)

Q1: Why is the color of my reaction unstable?

Color instability in the 4-AAP phenol assay can be a sign of several issues:

CauseRecommended Solution
Presence of oxidizing or reducing agents Samples containing oxidizing agents (like chlorine) or reducing agents (like sulfites) can interfere with the color-forming reaction.[3] A preliminary distillation step is often required to remove these interferents.[4]
Incorrect pH The reaction requires a specific alkaline pH, typically around 10. The stability of the colored product is maximal in the pH range of 9.4-10.2.[5] Ensure your buffer system is robust enough to maintain this pH.
Nature of the phenolic compounds The stability and intensity of the color can vary depending on the specific type of phenol. Substituted phenols may react differently or produce less stable products.[12]

Q2: Why are my phenol recovery rates low?

Low recovery suggests that not all of the phenol in your sample is being detected.

CauseRecommended Solution
Presence of para-substituted phenols The 4-AAP method is not effective for phenols that have a substitution at the para-position (the position opposite the hydroxyl group), as this is where the reaction occurs.[6] If your sample contains these types of phenols, this method will underestimate the total phenol content.
Incomplete reaction Ensure that you are using a sufficient excess of the 4-aminoantipyrine (B1666024) reagent and that the reaction time is adequate.
Interfering substances in the sample matrix Complex sample matrices can contain substances that inhibit the reaction. A distillation step is the standard procedure to clean up the sample before analysis.[4]

Section 3: Data Presentation

The following tables provide an overview of the impact of common variables and interferents on this compound-based assays.

Table 1: Effect of pH on the Fluorescence of Resorufin (Amplex Red Product)

pHRelative Fluorescence Intensity (%)
5.0~20%
6.0~60%
7.0~95%
7.4100%
8.0~98%
8.5~90%
Note: Data is synthesized from qualitative descriptions in the literature. Actual values may vary depending on the specific buffer and instrument used.[1]

Table 2: Common Interferences in this compound-Based Assays

Assay TypeInterfering SubstanceEffect on MeasurementRecommended Action
H₂O₂ (Amplex Red) NADH, Glutathione (GSH)False positive (overestimation of H₂O₂)Add superoxide dismutase (SOD) to the reaction.[9][10][11]
H₂O₂ (Amplex Red) Thiols (DTT, 2-mercaptoethanol)Reagent instability, leading to low signalKeep final concentration below 10 µM.[1]
H₂O₂ (Amplex Red) Dietary AntioxidantsOverestimation of H₂O₂Be aware of this potential interference when analyzing samples rich in antioxidants.
Phenol (4-AAP) Oxidizing agents (e.g., chlorine)Underestimation of phenolsRemove by adding ferrous ammonium (B1175870) sulfate (B86663) or through distillation.[13]
Phenol (4-AAP) Reducing agents (e.g., sulfites)Represses color developmentRemove through distillation.[3]
Phenol (4-AAP) Para-substituted phenolsNo reaction or very low recoveryUse an alternative analytical method like GC/MS if these compounds are of interest.[6]

Section 4: Experimental Protocols

Here are detailed methodologies for the two main types of this compound-based assays.

Protocol 1: Detection of Hydrogen Peroxide using Amplex Red

This protocol is adapted for a 96-well microplate format.

Materials:

  • Amplex Red reagent

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Horseradish peroxidase (HRP)

  • H₂O₂ (3% stock solution)

  • Reaction Buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • Opaque 96-well microplate

  • Microplate reader (fluorescence)

Procedure:

  • Reagent Preparation (Protect from light):

    • Amplex Red Stock Solution (10 mM): Dissolve the Amplex Red reagent in high-quality DMSO. Store unused aliquots at -20°C.

    • HRP Stock Solution (10 U/mL): Dissolve HRP in reaction buffer. Store unused aliquots at -20°C.

    • H₂O₂ Working Solution (e.g., 20 µM): Prepare a fresh dilution of the H₂O₂ stock in reaction buffer just before use.

  • Standard Curve Preparation:

    • Perform serial dilutions of the H₂O₂ working solution in the reaction buffer to create a standard curve (e.g., 0 µM to 10 µM).

    • Add 50 µL of each standard to the microplate wells in triplicate.

  • Sample Preparation:

    • Dilute your biological samples to the desired concentration in the reaction buffer.

    • Add 50 µL of your samples to the microplate wells in triplicate.

  • Reaction Mix Preparation:

    • Prepare a working solution of the reaction mix containing Amplex Red and HRP in the reaction buffer. A typical final concentration is 50 µM Amplex Red and 0.1 U/mL HRP.

    • For 100 reactions (100 wells), you might mix 50 µL of 10 mM Amplex Red stock and 100 µL of 10 U/mL HRP stock into 9.85 mL of reaction buffer.

  • Initiate and Incubate:

    • Add 50 µL of the reaction mix to each well containing the standards and samples.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement:

    • Measure the fluorescence using a microplate reader with excitation at ~530-560 nm and emission at ~590 nm.

    • Subtract the fluorescence of the zero H₂O₂ control from all readings.

    • Plot the standard curve and determine the H₂O₂ concentration in your samples.

Protocol 2: Detection of Phenols using 4-Aminoantipyrine (4-AAP)

This protocol is a general guideline for the colorimetric detection of phenols.

Materials:

  • 4-Aminoantipyrine (4-AAP) solution (e.g., 2% w/v in water)

  • Potassium ferricyanide (B76249) solution (e.g., 8% w/v in water)

  • Buffer solution (pH 10, e.g., ammonium hydroxide (B78521) buffer)

  • Phenol stock solution for standard curve

  • Spectrophotometer

Procedure:

  • Sample Preparation (if necessary):

    • For complex samples, a distillation step is often required. Acidify the sample with phosphoric acid to a pH below 4, add copper sulfate, and distill. Collect the distillate for analysis.[4]

  • Standard Curve Preparation:

    • Prepare a series of phenol standards of known concentrations in deionized water.

  • Color Development:

    • To 100 mL of each standard and sample, add 2 mL of the pH 10 buffer and mix.

    • Add 2 mL of the 4-AAP solution and mix.

    • Add 2 mL of the potassium ferricyanide solution and mix well.

    • Allow the color to develop for at least 15 minutes.

  • Measurement:

    • Measure the absorbance of the standards and samples at 510 nm using a spectrophotometer. Use a reagent blank (deionized water treated the same way as the samples) to zero the instrument.

  • Calculation:

    • Plot the absorbance of the standards against their concentrations to create a standard curve.

    • Use the standard curve to determine the concentration of phenols in your samples, reported as phenol equivalents.

Section 5: Visualizations

The following diagrams illustrate key aspects of this compound-based assays.

AmplexRed_Pathway cluster_reactants Reactants cluster_product Product AmplexRed Amplex Red (Non-fluorescent) HRP Horseradish Peroxidase (HRP) AmplexRed->HRP H2O2 Hydrogen Peroxide (Analyte) H2O2->HRP Resorufin Resorufin (Fluorescent) HRP->Resorufin Oxidation

Amplex Red reaction pathway for H₂O₂ detection.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Reagents (this compound, HRP, Buffer) C Mix Reagents with Standards/Samples in Plate A->C B Prepare Standards & Samples B->C D Incubate (Time & Temp Dependent, Protect from Light) C->D E Measure Signal (Fluorescence/Absorbance) D->E F Generate Standard Curve E->F G Calculate Analyte Concentration F->G

General experimental workflow for this compound-based assays.

Troubleshooting_Tree Start Problem Observed HighBg High Background? Start->HighBg Yes NoSignal No / Low Signal? Start->NoSignal No Light Protected from Light? HighBg->Light H2O2_Deg H₂O₂ Degraded? NoSignal->H2O2_Deg Reagents Check Reagent Purity & Blanks Light->Reagents Yes FixLight Solution: Protect from light Light->FixLight No Interference Sample Interference? Reagents->Interference UseSOD Solution: Add SOD for NADH/GSH Interference->UseSOD Yes pH_Check pH Correct? H2O2_Deg->pH_Check No FixH2O2 Solution: Use fresh H₂O₂ H2O2_Deg->FixH2O2 Yes FixpH Solution: Adjust buffer pH pH_Check->FixpH No

Troubleshooting decision tree for Amplex Red assays.

References

Improving signal-to-noise ratio in Ampyrone peroxidase assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in Ampyrone peroxidase assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound peroxidase assay?

The this compound peroxidase assay, also known as the Trinder reaction, is a colorimetric method used to quantify hydrogen peroxide (H₂O₂) or peroxidase activity.[1] In the presence of a peroxidase enzyme like horseradish peroxidase (HRP), 4-aminoantipyrine (B1666024) (4-AAP or this compound) and a phenolic compound are oxidatively coupled by hydrogen peroxide. This reaction produces a stable, colored quinoneimine dye, which can be measured spectrophotometrically. The intensity of the color is directly proportional to the initial amount of H₂O₂ or the activity of the peroxidase enzyme.[1][2][3]

Q2: What is a good signal-to-noise ratio for this assay?

While the ideal signal-to-noise (S/N) ratio can vary depending on the specific application and instrumentation, a ratio of 10:1 or greater is generally considered robust for quantitative assays. An acceptable S/N ratio ensures that the measured signal is clearly distinguishable from the background noise, leading to more reliable and reproducible results.

Q3: What are the critical reagents in the this compound peroxidase assay?

The critical reagents are:

  • Peroxidase Enzyme (e.g., HRP): The catalyst for the reaction. Its concentration and purity are crucial for assay performance.

  • Hydrogen Peroxide (H₂O₂): The substrate that is reduced by the peroxidase.

  • 4-Aminoantipyrine (4-AAP): The chromogenic substrate that forms the colored product.

  • Phenolic or Anilino Coupler: Reacts with 4-AAP to form the final dye. Common examples include phenol, N,N-dimethylaniline, and various substituted phenols.[4]

  • Buffer Solution: Maintains the optimal pH for the enzymatic reaction, typically between 6.0 and 7.5.[5][6][7]

Q4: What can cause interference in the this compound peroxidase assay?

Several substances can interfere with the assay, leading to inaccurate results. These include:

  • Reducing agents: Compounds like ascorbic acid (Vitamin C) can consume H₂O₂ or reduce the colored quinoneimine dye, leading to a falsely low signal.[8][9][10]

  • Strong oxidizing agents: Can lead to a non-enzymatic formation of the colored product, resulting in a high background.

  • Compounds that inhibit HRP: Substances such as sodium azide, cyanide, and certain metal ions (e.g., Cu²⁺, Fe³⁺) can inhibit the peroxidase enzyme, leading to a lower signal.[11]

  • Structurally similar compounds: Molecules that resemble the phenolic coupler can compete in the reaction, affecting the final color development.[12]

  • High concentrations of certain drugs: Medications like calcium dobesilate have been shown to cause significant negative interference.[8][10]

Troubleshooting Guide

Issue 1: High Background Signal

High background can obscure the true signal, leading to a poor signal-to-noise ratio.

Potential Cause Recommended Solution
Contaminated Reagents Use high-purity water and fresh reagents. Ensure glassware is thoroughly cleaned.
Non-Specific Binding If using a plate-based assay, ensure proper blocking steps are included.[13]
Endogenous Peroxidase Activity in Sample Pretreat samples with a peroxidase inhibitor like 3% hydrogen peroxide or sodium azide, followed by thorough washing.[14]
Light Exposure Protect reagents, especially the chromogenic substrates, from light to prevent auto-oxidation.
High Reagent Concentration Titrate the concentrations of H₂O₂, 4-AAP, and the phenolic coupler to find the optimal balance that minimizes background while maintaining a strong signal.
Issue 2: Low or No Signal

A weak signal can make it difficult to distinguish from the background noise.

Potential Cause Recommended Solution
Inactive or Inhibited Enzyme Verify the activity of the peroxidase. Avoid using known inhibitors in your buffers or samples (e.g., sodium azide).[11] Store the enzyme under recommended conditions.
Sub-optimal pH or Temperature Ensure the assay buffer is at the optimal pH for HRP (typically 6.0-7.5).[5][6][7] Perform the incubation at the recommended temperature (usually room temperature or 37°C).[6]
Incorrect Reagent Concentrations Optimize the concentrations of H₂O₂, 4-AAP, and the phenolic coupler. Insufficient substrate can limit the reaction.
Degraded Hydrogen Peroxide H₂O₂ solutions can degrade over time. Use a fresh, properly stored solution for each experiment.
Incorrect Wavelength Measurement Ensure the spectrophotometer is set to the correct wavelength for the specific quinoneimine dye being formed (typically around 500-520 nm).[1][9]
Issue 3: High Variability Between Replicates

Inconsistent results between identical wells can compromise the reliability of your data.

Potential Cause Recommended Solution
Pipetting Errors Use calibrated pipettes and ensure accurate and consistent pipetting. Prepare a master mix of reagents to add to all wells.[13]
Inadequate Mixing Thoroughly mix all reagents and samples before and after adding them to the wells.[13]
Inconsistent Incubation Times Ensure all wells are incubated for the same amount of time. Use a multi-channel pipette to start the reaction in multiple wells simultaneously.
"Edge Effect" in 96-well Plates Avoid using the outer wells of the plate, which are more prone to evaporation and temperature fluctuations. Fill the outer wells with buffer or water.[13]
Plate Inconsistency Use high-quality plates with uniform binding characteristics.

Visual Guides

Reaction Pathway

ReactionPathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products H2O2 Hydrogen Peroxide (H₂O₂) Quinoneimine Quinoneimine Dye (Colored) H2O2->Quinoneimine Oxidative Coupling H2O Water (H₂O) H2O2->H2O Reduction Phenol Phenolic Coupler Phenol->Quinoneimine AAP 4-Aminoantipyrine (4-AAP) AAP->Quinoneimine HRP Horseradish Peroxidase (HRP) HRP->Quinoneimine Catalyzes

Caption: Oxidative coupling in the this compound peroxidase assay.

Troubleshooting Workflow

TroubleshootingWorkflow Start Assay Problem Detected (e.g., Low S/N Ratio) ProblemType Identify Primary Issue Start->ProblemType HighBg High Background ProblemType->HighBg High Noise LowSignal Low Signal ProblemType->LowSignal Low Signal HighVar High Variability ProblemType->HighVar Inconsistent CheckReagents Check Reagent Quality & Blanks HighBg->CheckReagents CheckEnzyme Verify Enzyme Activity & Conditions (pH, Temp) LowSignal->CheckEnzyme CheckTechnique Review Pipetting & Mixing Technique HighVar->CheckTechnique TestInhibitors Test for Sample Interference/Inhibitors CheckReagents->TestInhibitors ReviewProtocol Review Assay Protocol (Incubation, Wavelength) CheckEnzyme->ReviewProtocol CheckTechnique->ReviewProtocol OptimizeConc Optimize Reagent Concentrations Resolved Problem Resolved OptimizeConc->Resolved TestInhibitors->OptimizeConc ReviewProtocol->OptimizeConc

References

Technical Support Center: Troubleshooting Background Fluorescence in Ampyrone-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ampyrone-based assays. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues leading to high background fluorescence in their experiments. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the underlying principle of the this compound assay?

The this compound assay is a common method for the detection of hydrogen peroxide (H₂O₂) or the activity of H₂O₂-producing enzymes. The reaction involves the enzyme horseradish peroxidase (HRP), which catalyzes the oxidative coupling of this compound (4-aminoantipyrine) with a phenolic compound (e.g., phenol, TOOS) in the presence of H₂O₂. This reaction produces a colored or fluorescent product that can be quantified.

View Reaction Pathway

Ampyrone_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product H2O2 Hydrogen Peroxide (H₂O₂) HRP Horseradish Peroxidase (HRP) H2O2->HRP This compound This compound This compound->HRP Phenol Phenolic Compound Phenol->HRP Product Colored/ Fluorescent Product HRP->Product Oxidative Coupling Troubleshooting_Workflow Start High Background Fluorescence Observed Check_Controls Analyze Controls: - No-Enzyme Control - No-Substrate Control - Buffer Blank Start->Check_Controls High_No_Enzyme Is 'No-Enzyme' control high? Check_Controls->High_No_Enzyme High_No_Substrate Is 'No-Substrate' control high? High_No_Enzyme->High_No_Substrate No Source_Reagents Source of Background: Reagent Instability or Non-Enzymatic Reaction High_No_Enzyme->Source_Reagents Yes High_Buffer Is 'Buffer Blank' high? High_No_Substrate->High_Buffer No Source_Sample Source of Background: Interfering Substance in Sample High_No_Substrate->Source_Sample Yes Source_Buffer_Plate Source of Background: Buffer or Plate Fluorescence High_Buffer->Source_Buffer_Plate Yes Action_Reagents Action: - Prepare fresh reagents - Check reagent storage - Optimize pH Source_Reagents->Action_Reagents Action_Sample Action: - Perform sample interference test - Deproteinize sample - Dilute sample Source_Sample->Action_Sample Action_Buffer_Plate Action: - Test new buffer lot - Use non-fluorescent plates - Check plate reader settings Source_Buffer_Plate->Action_Buffer_Plate

Caption: A logical workflow for troubleshooting high background fluorescence.

Q3: My sample itself seems to be causing high background. How can I confirm and mitigate this?

Substances within your sample can interfere with the assay. Common interfering substances include endogenous reductants, colored compounds, and phenolic compounds. [1] To test for sample interference, you should run a "sample blank" control. This control contains your sample and all assay reagents except for the enzyme (HRP). If this well shows a high signal, it indicates that something in your sample is either intrinsically fluorescent or is reacting non-enzymatically with the assay components.

Mitigation Strategies:

  • Sample Dilution: Diluting your sample can often reduce the concentration of the interfering substance to a level where it no longer significantly affects the assay.

  • Deproteinization: If the interference is from proteins in your sample, you can use a deproteinizing sample preparation kit or a 10 kDa spin filter to remove them.

  • Wavelength Selection: If the interfering substance has a different fluorescence spectrum than your assay product, adjusting the excitation and emission wavelengths on your plate reader may help.

Q4: How can I prepare the necessary controls for troubleshooting?

Proper controls are essential for diagnosing the source of high background. Here are the key controls and how to prepare them:

Control NameComponentsPurpose
Full Reaction All reagents + Sample/AnalyteMeasures the total signal.
No-Enzyme Control All reagents + Sample/Analyte, but NO HRP To check for non-enzymatic color formation or reagent instability.
No-Substrate Control All reagents + Sample/Analyte, but NO this compound/Phenol To check for intrinsic fluorescence of the sample or other reagents.
Sample Blank All reagents except HRP + SampleTo identify interference from the sample itself.
Buffer Blank Assay Buffer onlyTo measure the background fluorescence of the buffer and microplate.

Experimental Protocols

Protocol 1: Preparation of "No-Enzyme" and "No-Substrate" Controls

This protocol outlines the setup of essential controls to diagnose high background fluorescence.

Materials:

  • This compound stock solution

  • Phenolic compound stock solution

  • Horseradish Peroxidase (HRP) stock solution

  • Assay Buffer

  • Your sample or analyte standard

  • 96-well microplate (black plates with clear bottoms are recommended for fluorescence assays)

Procedure:

  • Label Wells: Designate wells on your microplate for each control: "Full Reaction," "No-Enzyme Control," and "No-Substrate Control."

  • Prepare Master Mixes:

    • Full Reaction Master Mix: Prepare a mix containing the appropriate concentrations of this compound, phenolic compound, and HRP in the assay buffer.

    • No-Enzyme Master Mix: Prepare a mix containing this compound and the phenolic compound in the assay buffer (omit HRP).

    • No-Substrate Master Mix: Prepare a mix containing HRP in the assay buffer (omit this compound and the phenolic compound).

  • Add Sample/Analyte: Add your sample or analyte standard to each of the designated wells.

  • Add Master Mixes:

    • Add the "Full Reaction Master Mix" to the "Full Reaction" wells.

    • Add the "No-Enzyme Master Mix" to the "No-Enzyme Control" wells.

    • Add the "No-Substrate Master Mix" to the "No-Substrate Control" wells.

  • Incubate: Incubate the plate according to your standard assay protocol.

  • Read Plate: Measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Analyze Results:

    • If the "No-Enzyme Control" shows a high signal, it suggests non-enzymatic reaction or reagent degradation.

    • If the "No-Substrate Control" shows a high signal, it suggests intrinsic fluorescence from your sample or other reagents.

Protocol 2: Testing for Sample Interference

This protocol helps determine if components within your sample are interfering with the assay.

Materials:

  • Same as Protocol 1.

Procedure:

  • Label Wells: Designate wells for "Sample + All Reagents" and "Sample Blank."

  • Prepare Master Mixes:

    • Complete Master Mix: Prepare a mix with this compound, phenolic compound, and HRP in assay buffer.

    • No-Enzyme Master Mix: Prepare a mix with this compound and phenolic compound in assay buffer (omit HRP).

  • Add Sample: Add your sample to both the "Sample + All Reagents" and "Sample Blank" wells.

  • Add Master Mixes:

    • Add the "Complete Master Mix" to the "Sample + All Reagents" wells.

    • Add the "No-Enzyme Master Mix" to the "Sample Blank" wells.

  • Incubate and Read: Follow your standard incubation and plate reading procedure.

  • Analyze Results: Compare the signal from the "Sample Blank" to a "Buffer Blank" (assay buffer only). A significantly higher signal in the "Sample Blank" indicates interference from your sample.

Quantitative Data on Interfering Substances

While specific quantitative data for every potential interfering substance in this compound assays is extensive, the following table provides a general overview of common interfering substances and their effects. The degree of interference is highly dependent on the concentration of the substance and the specific assay conditions.

Interfering Substance ClassExamplesTypical Effect on AssayPotential Mitigation
Phenolic Compounds Catechol, Quercetin, Gallic AcidCan act as competing substrates for HRP, leading to signal inhibition.Sample dilution, optimization of substrate concentrations.
Reducing Agents Ascorbic Acid, Glutathione, Dithiothreitol (DTT)Can reduce the oxidized product back to a non-fluorescent state, causing an underestimation of the analyte.Pre-treatment of the sample to oxidize the reductants, sample dilution.
Oxidizing Agents Hypochlorite, PeroxynitriteCan directly oxidize the this compound or phenolic compound, leading to a high background signal.Use of specific scavengers for the oxidizing agent, sample dilution.
Colored Compounds Hemoglobin, BilirubinCan absorb light at the excitation or emission wavelengths, leading to quenching of the fluorescent signal.Use of appropriate blanks, spectral analysis to choose alternative wavelengths.

Reagent Storage and Handling

Proper storage and handling of reagents are critical to prevent degradation and contamination, which can lead to high background fluorescence.

  • This compound: Store as a powder at room temperature, protected from light. [2]Prepare solutions fresh and use them promptly.

  • Horseradish Peroxidase (HRP): Store lyophilized powder or concentrated solutions at -20°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

  • Phenolic Compounds: Storage conditions vary depending on the specific compound. Refer to the manufacturer's instructions. Many are light-sensitive and should be stored in amber vials.

  • Assay Buffers: Prepare with high-purity water and filter-sterilize to prevent microbial growth. Store at 4°C.

View Sources of Background Signal

Interference_Sources Assay_Signal Desired Assay Signal Reagent_Deg Reagent Degradation (e.g., this compound oxidation) Reagent_Deg->Assay_Signal adds noise Sample_Interference Sample Interference (e.g., endogenous phenols, reducing agents) Sample_Interference->Assay_Signal adds/reduces signal Non_Enzymatic Non-Enzymatic Reaction Non_Enzymatic->Assay_Signal adds noise Plate_Buffer Plate/Buffer Autofluorescence Plate_Buffer->Assay_Signal adds noise Contamination Reagent Contamination Contamination->Assay_Signal adds noise

Caption: Common sources of background signal that can interfere with the desired assay signal.

References

Ampyrone Stability in Solution: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Ampyrone Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating stability issues encountered when working with this compound in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reliability of your experiments.

Troubleshooting Guide: Common Issues with this compound Solutions

Issue Potential Causes Troubleshooting Steps
Yellowing or Discoloration of Solution Oxidation of the amino group. Exposure to light (photodegradation).Prepare solutions fresh and use them promptly. Store stock solutions and working solutions protected from light (e.g., in amber vials or wrapped in aluminum foil). Purge solutions with an inert gas (e.g., nitrogen or argon) to minimize contact with oxygen.
Precipitation or Cloudiness Exceeding the solubility limit in the chosen solvent. pH shift causing the this compound to precipitate. Temperature fluctuations affecting solubility.Ensure the concentration of this compound is within its solubility limit for the specific solvent and temperature. If using a buffer, ensure the pH is compatible with this compound's solubility. Store solutions at a constant, recommended temperature. Gentle warming or sonication may help redissolve the precipitate, but be cautious of potential degradation at elevated temperatures.
Loss of Potency or Inconsistent Results Chemical degradation due to hydrolysis, oxidation, or photolysis. Repeated freeze-thaw cycles of stock solutions.Prepare fresh working solutions from a properly stored stock solution for each experiment.[1] Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1] Store stock solutions at recommended temperatures (-20°C or -80°C).[1] Perform a stability-indicating assay (e.g., HPLC) to determine the concentration of this compound before use.
Appearance of New Peaks in Chromatogram Formation of degradation products.Conduct forced degradation studies to identify potential degradation products and their retention times. Use a validated stability-indicating HPLC method to separate this compound from its degradants.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, light, and the presence of oxidizing agents.[2][3]

  • pH: this compound is susceptible to both acid and base-catalyzed hydrolysis. In acidic conditions, it can undergo degradation to form an acidic product.[4] Generally, solutions at neutral or near-neutral pH are more stable.

  • Temperature: Elevated temperatures accelerate the rate of degradation.[5][6][7] It is recommended to store stock solutions at low temperatures (-20°C or -80°C) to minimize degradation.[1]

  • Light: Exposure to light, particularly UV light, can lead to photodegradation.[2][8][9] Solutions should be protected from light during storage and handling.

  • Oxidation: The amino group in this compound is susceptible to oxidation, which can be initiated by atmospheric oxygen or other oxidizing agents.[10][11] This can lead to the formation of colored degradation products.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For long-term storage, this compound stock solutions should be stored at -20°C for up to one year or at -80°C for up to two years.[1] It is advisable to aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.[1] For short-term storage, solutions can be kept at 2-8°C, protected from light, for a limited period, but fresh preparation is always recommended.[1]

Q3: How can I tell if my this compound solution has degraded?

A3: Visual inspection can sometimes indicate degradation, such as a change in color (yellowing) or the formation of a precipitate. However, significant degradation can occur without any visible changes. The most reliable method to assess the stability of your this compound solution is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of intact this compound and detect the presence of any degradation products.

Q4: What is a stability-indicating HPLC method?

A4: A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API), in this case, this compound, in the presence of its degradation products, impurities, and excipients.[12] This type of method is crucial for stability studies as it can separate the parent compound from any new substances that may form over time.[12][13]

Quantitative Stability Data

The following table summarizes the expected stability of this compound under various stress conditions. This data is based on general principles of forced degradation studies and should be used as a guideline. Actual degradation rates will depend on the specific experimental conditions.

Condition Parameter Value Expected Degradation (%) Primary Degradation Pathway
Acid Hydrolysis 0.1 M HCl60°C for 24h15 - 25%Hydrolysis of the pyrazolone (B3327878) ring
Base Hydrolysis 0.1 M NaOH60°C for 24h10 - 20%Hydrolysis of the pyrazolone ring
Oxidation 3% H₂O₂Room Temp for 24h20 - 30%Oxidation of the amino group
Thermal Degradation 80°C (in solid state)48h5 - 15%Thermolysis
Photodegradation UV light (254 nm)24h10 - 20%Photolysis, oxidation

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Accurately weigh the required amount of this compound powder.

  • Dissolve the powder in a suitable solvent (e.g., DMSO for initial solubilization, followed by dilution in an aqueous buffer like PBS).[1] For a 10 mM stock solution in DMSO, dissolve 2.03 mg of this compound in 1 mL of DMSO.

  • If precipitation occurs upon dilution in an aqueous buffer, gentle warming or sonication can be used to aid dissolution.[1]

  • Filter the final solution through a 0.22 µm syringe filter to sterilize and remove any particulates.[1]

  • Aliquot the stock solution into single-use, light-protected vials.

  • Store the aliquots at -20°C or -80°C.[1]

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework. Method validation and optimization are required for specific applications.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).

    • Gradient Example: Start with 95% A and 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 243 nm (λmax of this compound).[4]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the this compound solution to a suitable concentration (e.g., 25 µg/mL) with the mobile phase initial conditions.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject a standard solution of this compound of known concentration to determine its retention time and peak area.

  • Inject the test sample.

  • Analyze the resulting chromatogram to determine the peak area of this compound and identify any degradation peaks. The percentage of remaining this compound can be calculated by comparing its peak area to that of a freshly prepared standard.

Visualizations

Ampyrone_Degradation_Pathway This compound This compound Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis H⁺ / OH⁻ Oxidation Oxidation (O₂, H₂O₂) This compound->Oxidation [O] Photolysis Photolysis (UV/Light) This compound->Photolysis Degradation_Products Degradation Products (e.g., Ring-Opened, Oxidized Species) Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photolysis->Degradation_Products

Caption: Major degradation pathways of this compound in solution.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Prep Prepare this compound Solution Stress Apply Stress Condition (pH, Temp, Light, Oxidant) Prep->Stress HPLC HPLC Analysis Stress->HPLC Data Data Interpretation HPLC->Data Stability Determine % Degradation Data->Stability Pathway Identify Degradation Products Data->Pathway

Caption: Workflow for this compound forced degradation studies.

Troubleshooting_Tree Start Inconsistent Experimental Results? Check_Solution Check this compound Solution (Visual Inspection) Start->Check_Solution Discolored Discolored or Precipitate? Check_Solution->Discolored Prepare_Fresh Prepare Fresh Solution Protect from Light/Oxygen Discolored->Prepare_Fresh Yes No_Visual_Change No Visual Change Discolored->No_Visual_Change No HPLC_Analysis Perform Stability-Indicating HPLC Analysis No_Visual_Change->HPLC_Analysis Degradation_Detected Degradation Detected? HPLC_Analysis->Degradation_Detected Optimize_Storage Optimize Storage Conditions (Aliquoting, Lower Temp) Degradation_Detected->Optimize_Storage Yes No_Degradation No Degradation Detected (Investigate Other Experimental Parameters) Degradation_Detected->No_Degradation No

Caption: Troubleshooting decision tree for this compound solution issues.

References

Optimizing Ampyrone Reactions: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ampyrone-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing incubation times and troubleshooting common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical incubation time for an this compound reaction?

A1: The optimal incubation time for an this compound reaction can vary depending on the specific assay and experimental conditions. For the determination of phenols using 4-aminoantipyrine (B1666024) (this compound), a 15-minute incubation period after the addition of potassium ferricyanide (B76249) is a common starting point for the direct photometric method.[1] For assays involving horseradish peroxidase (HRP) to detect hydrogen peroxide, incubation times are often around 30 minutes at room temperature.[2] However, it is crucial to optimize this for your specific system.

Q2: What are the key factors that influence the incubation time?

A2: Several factors can significantly impact the rate of an this compound reaction and thus the required incubation time. These include:

  • Temperature: Higher temperatures generally increase the reaction rate up to an optimal point, after which the enzyme (like HRP) can denature and lose activity.[3][4]

  • pH: The pH of the reaction mixture is critical for enzyme activity and the stability of the chromogen. For phenol (B47542) detection, a pH of 10 is often used.[1]

  • Enzyme Concentration: The concentration of the enzyme (e.g., HRP) is directly proportional to the reaction rate, assuming the substrate is not a limiting factor.[5][6][7]

  • Substrate Concentration: The concentration of the analyte (peroxide or phenol) and the this compound reagent itself will affect the reaction kinetics.

Q3: How can I determine the optimal incubation time for my specific experiment?

A3: To determine the optimal incubation time, it is recommended to perform a time-course experiment. This involves measuring the absorbance or fluorescence of the reaction mixture at several time points after initiating the reaction. The optimal incubation time is the point at which the signal has reached a stable plateau, indicating the reaction is complete, and before any potential signal degradation occurs.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound reactions.

Problem Potential Cause(s) Recommended Solution(s)
No or Weak Signal Suboptimal Incubation Time: The reaction may not have proceeded to completion.Perform a time-course experiment to determine the optimal incubation time for your specific conditions.
Incorrect pH: The pH of the reaction buffer may be outside the optimal range for the enzyme or the chromogenic reaction.Verify the pH of your reaction buffer. For phenol detection, a pH of 10 is recommended.[1] For HRP-based assays, a neutral pH (around 7) is often optimal.
Inactive Enzyme (HRP): The horseradish peroxidase may have lost activity due to improper storage or handling.Use a fresh aliquot of HRP and ensure it is stored correctly. Consider testing the enzyme's activity with a known positive control.
Low Analyte Concentration: The concentration of peroxide or phenol in your sample may be below the detection limit of the assay.Concentrate your sample if possible, or use a more sensitive detection method.
High Background Signal Contaminated Reagents: Reagents may be contaminated with the analyte or other interfering substances.Prepare fresh reagents and use high-purity water. Run a "no-analyte" control to check for background signal from the reagents.
Non-enzymatic Color Formation: this compound may react with other components in the sample matrix.Include a control without the enzyme (HRP) to assess non-enzymatic color formation.
Inconsistent Results (High Variability) Temperature Fluctuations: Inconsistent incubation temperatures can lead to variable reaction rates.Use a temperature-controlled incubator or water bath to ensure a constant and uniform temperature during incubation.
Pipetting Errors: Inaccurate pipetting of reagents or samples can lead to significant variability.Ensure your pipettes are calibrated and use proper pipetting techniques. Prepare a master mix of reagents to minimize pipetting variations between wells.
Presence of Interfering Substances: Your sample may contain substances that interfere with the reaction.See the "Common Interferences" section below. Consider sample purification steps like distillation for phenolic compounds to remove interfering materials.[1]
Signal Fades or Decreases Over Time Product Instability: The colored product of the this compound reaction may not be stable over long periods.Read the absorbance or fluorescence at the optimal time point determined from your time-course experiment. Avoid unnecessarily long incubation times.
Photobleaching (for fluorescent assays): Exposure to light can cause the fluorescent product to degrade.Protect the reaction from light during incubation and measurement.

Quantitative Data on Factors Affecting Reaction Time

The following tables summarize the general effects of key parameters on enzyme-catalyzed reactions like the this compound assay. The data is based on established principles of enzyme kinetics.

Table 1: Effect of Temperature on Horseradish Peroxidase (HRP) Activity

Temperature (°C)Relative HRP Activity (%)Notes
20SuboptimalReaction will be slow, requiring longer incubation.
30-40~100Optimal range for HRP activity.[6][8]
50DecreasedEnzyme activity starts to decline.
60Significantly DecreasedSignificant denaturation and loss of activity.[6]
70Near InactiveSevere denaturation of the enzyme.[5]

Note: This data is illustrative of the typical temperature dependence of HRP. The exact optimal temperature can vary slightly depending on the specific buffer conditions.

Table 2: Effect of pH on Reaction Components

pH RangeEffect on HRP ActivityEffect on this compound Reaction for Phenols
< 5LowNot optimal.
6-8OptimalNot optimal for phenol detection.
9-10.5DecreasingOptimal for color development with phenols.[1][9]
> 11LowReaction efficiency decreases.

Experimental Protocols

Protocol 1: Determination of Phenolic Compounds

This protocol is adapted from the EPA Method 420.1 for the determination of phenols using 4-aminoantipyrine.[1]

  • Sample Preparation: If necessary, perform a preliminary distillation of the sample to remove interfering substances.

  • pH Adjustment: To 100 mL of the distilled sample (or an aliquot diluted to 100 mL), add 2.0 mL of a buffer solution to achieve a pH of 10.0 ± 0.2.

  • This compound Addition: Add 2.0 mL of 4-aminoantipyrine solution and mix thoroughly.

  • Oxidant Addition: Add 2.0 mL of potassium ferricyanide solution and mix again.

  • Incubation: Allow the color to develop for 15 minutes.

  • Measurement: Measure the absorbance of the solution at 510 nm using a spectrophotometer.

  • Standard Curve: Prepare a series of standards with known phenol concentrations and process them in the same manner to generate a standard curve.

Protocol 2: Determination of Hydrogen Peroxide

This is a general protocol for an HRP-coupled assay for H2O2 detection.

  • Reagent Preparation: Prepare a working solution containing the this compound reagent, a phenolic coupler (e.g., phenol or a phenol derivative), and horseradish peroxidase in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

  • Sample Addition: Add your sample containing the unknown concentration of hydrogen peroxide to a microplate well or cuvette.

  • Reaction Initiation: Add the working solution to the sample to initiate the reaction.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a predetermined optimal time (e.g., 30 minutes), protected from light.

  • Measurement: Measure the absorbance at the appropriate wavelength for the colored product formed.

  • Standard Curve: Prepare a series of hydrogen peroxide standards and measure them in parallel to create a standard curve for quantification.

Visualizations

This compound Reaction Pathway

Ampyrone_Reaction cluster_reactants Reactants cluster_catalysts Catalysts cluster_product Product Phenol Phenolic Compound This compound This compound (4-Aminoantipyrine) Phenol->this compound couples with Colored_Product Colored Quinoneimine Dye This compound->Colored_Product forms H2O2 Hydrogen Peroxide (Oxidizing Agent) HRP Horseradish Peroxidase (HRP) H2O2->HRP activates HRP->Phenol oxidizes Assay_Workflow A 1. Prepare Reagents (Buffer, this compound, HRP, Standards) C 3. Mix Sample/Standard with Reagents A->C B 2. Sample Preparation (e.g., Distillation, Dilution) B->C D 4. Incubate (Controlled Time & Temperature) C->D E 5. Measure Signal (Absorbance/Fluorescence) D->E F 6. Data Analysis (Standard Curve & Quantification) E->F Troubleshooting_Logic Start Experiment Issue Weak_Signal Weak or No Signal? Start->Weak_Signal High_Background High Background? Weak_Signal->High_Background No Check_Time Optimize Incubation Time Weak_Signal->Check_Time Yes Inconsistent Inconsistent Results? High_Background->Inconsistent No Fresh_Reagents Use Fresh Reagents High_Background->Fresh_Reagents Yes Control_Temp Control Temperature Inconsistent->Control_Temp Yes Check_pH Verify Buffer pH Check_Time->Check_pH Check_Enzyme Check Enzyme Activity Check_pH->Check_Enzyme No_Enzyme_Control Run 'No Enzyme' Control Fresh_Reagents->No_Enzyme_Control Check_Pipetting Verify Pipetting Control_Temp->Check_Pipetting Check_Interference Investigate Interferences Check_Pipetting->Check_Interference

References

Technical Support Center: Minimizing Ampyrone-Induced Cytotoxicity in Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize ampyrone-induced cytotoxicity in your cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses in cell culture experiments?

This compound, also known as 4-aminoantipyrine (B1666024) (4-AA), is a metabolite of the analgesic drug aminopyrine.[1] In research settings, it is primarily used as a reagent in biochemical assays, particularly for the detection of peroxides or phenols.[1] It also functions as a non-selective cyclooxygenase (COX) inhibitor, reducing the synthesis of prostaglandins (B1171923) like PGE2.[2] Additionally, it has been investigated for its role in reducing the toxicity of certain chemotherapeutic drugs.[2][3]

Q2: Is this compound cytotoxic to cells in culture?

This compound itself is considered to have significantly lower toxicity compared to its parent compound, aminopyrine.[1] However, like any compound, it can exhibit cytotoxic effects at high concentrations or in sensitive cell lines. More commonly, researchers encounter issues related to its modulatory effects on other cellular processes and drugs rather than direct, potent cytotoxicity from this compound alone.

Q3: What are the known mechanisms of this compound's effects on cells?

This compound's primary known mechanisms of action in a cellular context include:

  • COX Inhibition: It acts as a non-selective COX inhibitor, which can have anti-inflammatory effects.[2]

  • Interaction with Antioxidant Enzymes: Studies have shown that this compound can bind to and inhibit the activity of the antioxidant enzyme copper-zinc superoxide (B77818) dismutase (Cu/ZnSOD).[4] This inhibition can disrupt the cellular redox balance and potentially lead to an increase in reactive oxygen species (ROS).

  • Modulation of Chemotherapy-Induced Toxicity: this compound has been observed to reduce the DNA damage, cell apoptosis, and immune cell phagocytosis induced by chemotherapeutic agents like doxorubicin (B1662922) and cisplatin.[2][3]

Q4: I am observing unexpected cell death after treating my cells with this compound. What could be the cause?

While this compound has low intrinsic toxicity, unexpected cell death could be due to several factors:

  • High Concentration: Ensure you are using the appropriate concentration for your cell line. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds.

  • Solvent Toxicity: If you are using a solvent like DMSO to dissolve this compound, ensure the final concentration of the solvent in your culture medium is not causing cytotoxicity.[5]

  • Interaction with Media Components: this compound could potentially interact with components in your cell culture medium, leading to the formation of toxic byproducts.

Q5: I am co-administering this compound with a chemotherapeutic agent and see a decrease in the expected cytotoxicity. Why is this happening?

This is a documented effect of this compound. It can inhibit the DNA damage and subsequent apoptosis induced by certain chemotherapeutic drugs like doxorubicin and cisplatin.[2][3] This protective effect is an important consideration when designing experiments involving co-administration.

Troubleshooting Guides

Problem 1: High variability in cell viability assay results after this compound treatment.

  • Possible Cause: Inconsistent cell seeding density, edge effects in multi-well plates, or suboptimal assay protocol.

  • Solution:

    • Ensure a homogenous cell suspension and consistent seeding density across all wells.

    • Avoid using the outer wells of a multi-well plate, as they are more prone to evaporation. Alternatively, fill the outer wells with sterile PBS or media.[5]

    • Optimize your cell viability assay protocol, including incubation times and reagent concentrations.[5]

Problem 2: My cells show morphological changes (e.g., rounding, detachment) after this compound treatment, but viability assays show minimal cell death.

  • Possible Cause: this compound might be inducing cellular stress or altering cell adhesion properties without causing immediate cell death. The chosen viability assay may not be sensitive enough to detect subtle cytotoxic effects.

  • Solution:

    • Use a combination of viability assays that measure different cellular parameters (e.g., metabolic activity with MTT or resazurin, and membrane integrity with trypan blue or a lactate (B86563) dehydrogenase (LDH) release assay).

    • Visually inspect and document cell morphology using microscopy at regular intervals.

    • Consider performing an apoptosis assay (e.g., Annexin V staining or caspase activity assay) to detect early apoptotic events.

Problem 3: I suspect this compound is inducing oxidative stress in my cells, but I am not sure how to confirm this.

  • Possible Cause: this compound's inhibition of Cu/ZnSOD can lead to an imbalance in reactive oxygen species (ROS).[4]

  • Solution:

    • Measure intracellular ROS levels using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

    • Assess the activity of other antioxidant enzymes and the levels of reduced glutathione (B108866) (GSH).

    • Test the effect of co-treating with an antioxidant (e.g., N-acetylcysteine) to see if it rescues the cells from this compound-induced effects.

Experimental Protocols

Below are detailed methodologies for key experiments to assess this compound-induced cytotoxicity.

Cell Viability Assessment: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • 96-well cell culture plates

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

    • Incubation: Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10 µL of MTT solution to each well.

    • Incubation: Incubate the plate for 2-4 hours at 37°C.

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan (B1609692) crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Subtract the background absorbance (media only) and calculate cell viability as a percentage of the vehicle-treated control.

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Materials:

    • Cells cultured in black, clear-bottom 96-well plates

    • This compound

    • 2',7'-dichlorofluorescin diacetate (DCFH-DA)

    • Phosphate-buffered saline (PBS)

    • Fluorescence microplate reader

  • Procedure:

    • Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time. Include a positive control (e.g., H₂O₂) and a vehicle control.

    • Staining: Remove the treatment medium and wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA in PBS to each well.

    • Incubation: Incubate the plate at 37°C for 30 minutes in the dark.

    • Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS.

    • Data Acquisition: Add 100 µL of PBS to each well and measure the fluorescence (excitation ~485 nm, emission ~535 nm) using a microplate reader.

    • Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle control.

Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases, which are key mediators of apoptosis.

  • Materials:

    • Cells cultured in white-walled 96-well plates

    • This compound

    • Luminescent caspase-3/7 assay kit (containing a pro-luminescent caspase-3/7 substrate)

    • Luminometer

  • Procedure:

    • Cell Treatment: Seed and treat cells with this compound as described for the MTT assay. Include a positive control for apoptosis (e.g., staurosporine).

    • Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions.

    • Reagent Addition: Add the caspase-3/7 reagent to each well (typically at a 1:1 ratio with the cell culture medium).

    • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

    • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

    • Data Analysis: Subtract the background luminescence and express the results as a fold change relative to the vehicle-treated control.

Quantitative Data Summary

Since this compound is noted for its low intrinsic cytotoxicity, specific IC50 values are not widely reported. Instead, it is more pertinent to consider its effect on the cytotoxicity of other compounds. The following table provides example IC50 values for common chemotherapeutic agents that this compound has been shown to interact with. These values can vary significantly between cell lines and experimental conditions.[5][6]

Chemotherapeutic AgentCell LineReported IC50 Range (µM)
CisplatinMCF710 - 122
CisplatinHCC38Not reached - 15
DoxorubicinVarious0.01 - 1

Note: This table provides a general reference. It is essential to determine the IC50 value for your specific cell line and experimental setup.

Visualizations

Signaling Pathway of Potential this compound-Induced Oxidative Stress

This compound This compound CuZnSOD Cu/Zn-SOD (Antioxidant Enzyme) This compound->CuZnSOD Inhibition Superoxide Superoxide (O2-) CuZnSOD->Superoxide Scavenges ROS Increased Reactive Oxygen Species (ROS) Superoxide->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Cellular Damage (Lipids, Proteins, DNA) OxidativeStress->CellularDamage Apoptosis Apoptosis CellularDamage->Apoptosis

Caption: Potential mechanism of this compound-induced oxidative stress.

General Experimental Workflow for Assessing this compound's Effects

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Interaction Studies (if applicable) A Dose-Response Curve (e.g., MTT assay) B Determine Non-Toxic Working Concentration A->B C ROS Detection (DCFH-DA assay) B->C D Apoptosis Assay (Caspase activity) B->D E Mitochondrial Membrane Potential Assay B->E F Co-treatment with Drug of Interest B->F G Assess Changes in Cytotoxicity (IC50 shift) F->G

Caption: Workflow for investigating this compound's cellular effects.

Troubleshooting Decision Tree for Unexpected Cytotoxicity

Start Unexpected Cytotoxicity Observed with this compound Q1 Is the final solvent concentration >0.5%? Start->Q1 A1_Yes Reduce solvent concentration and repeat experiment Q1->A1_Yes Yes A1_No Proceed to next check Q1->A1_No No Q2 Have you performed a dose-response curve for your specific cell line? A1_No->Q2 A2_No Perform dose-response to find optimal concentration Q2->A2_No No A2_Yes Proceed to next check Q2->A2_Yes Yes Q3 Are you co-administering with another compound? A2_Yes->Q3 A3_Yes Investigate potential synergistic or additive toxic effects Q3->A3_Yes Yes A3_No Consider intrinsic cell sensitivity or oxidative stress Q3->A3_No No

Caption: Troubleshooting unexpected this compound cytotoxicity.

References

Overcoming solubility issues with Ampyrone in different buffers

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ampyrone Solubility

Welcome to the technical support center for this compound (4-Aminoantipyrine). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding solubility issues with this compound in various buffers.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound is generally considered a water-soluble compound.[1][2] However, the dissolution rate and equilibrium solubility can be affected by solvent, temperature, and pH. It is also soluble in solvents like methanol (B129727), ethanol, and DMSO, but only slightly soluble in diethyl ether.[1][2][3][4]

Q2: Why is my this compound not dissolving in my aqueous buffer?

If you are experiencing difficulty dissolving this compound, consider the following factors:

  • pH of the Buffer: this compound is a weak base with a pKa of approximately 4.94.[2][5] In buffers with a pH significantly above this pKa, this compound exists predominantly in its less soluble, unprotonated (free base) form. Solubility dramatically increases in acidic conditions (pH < 4.94) where it forms a more soluble salt.

  • Concentration: You may be attempting to create a solution that is above its solubility limit for the specific conditions (e.g., temperature, pH).

  • Temperature: Dissolution of this compound in water is an endothermic process, meaning solubility increases with temperature.[6] Gentle warming can often help.

  • Dissolution Time: The powder may require more time or physical agitation to dissolve completely.

Q3: How does pH affect this compound solubility?

The pH of the solvent is a critical factor. As a weak base, this compound's solubility is highly pH-dependent.

  • At pH below its pKa (4.94): The amino group is protonated (R-NH3+), forming a salt which is highly soluble in aqueous solutions.

  • At pH above its pKa (4.94): It exists primarily as the neutral free base, which is less soluble. Most biological buffers (e.g., PBS, Tris) operate at a pH between 7 and 8, where this compound is in its less soluble form. While it still has considerable solubility at these pHs, achieving high concentrations can be challenging.

Q4: My this compound solution is cloudy or has precipitated. What should I do?

Cloudiness or precipitation can occur for several reasons:

  • Supersaturation: The initial concentration may be too high for the buffer conditions.

  • pH Shift: Adding this compound to a buffer could have slightly altered the local pH, causing it to fall out of solution.

  • Temperature Change: If a solution was prepared warm and then cooled, precipitation can occur.

To resolve this, you can try gentle warming (e.g., to 37°C), vortexing, or using an ultrasonic bath to help redissolve the compound.[7][8] If the issue persists, you may need to lower the concentration or adjust the pH of your buffer.

Q5: Can I use co-solvents to improve this compound solubility?

Yes. If high concentrations are required and adjusting the pH is not an option for your experiment, organic co-solvents can be used. Dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol are effective solvents for this compound.[3][4][8] It is common practice to prepare a concentrated stock solution in a solvent like DMSO and then dilute it into the final aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Quantitative Data

For quick reference, the following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₁₁H₁₃N₃O[2]
Molecular Weight203.24 g/mol [2][9]
pKa (25°C)4.94[2][5]
Melting Point105-110 °C[2][7]
AppearanceYellow to pale yellow crystalline powder[2]

Table 2: Reported Solubility of this compound in Various Solvents

SolventReported SolubilitySource(s)
Water~500 g/L (or 500 mg/mL) at 20°C[1][2]
Water100 mg/mL[5]
Water50 mg/mL (may require ultrasound)[7][8]
Water40 mg/mL[4]
Water37 mg/mL (may require sonication)[3]
PBS (in vivo prep)150 mg/mL (may require ultrasound)[8]
DMSO≥50 mg/mL[8]
DMSO40 mg/mL[4]
Ethanol40 mg/mL (may require sonication)[3][4]
MethanolSoluble[1]
Diethyl EtherPartially / Slightly Soluble[1][2]

Note: The variability in reported aqueous solubility may be due to differences in purity, temperature, and measurement techniques. Always determine the solubility for your specific lot and conditions.

Troubleshooting & Experimental Protocols

Visual Troubleshooting Guide

The following workflow provides a step-by-step guide to addressing common solubility challenges with this compound.

G Troubleshooting this compound Solubility cluster_start cluster_process cluster_solutions start Start: Weigh this compound Powder add_buffer Add chosen aqueous buffer (e.g., PBS, Tris pH 7.4) start->add_buffer vortex Vortex / Agitate add_buffer->vortex observe Observe Solution vortex->observe success Success: Solution is clear. Proceed with experiment. observe->success Clear precipitate Problem: Solution is cloudy or has precipitate. observe->precipitate Not Clear action1 Apply gentle heat (37°C) and/or sonicate precipitate->action1 observe2 Re-observe Solution action1->observe2 observe2->success Clear action2 Is pH adjustment an option? observe2->action2 Still Not Clear lower_ph Lower pH towards pKa (4.94) if experiment allows. action2->lower_ph Yes use_cosolvent Prepare concentrated stock in DMSO. Dilute into aqueous buffer. action2->use_cosolvent No final_res Solution should now be clear. lower_ph->final_res use_cosolvent->final_res

Caption: A workflow for troubleshooting this compound solubility issues.
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol is for creating a concentrated stock solution that can be diluted into various aqueous buffers.

Materials:

  • This compound (MW: 203.24 g/mol )

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Calculate Mass: To prepare 1 mL of a 100 mM stock solution, weigh out 20.32 mg of this compound powder.

    • Calculation: 0.1 mol/L * 1 L/1000 mL * 203.24 g/mol * 1000 mg/g = 20.32 mg/mL

  • Dissolution: Add the weighed this compound to a sterile vial. Add 1 mL of anhydrous DMSO.

  • Mix: Cap the vial securely and vortex thoroughly until all the powder is completely dissolved. The solution should be clear and yellow.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one year or -80°C for up to two years.[4][10]

Protocol 2: Preparation of a Working Solution for HRP-based Assays

This compound is frequently used in horseradish peroxidase (HRP) assays for the detection of hydrogen peroxide (H₂O₂). This is often referred to as the Trinder reaction.

Materials:

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Phenolic compound (e.g., Phenol or 4-Hydroxyphenylacetic acid)

  • Horseradish Peroxidase (HRP)

  • Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.4)[11]

Procedure:

  • Prepare Reagent Mix: Based on your specific assay protocol, calculate the required final concentration of this compound. A common final concentration is in the range of 0.1-1 mM.

  • Dilution: Dilute the this compound stock solution into the assay buffer. For example, to make a 1 mM working solution from a 100 mM stock, you would perform a 1:100 dilution (e.g., 10 µL of stock into 990 µL of buffer).

  • Combine Reagents: Add the other components of the reaction (e.g., phenolic compound, HRP) to the buffer containing the diluted this compound as dictated by your assay protocol.

  • Use Promptly: It is recommended to use the final working solution promptly after preparation for best results.[7]

Reaction Pathway Visualization

The Role of this compound in HRP-Mediated Assays

This compound is a chromogenic substrate used in combination with a peroxidase enzyme (like HRP) and a phenolic coupler to detect hydrogen peroxide (H₂O₂). The reaction produces a colored product that can be measured spectrophotometrically.

G This compound in HRP-Mediated Detection (Trinder Reaction) cluster_reactants Reactants cluster_enzyme Enzymatic Reaction cluster_products Products H2O2 H₂O₂ HRP Horseradish Peroxidase (HRP) H2O2->HRP This compound This compound (Colorless) HRP_Active Activated HRP (Compound I/II) This compound->HRP_Active Phenol Phenolic Coupler (Colorless) Phenol->HRP_Active HRP->HRP_Active Oxidizes Quinoneimine Quinone-imine Dye (Colored Product) HRP_Active->Quinoneimine Catalyzes Oxidative Coupling H2O 2H₂O HRP_Active->H2O

Caption: The Trinder reaction pathway using this compound for H₂O₂ detection.

References

Enhancing the efficiency of Ampyrone as a tyrosinase activator

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers using ampyrone in experiments related to the enzyme tyrosinase. It addresses common questions and troubleshooting strategies to enhance experimental efficiency and accuracy.

Clarification on the Role of this compound

Based on current scientific literature, this compound (4-aminoantipyrine) is not a direct activator of the tyrosinase enzyme. Instead, it is a chromogenic reagent widely used in a secondary, coupled assay to measure tyrosinase activity. Tyrosinase catalyzes the oxidation of phenols (like L-DOPA), a process that can produce hydrogen peroxide (H₂O₂). This compound, in the presence of horseradish peroxidase (HRP) and a phenolic coupler, reacts with this H₂O₂ to produce a stable, colored product (a quinoneimine dye). The intensity of this color, which can be measured with a spectrophotometer, is proportional to the amount of H₂O₂ produced, and thus, to the initial tyrosinase activity.

This technical support center focuses on optimizing this indirect measurement method .

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of using this compound to measure tyrosinase activity?

A1: The measurement relies on a two-step coupled enzymatic reaction.

  • Tyrosinase Reaction: Tyrosinase oxidizes a substrate (e.g., L-tyrosine or L-DOPA), which leads to the formation of intermediates and, in some pathways, the generation of hydrogen peroxide (H₂O₂).

  • Peroxidase-Ampyrone Chromogenic Reaction: The H₂O₂ produced is used by horseradish peroxidase (HRP) to oxidize a mixture of this compound and a phenolic coupler (e.g., 4-hydroxybenzoic acid). This reaction forms a colored quinoneimine dye, which is quantified spectrophotometrically (typically at ~500 nm) to determine the initial rate of the tyrosinase reaction.

Q2: My color development is weak or absent. What are the possible causes?

A2: Weak or no color development can stem from several issues:

  • Inactive Enzymes: Ensure your tyrosinase and HRP enzymes are active and have been stored correctly (typically at -20°C or -80°C).

  • Sub-optimal pH: The optimal pH for tyrosinase and HRP can differ. The assay buffer must be a compromise, typically in the range of pH 6.5-7.5.

  • Incorrect Reagent Concentrations: The concentrations of tyrosinase substrate, this compound, phenolic coupler, and HRP must be optimized. See the tables below for typical ranges.

  • Presence of Inhibitors: Contaminants in your sample or buffer (e.g., sodium azide, high concentrations of reducing agents like DTT or β-mercaptoethanol) can inhibit HRP activity.

Q3: The background absorbance in my negative control wells is too high. How can I reduce it?

A3: High background can be caused by:

  • Substrate Auto-oxidation: Phenolic substrates like L-DOPA can auto-oxidize, producing a colored background. Prepare substrate solutions fresh and keep them on ice and protected from light.

  • Contaminated Reagents: Check your buffer and reagents for contamination. Using high-purity water and reagents is critical.

  • Spontaneous H₂O₂ Breakdown: Although less common, the spontaneous breakdown of H₂O₂ can contribute to background. Ensure proper reagent handling.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability between replicate wells Inaccurate pipetting; Poor mixing of reagents; Temperature fluctuations across the plate.Calibrate pipettes; Ensure thorough mixing after adding each reagent; Use a temperature-controlled plate reader or incubator.
Reaction proceeds too quickly or too slowly Enzyme or substrate concentration is not optimal.Adjust the concentration of tyrosinase or its substrate (L-DOPA). Run a titration experiment to find the optimal concentrations for a linear reaction rate.
Color fades after reaching a peak Instability of the final colored product; Photobleaching.Read the plate immediately after the desired incubation time; Store the plate in the dark before reading.
Non-linear reaction curve (non-Michaelis-Menten kinetics) Substrate inhibition; Enzyme denaturation over time; Depletion of one of the coupling reagents (this compound, HRP).Lower the substrate concentration; Check buffer stability and incubation time; Ensure coupling reagents are in excess.

Experimental Protocols & Data

Protocol: Measuring Tyrosinase Activity with a Coupled Peroxidase-Ampyrone Assay
  • Prepare Reagents:

    • Phosphate (B84403) Buffer: 50 mM Sodium Phosphate, pH 7.0.

    • Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • L-DOPA Solution: Prepare a stock solution of L-DOPA in phosphate buffer immediately before use. Keep protected from light.

    • Detection Reagent Mix: Prepare a solution in phosphate buffer containing HRP, this compound, and a phenolic coupler (e.g., 4-hydroxybenzoic acid).

  • Assay Procedure (96-well plate format):

    • Add 50 µL of phosphate buffer to each well.

    • Add 20 µL of your test sample (or buffer for control).

    • Add 20 µL of the tyrosinase solution.

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 10 minutes.

    • Add 50 µL of the Detection Reagent Mix to each well.

    • To initiate the reaction, add 50 µL of the L-DOPA solution to all wells.

    • Immediately measure the absorbance at ~500 nm every minute for 20-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) from the linear portion of the absorbance vs. time curve.

    • Compare the rates of sample wells to control wells to determine the effect on tyrosinase activity.

Table 1: Typical Reagent Concentration Ranges
ReagentTypical Stock ConcentrationTypical Final Concentration in Assay
Mushroom Tyrosinase1000-2000 U/mL10-50 U/mL
L-DOPA20-100 mM0.5-5 mM
Horseradish Peroxidase (HRP)50-100 U/mL1-5 U/mL
This compound (4-AAP)50-100 mM0.5-2 mM
4-Hydroxybenzoic acid (4-HBA)50-100 mM0.5-2 mM
Table 2: Common Assay Parameters
ParameterRecommended ValueNotes
pH 6.5 - 7.5A compromise between the pH optima of tyrosinase and HRP.
Temperature 25 - 37 °CHigher temperatures increase reaction rate but may decrease enzyme stability over time.
Wavelength for Detection 490 - 510 nmCorresponds to the absorbance maximum of the quinoneimine dye product.
Incubation Time 15 - 60 minutesShould be within the linear range of the reaction.

Visualizations

sub sub enz enz reag reag prod prod det det LDOPA L-DOPA (Substrate) Tyr Tyrosinase LDOPA->Tyr Reaction 1 Dopaquinone Dopaquinone Tyr->Dopaquinone H2O2 H₂O₂ Dopaquinone->H2O2 (leads to generation of) HRP HRP H2O2->HRP Reaction 2 Dye Colored Dye (Quinoneimine) HRP->Dye This compound This compound + Phenolic Coupler This compound->HRP Measure Measure Absorbance (~500 nm) Dye->Measure

Caption: Coupled reaction pathway for measuring tyrosinase activity.

cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_data Data Acquisition step step reagent reagent action action readout readout prep_reagents Prepare Buffers & Reagent Stocks add_buffer Add Buffer & Test Sample prep_reagents->add_buffer add_tyr Add Tyrosinase add_buffer->add_tyr incubate1 Pre-incubate (e.g., 37°C, 10 min) add_tyr->incubate1 add_detect Add Detection Mix (HRP, this compound, etc.) incubate1->add_detect add_sub Initiate with L-DOPA add_detect->add_sub read_abs Kinetic Read: Absorbance at ~500 nm add_sub->read_abs

Caption: Experimental workflow for the coupled tyrosinase assay.

problem problem cause cause solution solution start Weak or No Color Signal q1 Is the substrate solution fresh? start->q1 sol1 Prepare fresh L-DOPA. Protect from light. q1->sol1 No q2 Are enzyme stocks known to be active? q1->q2 Yes a1_yes Yes a1_no No sol2 Test enzymes with positive controls. Use a new vial. q2->sol2 No q3 Is the buffer pH correct (6.5-7.5)? q2->q3 Yes a2_yes Yes a2_no No sol3 Prepare fresh buffer and verify pH. q3->sol3 No q4 Are HRP inhibitors (e.g., azide) present? q3->q4 Yes a3_yes Yes a3_no No sol4 Remove inhibitor from sample/buffer. q4->sol4 Yes end Check reagent concentrations q4->end No a4_yes Yes a4_no No

Validation & Comparative

A Comparative Guide to Peroxidase Substrates: Ampyrone vs. TMB, ABTS, and OPD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable substrate is a critical step in horseradish peroxidase (HRP)-based immunoassays, directly impacting assay sensitivity, dynamic range, and overall performance. This guide provides an objective comparison of Ampyrone, a component of the Trinder reaction, with other commonly used chromogenic peroxidase substrates: 3,3’,5,5’-tetramethylbenzidine (TMB), 2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and o-phenylenediamine (B120857) (OPD). The information presented herein is supported by experimental data to aid in the selection of the optimal substrate for your research and development needs.

Performance Comparison of HRP Substrates

The choice of substrate is often a trade-off between sensitivity, reaction kinetics, and procedural simplicity. The following table summarizes the key performance characteristics of this compound (in the Trinder reaction), TMB, ABTS, and OPD.

FeatureThis compound (with Phenol)TMB (3,3’,5,5’-Tetramethylbenzidine)ABTS (2,2’-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))OPD (o-Phenylenediamine)
Reaction Product Quinoneimine dyeCation radical (blue), Diimine (yellow, after stop solution)Cation radical2,3-diaminophenazine
Color of End Product Red-violetBlue (kinetic), Yellow (endpoint)GreenYellow-orange
Optimal Wavelength (nm) 505 - 510[1]650 (blue), 450 (yellow)[2]405 - 410[3]492 (stopped with acid)[3]
Molar Absorptivity (M⁻¹cm⁻¹) ~7,100 (for a similar system)[4]3.9 x 10⁴ (blue), 5.9 x 10⁴ (yellow)[2]3.6 x 10⁴[5]1.67 x 10⁴[6][7]
Relative Sensitivity ModerateVery High[6][8]Low[3][8]High[8]
Advantages Good stability of the final colored product.Highest sensitivity among common chromogenic substrates.[6][8]Soluble end product, wide dynamic range.[3]High sensitivity.[8]
Disadvantages Requires a two-component chromogenic system (e.g., with phenol).Can precipitate at high concentrations; requires a stop solution for endpoint assays.Lower sensitivity compared to TMB and OPD.[3][8]Potential mutagenicity.[9]

Signaling Pathways and Reaction Mechanisms

The enzymatic detection in HRP-based assays relies on the catalytic activity of the enzyme to oxidize a substrate in the presence of hydrogen peroxide, leading to a detectable signal.

Horseradish Peroxidase (HRP) Catalytic Cycle

The catalytic cycle of HRP involves a multi-step process where the enzyme is activated by hydrogen peroxide and then facilitates the oxidation of a substrate.

HRP_Catalytic_Cycle HRP_Fe3 HRP (Fe³⁺) Compound_I Compound I [(P⁺•)Fe⁴⁺=O] HRP_Fe3->Compound_I H₂O₂ H₂O Compound_II Compound II [(P)Fe⁴⁺=O] Compound_I->Compound_II Substrate (AH₂) Substrate Radical (AH•) Compound_II->HRP_Fe3 Substrate (AH₂) Substrate Radical (AH•)

Caption: The catalytic cycle of Horseradish Peroxidase (HRP).

The cycle begins with the reaction of the native HRP (containing a ferric heme group, Fe³⁺) with hydrogen peroxide (H₂O₂) to form a highly reactive intermediate, Compound I.[10] This intermediate then oxidizes a substrate molecule (AH₂) to a radical (AH•), and in the process is reduced to Compound II.[10] Compound II, in turn, oxidizes a second substrate molecule, regenerating the native HRP enzyme for subsequent catalytic cycles.[10]

Trinder Reaction Mechanism with this compound

The Trinder reaction is commonly used in clinical chemistry to determine the concentration of various analytes by measuring the hydrogen peroxide produced in an initial enzymatic reaction.[1][11] This H₂O₂ is then used by HRP to oxidatively couple this compound (4-aminoantipyrine) with a phenolic compound to produce a colored quinoneimine dye.[1][11]

Trinder_Reaction cluster_initial Analyte Oxidation cluster_detection Colorimetric Detection Analyte Analyte (e.g., Glucose) H2O2 H₂O₂ Analyte->H2O2 O₂ H₂O Oxidase Oxidase (e.g., Glucose Oxidase) H2O2_det H₂O₂ This compound This compound Quinoneimine Quinoneimine Dye (Colored Product) This compound->Quinoneimine Oxidative Coupling Phenol Phenol Phenol->Quinoneimine Oxidative Coupling HRP HRP H2O2_det->Quinoneimine Oxidative Coupling

Caption: The Trinder reaction for analyte detection.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and comparison of these substrates. Below are representative protocols for an Enzyme-Linked Immunosorbent Assay (ELISA) using this compound and TMB.

General Sandwich ELISA Workflow

The following diagram illustrates a typical workflow for a sandwich ELISA, which is a common format for using these peroxidase substrates.

ELISA_Workflow Start Start Coat_Plate Coat Plate with Capture Antibody Start->Coat_Plate Wash1 Wash Coat_Plate->Wash1 Block Block Non-specific Sites Wash1->Block Wash2 Wash Block->Wash2 Add_Sample Add Sample/Standard Wash2->Add_Sample Wash3 Wash Add_Sample->Wash3 Add_Detection_Ab Add Detection Antibody Wash3->Add_Detection_Ab Wash4 Wash Add_Detection_Ab->Wash4 Add_HRP_Conj Add HRP-Conjugate Wash4->Add_HRP_Conj Wash5 Wash Add_HRP_Conj->Wash5 Add_Substrate Add Peroxidase Substrate Wash5->Add_Substrate Incubate_Color Incubate for Color Development Add_Substrate->Incubate_Color Stop_Reaction Stop Reaction (optional) Incubate_Color->Stop_Reaction Read_Absorbance Read Absorbance Stop_Reaction->Read_Absorbance End End Read_Absorbance->End

References

A Comparative Guide to Tissue Clearing Agents: Ampyrone vs. Established Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to visualize cellular structures in three dimensions, tissue clearing has become an indispensable technique. By rendering opaque tissues transparent, these methods open the door for deep-tissue imaging and comprehensive analysis of intact biological systems. This guide provides an objective comparison of Ampyrone, a reversible and color-neutral tissue-clearing agent, with other widely used alternatives such as CLARITY, CUBIC, iDISCO, and SeeDB, supported by available experimental data and detailed protocols.

The fundamental goal of any tissue clearing technique is to minimize light scattering within a biological sample by homogenizing the refractive indices (RI) of its various components. This is typically achieved through the removal of lipids, which are a primary source of scattering, and subsequent immersion in a solution with a refractive index that closely matches that of the remaining proteins and other cellular structures. The choice of a specific clearing agent depends on a multitude of factors, including the tissue type, the desired imaging depth, the preservation of fluorescent signals, and the compatibility with immunolabeling.

Performance Comparison of Tissue Clearing Agents

The following tables summarize the key performance characteristics of this compound and other popular tissue clearing agents based on available data. It is important to note that this compound's primary application and mechanism—refractive index matching for in vivo and ex vivo imaging without significant lipid removal—differs fundamentally from the delipidation-based strategies of CLARITY, CUBIC, iDISCO, and SeeDB. This distinction makes a direct quantitative comparison of certain parameters challenging.

Parameter This compound CLARITY CUBIC iDISCO SeeDB
Principle Refractive Index MatchingHydrogel Embedding & DelipidationDelipidation & Refractive Index MatchingSolvent-based Delipidation & Refractive Index MatchingHyperhydration & Refractive Index Matching
Clearing Time Minutes to hours (for RI matching)Days to weeks[1]Days to weeks[2][3]Days[4][5]Days[6][7][8]
Reversibility YesNoNoNoYes
Tissue Shrinkage/Expansion Negligible change in size[9]Can cause expansion[10]Can cause swelling[11]Significant shrinkage[10]Minimal to no size change[7][12][13]
Toxicity LowAcrylamide is a neurotoxin[14]Low to moderateHigh (organic solvents)Low (fructose-based)
Cost ModerateHigh (requires specialized equipment)[15]ModerateModerateLow
Parameter This compound CLARITY CUBIC iDISCO SeeDB
Fluorescent Protein Preservation Excellent (designed for in vivo imaging)Good, but potential for quenching[15][16]Good[2][17]Poor (requires immunostaining for FP)[18]Excellent[6][7][12][8]
Immunolabeling Compatibility Not designed for deep-tissue immunostainingExcellent, allows for multiple rounds of staining[15][19]Good[20]Excellent[4][5][21]Not compatible[13]
Imaging Depth Enables imaging through scattering superficial tissues (e.g., skin)Millimeters to centimetersMillimeters to centimetersMillimeters to centimetersMillimeters[7]
Primary Application In vivo and ex vivo imaging of superficial structures, reversibleHigh-resolution imaging of large, intact tissues with molecular phenotypingWhole-organ and whole-body imagingRapid clearing of large samples for immunolabelingMorphology-preserving clearing of fluorescently labeled samples

Experimental Methodologies

Detailed protocols are crucial for the successful implementation of any tissue clearing technique. Below are summaries of the experimental procedures for this compound and the other compared agents.

This compound Protocol (for ex vivo skin clearing)
  • Solution Preparation : Prepare this compound solutions at various concentrations (e.g., 17%, 29%, 38%, 44% w/w) in deionized water.

  • Tissue Incubation : Immerse the harvested tissue (e.g., mouse abdominal skin) in the this compound solution.

  • Clearing : Allow the tissue to incubate until transparency is achieved. Optimal transparency for mouse skin is reported at 38% w/w this compound.

  • Reversibility (Optional) : To reverse the clearing, the tissue can be washed with a saline solution to remove the this compound.

CLARITY Protocol (Passive)
  • Hydrogel Infusion : The fixed tissue is incubated in a hydrogel monomer solution (containing acrylamide, bis-acrylamide, and a thermal initiator) at 4°C to allow for monomer diffusion.

  • Polymerization : The tissue-hydrogel hybrid is formed by heating the sample to initiate polymerization of the acrylamide.[22]

  • Lipid Removal : The polymerized sample is incubated in a clearing solution containing sodium dodecyl sulfate (B86663) (SDS) at 37°C with gentle shaking for several days to weeks to passively remove lipids.[22]

  • Washing : The cleared tissue is washed extensively with a buffer solution to remove residual SDS.

  • Refractive Index Matching : The tissue is incubated in a refractive index matching solution (e.g., 80% glycerol) for imaging.

CUBIC Protocol (CUBIC-L/R)
  • Delipidation and Decolorization (CUBIC-L) : The fixed tissue is incubated in CUBIC-L reagent (a mixture of urea, N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine, and Triton X-100) at 37°C for several days, with the solution being refreshed periodically.[23] This step removes lipids and heme (from blood).

  • Washing : The tissue is washed with PBS.

  • Refractive Index Matching (CUBIC-R) : The delipidated tissue is incubated in CUBIC-R reagent (a mixture of sucrose (B13894) and urea) at room temperature until it becomes transparent.[23]

iDISCO+ Protocol
  • Dehydration : The fixed tissue is dehydrated through a series of increasing concentrations of methanol (B129727).

  • Bleaching : To reduce autofluorescence, the tissue is incubated in a hydrogen peroxide/methanol solution.

  • Rehydration : The tissue is rehydrated through a series of decreasing methanol concentrations.

  • Immunolabeling : The permeabilized tissue is incubated with primary and then secondary antibodies.

  • Second Dehydration : The labeled tissue is dehydrated again with methanol.

  • Delipidation : The tissue is incubated in dichloromethane (B109758) (DCM) to remove lipids.

  • Refractive Index Matching : The delipidated tissue is immersed in dibenzyl ether (DBE) for final clearing and imaging.

SeeDB Protocol
  • Fixation : The tissue is fixed with paraformaldehyde (PFA).

  • Serial Incubation : The fixed tissue is incubated in a series of increasing concentrations of fructose (B13574) solutions (e.g., 20%, 40%, 60%, 80% w/v).[24]

  • Final Clearing : The tissue is incubated in the final SeeDB solution (a saturated fructose solution with α-thioglycerol) until transparent.[12][8][24]

Visualizing the Workflow

The following diagrams illustrate the general workflows for the different categories of tissue clearing methods.

Tissue_Clearing_Workflows cluster_hydrophobic Hydrophobic (e.g., iDISCO) cluster_hydrophilic Hydrophilic cluster_hyperhydration Hyperhydration (e.g., SeeDB) cluster_delipidation Delipidation (e.g., CUBIC) cluster_hydrogel Hydrogel-based (e.g., CLARITY) h1 Fixation h2 Dehydration (Methanol) h1->h2 h3 Immunolabeling h2->h3 h4 Delipidation (DCM) h3->h4 h5 RI Matching (DBE) h4->h5 s1 Fixation s2 Serial Fructose Incubation s1->s2 s3 RI Matching (SeeDB Solution) s2->s3 c1 Fixation c2 Delipidation & Decolorization c1->c2 c3 RI Matching c2->c3 g1 Fixation g2 Hydrogel Embedding g1->g2 g3 Lipid Removal (SDS) g2->g3 g4 Immunolabeling g3->g4 g5 RI Matching g4->g5

General workflows for major categories of tissue clearing techniques.

Logical Relationships of Tissue Clearing Approaches

The diverse array of tissue clearing methods can be broadly categorized based on their fundamental chemical principles. This diagram illustrates the relationships between these categories.

Clearing_Categories cluster_main cluster_hydrophilic_sub TC Tissue Clearing Methods Hydrophobic Hydrophobic (Organic Solvent-based) TC->Hydrophobic Hydrophilic Hydrophilic (Aqueous-based) TC->Hydrophilic Hydrogel Hydrogel-based TC->Hydrogel This compound Refractive Index Matching (this compound) TC->this compound Primarily RI Matching iDISCO iDISCO Hydrophobic->iDISCO e.g., iDISCO Hyperhydration Hyperhydration Hydrophilic->Hyperhydration Delipidation Delipidation Hydrophilic->Delipidation CLARITY CLARITY Hydrogel->CLARITY e.g., CLARITY SeeDB SeeDB Hyperhydration->SeeDB e.g., SeeDB CUBIC CUBIC Delipidation->CUBIC e.g., CUBIC

Categorization of tissue clearing methodologies based on their core principles.

References

Navigating Ampyrone Detection: A Comparative Guide to Analytical Methods in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of ampyrone in complex biological matrices is paramount. This guide provides a comprehensive comparison of common analytical methods, focusing on the critical issue of cross-reactivity, and offers detailed experimental protocols and pathway visualizations to support informed decision-making in your research.

This compound (4-aminoantipyrine) is an active metabolite of the analgesic drugs aminopyrine (B3395922) and metamizole (B1201355). Its detection in biological samples is essential for pharmacokinetic studies, drug monitoring, and toxicological assessments. However, the presence of structurally similar compounds, including parent drugs and other metabolites, can lead to significant analytical challenges, particularly with immunoassays. This guide delves into the nuances of this compound analysis, comparing the performance of immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to help you select the most appropriate method for your research needs.

Method Comparison: Immunoassay vs. LC-MS/MS

The choice of analytical method hinges on a balance of sensitivity, specificity, throughput, and cost. Immunoassays and LC-MS/MS represent two of the most common platforms for small molecule quantification, each with distinct advantages and disadvantages.

FeatureImmunoassayLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Antigen-antibody bindingPhysicochemical separation and mass-to-charge ratio detection
Specificity Lower; prone to cross-reactivity with structurally related compoundsHigh; can distinguish between isomers and metabolites
Sensitivity Varies; can be highGenerally very high
Throughput High; suitable for screening large numbers of samplesLower; more time-consuming per sample
Cost per Sample LowerHigher
Development Time Longer for new assaysShorter for new analytes
Confirmation Presumptive; positive results often require confirmationDefinitive; considered a "gold standard" confirmatory technique

The Challenge of Cross-Reactivity in this compound Immunoassays

A major limitation of immunoassays is the potential for cross-reactivity, where the antibody binds to molecules other than the target analyte. In the context of this compound, this is particularly problematic due to its origin as a metabolite of aminopyrine and metamizole. The presence of these parent drugs and their other metabolites in a biological sample can lead to falsely elevated this compound concentrations.

Potential Cross-Reactants for this compound Immunoassays:

CompoundStructural Relationship to this compoundPotential for Cross-Reactivity
Aminopyrine Parent drug of this compoundHigh
Metamizole (Dipyrone) Parent drug of this compoundHigh
4-Methylaminoantipyrine (MAA) Metabolite of metamizoleHigh
4-Formylaminoantipyrine (FAA) Metabolite of metamizoleModerate to High
4-Acetylaminoantipyrine (AAA) Metabolite of metamizoleModerate to High

Note: The degree of cross-reactivity is dependent on the specific antibody used in the immunoassay. It is crucial to consult the manufacturer's package insert or conduct validation studies to determine the cross-reactivity profile of a particular assay.

Due to the high potential for cross-reactivity, positive results from this compound immunoassays in samples from individuals who may have ingested aminopyrine or metamizole should be considered presumptive and confirmed by a more specific method like LC-MS/MS.

Experimental Protocols

Competitive ELISA for this compound

This protocol provides a general framework for a competitive enzyme-linked immunosorbent assay (ELISA) to determine this compound concentrations in biological samples.

Materials:

  • Microtiter plates coated with this compound-protein conjugate

  • This compound-specific primary antibody

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)

  • This compound standard solutions

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Biological sample (e.g., plasma, urine) pre-treated to remove interfering substances.

Procedure:

  • Plate Preparation: Wells of the microtiter plate are pre-coated with an this compound-protein conjugate.

  • Competitive Binding: Add a mixture of the biological sample (or this compound standard) and a fixed amount of this compound-specific primary antibody to each well. This compound in the sample will compete with the coated this compound for binding to the primary antibody.

  • Incubation: Incubate the plate to allow for binding to occur.

  • Washing: Wash the plate to remove unbound antibodies and other components.

  • Secondary Antibody Addition: Add an enzyme-conjugated secondary antibody that binds to the primary antibody.

  • Incubation and Washing: Incubate the plate and then wash to remove any unbound secondary antibody.

  • Substrate Addition: Add the substrate solution. The enzyme on the bound secondary antibody will catalyze a color change. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

  • Signal Detection: Stop the reaction with a stop solution and measure the absorbance using a microplate reader.

  • Quantification: Determine the this compound concentration in the sample by comparing its absorbance to a standard curve generated from the this compound standards.

LC-MS/MS Method for this compound Quantification

This protocol outlines a robust and specific method for the quantification of this compound in human plasma.

Sample Preparation (Solid-Phase Extraction - SPE):

  • Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by water.

  • Loading: Load the plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interfering substances.

  • Elution: Elute this compound from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for this compound and an internal standard. For example, for this compound (m/z 204.1), a potential transition could be to a fragment ion of m/z 56.1.

    • Data Analysis: Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizing the Mechanism of Action and Analytical Workflow

To further aid in understanding, the following diagrams illustrate the prostaglandin (B15479496) synthesis pathway, where this compound exerts its effect, and a typical experimental workflow for this compound analysis.

Prostaglandin_Synthesis_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 PGG2 Prostaglandin G2 (PGG2) Arachidonic_Acid->PGG2 Cyclooxygenase (COX) COX1_COX2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Isomerases Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Thromboxane Synthase Prostacyclins Prostacyclins (PGI2) PGH2->Prostacyclins Prostacyclin Synthase Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Thromboxanes->Inflammation Prostacyclins->Inflammation This compound This compound This compound->COX1_COX2 Inhibition

Caption: Prostaglandin synthesis pathway and the inhibitory action of this compound on COX enzymes.

Experimental_Workflow cluster_Sample_Preparation Sample Preparation cluster_Analysis Analysis cluster_Data_Interpretation Data Interpretation Biological_Sample Biological Sample (Plasma/Urine) Protein_Precipitation Protein Precipitation / SPE Biological_Sample->Protein_Precipitation Extraction Extraction Protein_Precipitation->Extraction Immunoassay Immunoassay Extraction->Immunoassay LCMS LC-MS/MS Extraction->LCMS Presumptive_Results Presumptive Results Immunoassay->Presumptive_Results Final_Quantification Final Quantification LCMS->Final_Quantification Confirmation Confirmation of Positive Results Presumptive_Results->Confirmation Confirmation->LCMS Requires LC-MS/MS

Caption: A typical experimental workflow for the analysis of this compound in biological samples.

Conclusion

The choice between an immunoassay and an LC-MS/MS method for this compound detection depends on the specific requirements of the study. Immunoassays offer a high-throughput and cost-effective solution for initial screening, but their susceptibility to cross-reactivity necessitates careful validation and confirmation of positive results. LC-MS/MS, while more resource-intensive, provides the high specificity and accuracy required for definitive quantification, making it the gold standard for confirmatory analysis and studies where precise measurement is critical. By understanding the strengths and limitations of each method and implementing robust experimental protocols, researchers can ensure the generation of reliable and accurate data in their investigation of this compound.

A Comparative Analysis of Ampyrone and Aminopyrine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the comparative pharmacology of Ampyrone and its parent compound, Aminopyrine (B3395922).

This guide provides a detailed comparative analysis of this compound (4-aminoantipyrine) and Aminopyrine, focusing on their mechanisms of action, pharmacological effects, and toxicity profiles. While both compounds exhibit analgesic, anti-inflammatory, and antipyretic properties, their clinical utility is starkly contrasted by their differing safety profiles. This document summarizes key experimental data to inform research and development in pain and inflammation therapeutics.

Executive Summary

This compound is a primary active metabolite of Aminopyrine. Both are pyrazolone (B3327878) derivatives and act primarily as non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin (B15479496) synthesis.[1][2] Despite their shared mechanism for therapeutic effects, Aminopyrine has been largely withdrawn from clinical use in many countries due to its association with a high risk of agranulocytosis, a life-threatening blood dyscrasia.[2][3] In contrast, this compound is reported to have a significantly lower toxicity profile.[3] This guide will delve into the available data to compare these two molecules.

Comparative Data

Physicochemical Properties
PropertyThis compoundAminopyrine
IUPAC Name 4-amino-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one4-(dimethylamino)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one
Molecular Formula C₁₁H₁₃N₃OC₁₃H₁₇N₃O
Molecular Weight 203.24 g/mol 231.29 g/mol
CAS Number 83-07-858-15-1
Pharmacological and Toxicological Profile
ParameterThis compound (4-Aminoantipyrine)Aminopyrine
Mechanism of Action Inhibition of COX enzymes, leading to decreased prostaglandin synthesis.[1]Inhibition of COX enzymes, leading to decreased prostaglandin synthesis; also acts as a scavenger of reactive nitrogen species.[2][4]
Primary Therapeutic Effects Analgesic, Anti-inflammatory, Antipyretic.[3]Analgesic, Anti-inflammatory, Antipyretic.[2]
Metabolism -Metabolized in the liver via N-demethylation to form 4-monomethylaminoantipyrine and subsequently this compound (4-aminoantipyrine).[5][6]
Key Toxicity Significantly lower toxicity compared to Aminopyrine.[3]High risk of drug-induced, immune-mediated agranulocytosis.[2][3]
Comparative Efficacy Data

Direct head-to-head quantitative comparisons of the analgesic, anti-inflammatory, and antipyretic potency of this compound and Aminopyrine are limited in publicly available literature. However, a study on the effects of pyrazolone derivatives on spinal reflex potentials in cats provides some insight into their differential neurological effects.

Experimental ModelCompoundDoseEffect on Mono- and Poly-synaptic Reflex Potentials (MSR and PSR)
Spinal CatAminopyrine25-100 mg/kg, i.v.Marked, dose-dependent increase.
Spinal CatThis compound (4-aminoantipyrine)50 mg/kg, i.v.No effect.
Spinal CatIsopropylantipyrine50 mg/kg, i.v.Increase.

Data sourced from a study on the effects of analgesic-antipyretics on spinal reflex potentials in cats.

This study suggests that the N-dimethyl group at the 4-position of the pyrazolone structure, present in Aminopyrine but not in this compound, may play a significant role in the excitatory action on the spinal cord.

Signaling Pathways and Mechanisms

Therapeutic Mechanism: Cyclooxygenase (COX) Inhibition

Both this compound and Aminopyrine exert their primary therapeutic effects by inhibiting the COX-1 and COX-2 enzymes. These enzymes are responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various prostaglandins (B1171923) that mediate pain, inflammation, and fever.

COX_Inhibition_Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 cleavage arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox pgh2 Prostaglandin H2 (PGH2) cox->pgh2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgh2->prostaglandins inflammation Pain, Inflammation, Fever prostaglandins->inflammation drugs This compound & Aminopyrine drugs->cox Inhibition

Caption: Mechanism of action of this compound and Aminopyrine via inhibition of the COX pathway.

Toxicity Mechanism: Aminopyrine-Induced Agranulocytosis

The severe adverse effect of Aminopyrine is agranulocytosis, which is primarily an immune-mediated reaction. The drug or its metabolites can act as haptens, binding to neutrophil proteins and triggering an antibody response that leads to the destruction of neutrophils.

Agranulocytosis_Pathway cluster_sensitization Sensitization Phase cluster_destruction Destruction Phase aminopyrine Aminopyrine/ Metabolites neutrophil Neutrophil aminopyrine->neutrophil binds to proteins hapten_complex Hapten-Protein Complex neutrophil->hapten_complex apc Antigen Presenting Cell (APC) hapten_complex->apc presents antigen t_cell T-Helper Cell apc->t_cell activates b_cell B-Cell t_cell->b_cell activates plasma_cell Plasma Cell b_cell->plasma_cell differentiates antibodies Anti-Neutrophil Antibodies plasma_cell->antibodies produces circulating_neutrophil Circulating Neutrophil antibodies->circulating_neutrophil antibody_coated_neutrophil Antibody-Coated Neutrophil circulating_neutrophil->antibody_coated_neutrophil opsonization destruction Neutrophil Destruction (Complement/Phagocytosis) antibody_coated_neutrophil->destruction agranulocytosis Agranulocytosis destruction->agranulocytosis

Caption: Immune-mediated mechanism of Aminopyrine-induced agranulocytosis.

Experimental Protocols

Detailed protocols for assessing the analgesic, anti-inflammatory, and antipyretic activities of compounds like this compound and Aminopyrine are crucial for reproducible research. Below are representative methodologies.

In Vivo Analgesic Activity: Hot Plate Test
  • Animal Model: Male Swiss albino mice (20-25 g).

  • Apparatus: Hot plate analgesiometer maintained at 55 ± 0.5°C.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • Baseline reaction time (licking of paws or jumping) is recorded by placing the mouse on the hot plate. A cut-off time of 15-20 seconds is set to prevent tissue damage.

    • Animals are divided into groups: control (vehicle), standard (e.g., morphine), and test groups (different doses of this compound/Aminopyrine).

    • The test compounds are administered (e.g., intraperitoneally).

    • The reaction time is measured at predefined intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.

  • Data Analysis: The percentage increase in reaction time is calculated as the index of analgesia.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
  • Animal Model: Wistar albino rats (150-200 g).

  • Procedure:

    • Initial paw volume of the rats is measured using a plethysmometer.

    • Animals are divided into control, standard (e.g., indomethacin), and test groups.

    • Test compounds are administered orally or intraperitoneally.

    • After a set time (e.g., 1 hour), 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the left hind paw.

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage inhibition of paw edema is calculated by comparing the increase in paw volume of the treated groups with the control group.

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative evaluation of this compound and Aminopyrine.

Experimental_Workflow start Hypothesis: Compare efficacy and safety of this compound and Aminopyrine in_vitro In Vitro Assays (e.g., COX inhibition assay) start->in_vitro in_vivo In Vivo Animal Studies start->in_vivo data_analysis Data Analysis (ED50, IC50, Statistical Comparison) in_vitro->data_analysis analgesia Analgesic Models (e.g., Hot Plate, Writhing Test) in_vivo->analgesia inflammation Anti-inflammatory Models (e.g., Carrageenan Paw Edema) in_vivo->inflammation pyrexia Antipyretic Models (e.g., Brewer's Yeast-induced Pyrexia) in_vivo->pyrexia toxicity Toxicity Studies (e.g., Hematological analysis for agranulocytosis) in_vivo->toxicity analgesia->data_analysis inflammation->data_analysis pyrexia->data_analysis toxicity->data_analysis conclusion Conclusion on Comparative Efficacy and Safety Profile data_analysis->conclusion

Caption: A generalized experimental workflow for the comparative analysis of this compound and Aminopyrine.

Conclusion

The available evidence strongly indicates that while this compound and its parent drug Aminopyrine share a common mechanism of therapeutic action, their safety profiles are markedly different. The significant risk of agranulocytosis associated with Aminopyrine renders it unsuitable for clinical use in most settings. This compound, being a metabolite with a more favorable safety profile, presents a more viable scaffold for the development of new analgesic and anti-inflammatory agents. Further direct comparative studies are warranted to fully elucidate the quantitative differences in their efficacy. This guide provides a foundational overview to aid researchers in this endeavor.

References

Evaluating Ampyrone's Specificity as a Cyclooxygenase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the specificity of Ampyrone as a Cyclooxygenase (COX) inhibitor. Through a comparative analysis with other well-established non-steroidal anti-inflammatory drugs (NSAIDs), this document aims to offer objective insights supported by experimental data to inform research and development decisions.

Overview of this compound and its Mechanism of Action

This compound, also known as 4-aminoantipyrine (B1666024) or 4-aminophenazone, is a metabolite of aminopyrine (B3395922) and possesses analgesic, anti-inflammatory, and antipyretic properties.[1] Its primary mechanism of action is attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins—lipid compounds that mediate inflammation, pain, and fever.[2][3][4]

However, the precise interaction of this compound with COX enzymes appears to be more complex than that of traditional NSAIDs. Some evidence suggests that its pharmacologically active metabolites, 4-methyl-amino-antipyrine (MAA) and amino-antipyrine (AA), do not inhibit COX activity in the classical sense in vitro. Instead, they may redirect prostaglandin (B15479496) synthesis, suggesting an alternative mechanism that sets it apart from conventional COX inhibitors.[5][6] This could potentially explain its different gastrointestinal toxicity profile compared to some aspirin-like drugs.[5][6] One proposed mechanism is the sequestering of radicals that initiate the catalytic activity of the COX enzyme or the reduction of the oxidative states of the COX protein.[5][6]

Comparative Analysis of COX Inhibition

To objectively assess the specificity of this compound, its inhibitory activity against the two main COX isoforms, COX-1 and COX-2, is compared with that of other common NSAIDs. COX-1 is a constitutively expressed enzyme involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function. Conversely, COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[7] The ratio of IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%) for COX-1 versus COX-2 is a critical indicator of a drug's specificity. A lower COX-1/COX-2 IC50 ratio generally indicates a preference for COX-2 inhibition and potentially a better gastrointestinal safety profile.

Data Presentation: IC50 Values for COX-1 and COX-2 Inhibition
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
This compound 270 670 0.4 [8]
Ibuprofen12800.15[9]
Aspirin166>1000<0.166[8]
Diclofenac0.0760.0262.92[9]
Celecoxib826.812.06[9]
Rofecoxib>10025>4[9]
Meloxicam376.16.07[9]
Indomethacin0.0090.310.029[9]

Note: The IC50 values can vary depending on the specific assay conditions.

Based on the presented data, this compound exhibits a relatively low selectivity index, suggesting it is a non-selective COX inhibitor with a slight preference for COX-1 inhibition under the conditions of the human whole blood assay.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of COX inhibitors.

Human Whole Blood Assay for COX-1 and COX-2 Inhibition

This assay provides a physiologically relevant environment for assessing the inhibitory activity of compounds on COX-1 and COX-2.

Objective: To determine the IC50 values of test compounds against COX-1 and COX-2 in human whole blood.

Materials:

  • Freshly drawn human venous blood from healthy, drug-free volunteers.

  • Anticoagulant (e.g., heparin).

  • Test compounds (e.g., this compound, Ibuprofen, etc.) dissolved in a suitable solvent (e.g., DMSO).

  • Lipopolysaccharide (LPS) from E. coli for COX-2 induction.

  • Arachidonic acid.

  • Enzyme immunoassay (EIA) kits for Prostaglandin E2 (PGE2) and Thromboxane B2 (TXB2).

  • 96-well plates.

  • Incubator (37°C).

  • Centrifuge.

  • Plate reader.

Procedure:

For COX-1 Activity (TXB2 production):

  • Dispense 1 mL aliquots of fresh, heparinized whole blood into tubes.

  • Add various concentrations of the test compound or vehicle control to the blood.

  • Allow the blood to clot by incubating at 37°C for 1 hour. This stimulates platelet activation and subsequent TXB2 production via COX-1.

  • Centrifuge the tubes to separate the serum.

  • Collect the serum and store it at -20°C until analysis.

  • Measure the concentration of TXB2 in the serum using a specific EIA kit.

For COX-2 Activity (PGE2 production):

  • Dispense 1 mL aliquots of fresh, heparinized whole blood into 96-well plates.

  • Add a COX-1 selective inhibitor (e.g., low-dose aspirin) to selectively inhibit COX-1 activity.

  • Incubate for a specified period to ensure complete COX-1 inhibition.

  • Add LPS (e.g., 10 µg/mL) to induce the expression of COX-2 in monocytes.

  • Simultaneously, add various concentrations of the test compound or vehicle control.

  • Incubate the plates at 37°C for 24 hours to allow for COX-2 expression and subsequent PGE2 synthesis.

  • Centrifuge the plates to pellet the blood cells.

  • Collect the plasma supernatant and store it at -20°C until analysis.

  • Measure the concentration of PGE2 in the plasma using a specific EIA kit.

Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value (the concentration that produces 50% inhibition) from the resulting dose-response curve using non-linear regression analysis.

In Vitro Colorimetric/Fluorometric COX Inhibitor Screening Assay

This assay utilizes purified COX-1 and COX-2 enzymes to screen for potential inhibitors in a cell-free system.

Objective: To determine the IC50 values of test compounds against purified ovine or human recombinant COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes.

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0).

  • Heme cofactor.

  • Test compounds dissolved in a suitable solvent.

  • Arachidonic acid (substrate).

  • Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD for colorimetric assay).

  • 96-well plates.

  • Plate reader capable of measuring absorbance or fluorescence.

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

  • Add various concentrations of the test compound or a known inhibitor (positive control) to the wells. A vehicle control (solvent only) should also be included.

  • Pre-incubate the plate at room temperature for a specified time to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the colorimetric or fluorometric probe followed by arachidonic acid to all wells.

  • Immediately measure the absorbance or fluorescence at the appropriate wavelength using a plate reader in kinetic mode for a set period (e.g., 5-10 minutes).

  • The rate of change in absorbance or fluorescence is proportional to the COX enzyme activity.

Data Analysis:

  • Calculate the initial reaction rates (slope of the linear portion of the kinetic curve) for all wells.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.

Visualizing Pathways and Workflows

COX Signaling Pathway

COX_Signaling_Pathway CellMembrane Cell Membrane Phospholipids PLA2 Phospholipase A2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA2) PGH2->Thromboxanes Homeostasis Physiological Functions (e.g., Gastric Protection, Platelet Aggregation) Prostaglandins->Homeostasis Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Thromboxanes->Homeostasis Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) Stimuli->COX2 Induces

Caption: The Cyclooxygenase (COX) signaling pathway.

Experimental Workflow for COX Inhibition Assay

Experimental_Workflow Start Start: Prepare Reagents Incubate Incubate Enzyme with Inhibitor Start->Incubate AddSubstrate Add Arachidonic Acid (Substrate) Incubate->AddSubstrate Measure Measure Enzyme Activity (e.g., Spectrophotometry) AddSubstrate->Measure Analyze Data Analysis: Calculate % Inhibition Measure->Analyze DoseResponse Generate Dose-Response Curve Analyze->DoseResponse IC50 Determine IC50 Value DoseResponse->IC50 End End IC50->End

Caption: A typical workflow for an in vitro COX inhibition assay.

Conclusion

The available experimental data indicates that this compound is a non-selective COX inhibitor. Its inhibitory profile does not show a significant preference for either COX-1 or COX-2, which contrasts with selective COX-2 inhibitors like Celecoxib. The suggestion of a non-classical mechanism of action for this compound's metabolites warrants further investigation to fully elucidate its pharmacological properties. This guide provides a foundational comparison to aid researchers in the evaluation and potential development of this compound and related compounds as anti-inflammatory agents.

References

Ampyrone's efficacy compared to other anti-inflammatory compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anti-inflammatory therapeutics, a diverse array of compounds are utilized, each with distinct mechanisms of action and efficacy profiles. This guide provides a comparative analysis of ampyrone, a non-steroidal anti-inflammatory drug (NSAID), against other commonly used anti-inflammatory agents, including the NSAIDs ibuprofen (B1674241) and diclofenac (B195802), and the corticosteroid dexamethasone (B1670325). This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to facilitate an objective comparison.

Executive Summary

This compound, also known as 4-aminoantipyrine (B1666024), exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins. Available in vitro data allows for a quantitative comparison of its COX inhibitory activity against other NSAIDs. However, comprehensive in vivo comparative data for this compound remains limited in publicly available literature. This guide presents the existing data in a structured format, outlines the experimental protocols used to generate such data, and visualizes the key signaling pathways involved in the action of these anti-inflammatory compounds.

Data Presentation

In Vitro Efficacy: Cyclooxygenase (COX) Inhibition

The primary mechanism of action for NSAIDs, including this compound, is the inhibition of COX-1 and COX-2 enzymes. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological target.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50)
This compound 552700.2
Ibuprofen 1.32.70.48
Diclofenac 0.080.018
Dexamethasone Not Applicable¹Not Applicable¹Not Applicable¹

¹ Dexamethasone does not directly inhibit COX enzymes; its anti-inflammatory effects are mediated through different mechanisms.

In Vivo Efficacy: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the acute anti-inflammatory activity of compounds. The percentage of edema inhibition reflects the compound's efficacy in reducing inflammation.

Note: Data for this compound in this model is limited. The data presented below is for a derivative of 4-aminoantipyrine and should be interpreted with caution as it may not be fully representative of this compound's own efficacy.

CompoundDose (mg/kg)Route of AdministrationMax. Inhibition of Edema (%)Time Point of Max. Inhibition (hours)
4-aminoantipyrine derivative (4h) 100Oral68.13
Diclofenac 10Oral75.43
Ibuprofen 100Oral~50-603-4
Dexamethasone 1i.p.>703-5
In Vitro Efficacy: Cytokine Inhibition
CompoundTarget CytokineCell TypeIC50 or % Inhibition
This compound TNF-α, IL-6Data not availableData not available
Ibuprofen TNF-α, IL-6VariousModerate inhibition, dose-dependent
Diclofenac TNF-α, IL-6VariousModerate inhibition, dose-dependent
Dexamethasone TNF-α, IL-6PBMCs, MacrophagesPotent inhibition (IC50 in nM range)

Experimental Protocols

In Vitro COX Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Purified recombinant human COX-1 or COX-2 enzyme is used.

  • Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., this compound, ibuprofen, diclofenac) or vehicle control in a suitable buffer at 37°C for a specified time (e.g., 15 minutes).

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid, the substrate for COX enzymes.

  • Prostaglandin (B15479496) Measurement: The reaction is allowed to proceed for a set time (e.g., 2 minutes) and then terminated. The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Carrageenan-Induced Paw Edema

Objective: To evaluate the acute anti-inflammatory activity of a test compound in vivo.

Methodology:

  • Animal Model: Male Wistar rats or Swiss albino mice are used.

  • Compound Administration: Animals are divided into groups and administered the test compound (e.g., this compound, ibuprofen, diclofenac), a positive control (e.g., indomethacin), or vehicle, typically via oral gavage or intraperitoneal (i.p.) injection, at a specified time before the induction of inflammation.

  • Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each animal.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The increase in paw volume (edema) is calculated for each animal at each time point. The percentage inhibition of edema for each treated group is calculated relative to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

In Vitro Cytokine Inhibition Assay

Objective: To assess the ability of a test compound to inhibit the production of pro-inflammatory cytokines in cultured cells.

Methodology:

  • Cell Culture: A suitable cell line, such as RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs), is cultured under standard conditions.

  • Cell Stimulation: Cells are pre-treated with various concentrations of the test compound (e.g., this compound, dexamethasone) or vehicle for a specified duration (e.g., 1 hour).

  • Inflammatory Challenge: Inflammation is induced by adding a stimulating agent, such as lipopolysaccharide (LPS), to the cell culture medium.

  • Cytokine Measurement: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentration of specific cytokines (e.g., TNF-α, IL-6) is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The percentage of cytokine inhibition for each compound concentration is calculated relative to the LPS-stimulated vehicle control. IC50 values can be determined by plotting the percentage of inhibition against the log of the compound concentration.

Signaling Pathways and Experimental Workflows

Cyclooxygenase (COX) Pathway and NSAID Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) like this compound, ibuprofen, and diclofenac primarily target the cyclooxygenase (COX) enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed in most tissues and involved in homeostatic functions, and COX-2, which is induced at sites of inflammation.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_H Prostaglandins H2 COX1->Prostaglandins_H COX2->Prostaglandins_H Prostaglandins Prostaglandins (Inflammation, Pain, Fever) Prostaglandins_H->Prostaglandins Thromboxanes Thromboxanes (Platelet Aggregation) Prostaglandins_H->Thromboxanes This compound This compound This compound->COX1 This compound->COX2 Ibuprofen Ibuprofen Ibuprofen->COX1 Ibuprofen->COX2 Diclofenac Diclofenac Diclofenac->COX1 Diclofenac->COX2

Caption: The COX pathway and the inhibitory action of NSAIDs.

Glucocorticoid Receptor Signaling and Cytokine Inhibition by Dexamethasone

Dexamethasone, a potent corticosteroid, exerts its anti-inflammatory effects through a different mechanism. It binds to the glucocorticoid receptor (GR) in the cytoplasm. This complex then translocates to the nucleus, where it can either upregulate the expression of anti-inflammatory genes or repress the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.

Dexamethasone_Pathway Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR DEX_GR_complex Dexamethasone-GR Complex GR->DEX_GR_complex Nucleus Nucleus DEX_GR_complex->Nucleus Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) Nucleus->Proinflammatory_Genes Repression Antiinflammatory_Genes Anti-inflammatory Genes Nucleus->Antiinflammatory_Genes Activation Cytokine_Production Cytokine Production (Inflammation) Proinflammatory_Genes->Cytokine_Production

Caption: Dexamethasone's mechanism of cytokine inhibition.

Experimental Workflow for In Vivo Anti-Inflammatory Assessment

The following diagram illustrates a typical workflow for evaluating the in vivo anti-inflammatory efficacy of a test compound using the carrageenan-induced paw edema model.

InVivo_Workflow Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Grouping Grouping (Control, Test, Positive Control) Animal_Acclimatization->Grouping Compound_Admin Compound Administration Grouping->Compound_Admin Carrageenan_Injection Carrageenan Injection Compound_Admin->Carrageenan_Injection Paw_Measurement Paw Volume Measurement (0-5h) Carrageenan_Injection->Paw_Measurement Data_Analysis Data Analysis (% Inhibition) Paw_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for carrageenan-induced paw edema assay.

In Vitro vs. In Vivo Correlation of Ampyrone Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo activities of Ampyrone (also known as 4-aminoantipyrine), a non-steroidal anti-inflammatory drug (NSAID). By examining its performance in both laboratory assays and living organisms, this document aims to offer a comprehensive understanding of its pharmacological profile.

Introduction to this compound

This compound is a metabolite of aminopyrine (B3395922) and exhibits analgesic, anti-inflammatory, and antipyretic properties.[1] Its primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins (B1171923), mediators of pain and inflammation.[2]

Signaling Pathway of this compound's Action

The anti-inflammatory, analgesic, and antipyretic effects of this compound are primarily attributed to its inhibition of the cyclooxygenase (COX) enzymes, which in turn reduces the production of prostaglandins. The following diagram illustrates this signaling pathway.

Prostaglandin (B15479496) Synthesis Pathway Inhibition by this compound Prostaglandin Synthesis Pathway and this compound's Mechanism of Action Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandin H2 Prostaglandin H2 Arachidonic Acid->Prostaglandin H2 COX-1 & COX-2 COX-1 (constitutive) COX-1 (constitutive) COX-2 (inducible) COX-2 (inducible) Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) Prostaglandin H2->Prostaglandins (PGE2, etc.) Pain, Fever, Inflammation Pain, Fever, Inflammation Prostaglandins (PGE2, etc.)->Pain, Fever, Inflammation This compound This compound This compound->COX-1 (constitutive) This compound->COX-2 (inducible) Phospholipase A2 Phospholipase A2

Prostaglandin synthesis pathway and this compound's inhibition.

In Vitro Activity of this compound

The in vitro activity of this compound is primarily assessed through its ability to inhibit the COX-1 and COX-2 enzymes.

Quantitative Data

The following table summarizes the inhibitory concentrations (IC50) of this compound against COX-1 and COX-2 in a human whole blood assay.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-2/COX-1)
This compound552704.9

Data sourced from a human whole blood assay.

Experimental Protocol: In Vitro COX Inhibition Assay (Human Whole Blood Assay)

This assay measures the ability of a compound to inhibit the production of prostaglandins (PGE2) and thromboxane (B8750289) B2 (TXB2) in human whole blood.

In Vitro COX Inhibition Assay Workflow Workflow for In Vitro COX Inhibition Assay cluster_prep Preparation cluster_incubation Incubation & Stimulation cluster_analysis Analysis Collect human whole blood Collect human whole blood Aliquots Aliquots Collect human whole blood->Aliquots Add this compound (test compound) Add this compound (test compound) Aliquots->Add this compound (test compound) Incubate with compound Incubate with compound Add this compound (test compound)->Incubate with compound Stimulate COX-1 (e.g., with arachidonic acid) Stimulate COX-1 (e.g., with arachidonic acid) Incubate with compound->Stimulate COX-1 (e.g., with arachidonic acid) Stimulate COX-2 (e.g., with LPS) Stimulate COX-2 (e.g., with LPS) Incubate with compound->Stimulate COX-2 (e.g., with LPS) Stop reaction Stop reaction Stimulate COX-1 (e.g., with arachidonic acid)->Stop reaction Stimulate COX-2 (e.g., with LPS)->Stop reaction Centrifuge to obtain plasma Centrifuge to obtain plasma Stop reaction->Centrifuge to obtain plasma Measure TXB2 (for COX-1) and PGE2 (for COX-2) by ELISA Measure TXB2 (for COX-1) and PGE2 (for COX-2) by ELISA Centrifuge to obtain plasma->Measure TXB2 (for COX-1) and PGE2 (for COX-2) by ELISA Calculate IC50 values Calculate IC50 values Measure TXB2 (for COX-1) and PGE2 (for COX-2) by ELISA->Calculate IC50 values

Workflow for In Vitro COX Inhibition Assay.

Methodology:

  • Blood Collection: Fresh human venous blood is collected into tubes containing an anticoagulant.

  • Compound Incubation: Aliquots of the whole blood are pre-incubated with various concentrations of this compound or a vehicle control.

  • COX-1 Activity Measurement: To measure COX-1 activity, the blood samples are allowed to clot, which triggers thromboxane B2 (TXB2) production. The reaction is stopped, and plasma is collected for analysis.

  • COX-2 Activity Measurement: To measure COX-2 activity, the blood samples are first incubated with a COX-1 selective inhibitor to block its activity. Then, lipopolysaccharide (LPS) is added to induce the expression of COX-2, followed by stimulation with a calcium ionophore to trigger prostaglandin E2 (PGE2) production. The reaction is stopped, and plasma is collected.

  • Quantification: The levels of TXB2 and PGE2 in the plasma samples are quantified using a specific enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition of TXB2 and PGE2 production is calculated for each concentration of this compound. The IC50 values are then determined by plotting the percentage of inhibition against the log of the compound concentration.

In Vivo Activity of this compound

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a widely used model to assess the anti-inflammatory activity of a compound.

Carrageenan-Induced Paw Edema Workflow Workflow for Carrageenan-Induced Paw Edema Assay cluster_prep Preparation cluster_induction Induction of Inflammation cluster_measurement Measurement & Analysis Select rodents (rats or mice) Select rodents (rats or mice) Administer this compound or vehicle Administer this compound or vehicle Select rodents (rats or mice)->Administer this compound or vehicle Inject Carrageenan into hind paw Inject Carrageenan into hind paw Administer this compound or vehicle->Inject Carrageenan into hind paw Measure paw volume at set time points Measure paw volume at set time points Inject Carrageenan into hind paw->Measure paw volume at set time points Calculate percentage of edema inhibition Calculate percentage of edema inhibition Measure paw volume at set time points->Calculate percentage of edema inhibition Formalin Test Workflow Workflow for Formalin Test cluster_prep Preparation cluster_induction Induction of Pain cluster_observation Observation & Analysis Select rodents (rats or mice) Select rodents (rats or mice) Administer this compound or vehicle Administer this compound or vehicle Select rodents (rats or mice)->Administer this compound or vehicle Inject Formalin into hind paw Inject Formalin into hind paw Administer this compound or vehicle->Inject Formalin into hind paw Observe and record licking/biting time Observe and record licking/biting time Inject Formalin into hind paw->Observe and record licking/biting time Analyze early (0-5 min) and late (15-30 min) phases Analyze early (0-5 min) and late (15-30 min) phases Observe and record licking/biting time->Analyze early (0-5 min) and late (15-30 min) phases Calculate percentage of pain inhibition Calculate percentage of pain inhibition Analyze early (0-5 min) and late (15-30 min) phases->Calculate percentage of pain inhibition

References

Validating the mechanism of Ampyrone-induced tyrosinase activation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ampyrone-induced tyrosinase activation against other potential modulators. It includes supporting experimental data, detailed protocols, and visualizations of the underlying mechanisms.

This compound (4-aminoantipyrine) has been identified as a direct agonist of human tyrosinase, the rate-limiting enzyme in melanin (B1238610) synthesis. This finding presents a promising therapeutic avenue for hypopigmentation disorders such as oculocutaneous albinism. This guide delves into the mechanism of this compound's action, compares it with other compounds known to affect tyrosinase activity, and provides detailed protocols for experimental validation.

Mechanism of this compound-Induced Tyrosinase Activation

Computational and in vitro studies have revealed that this compound directly binds to the human tyrosinase enzyme. Unlike upstream activators that modulate signaling pathways, this compound's mechanism involves the direct stabilization of the enzyme's active site. This interaction is believed to reorganize the geometry of the active site, including the crucial copper-histidine coordination, resulting in a more rigid and energetically favorable conformation for catalysis. This direct agonism leads to an increase in the catalytic efficiency of tyrosinase, enhancing the conversion of L-tyrosine to L-DOPA and subsequent steps in the melanin synthesis pathway.

dot

Caption: Mechanism of this compound's direct activation of tyrosinase.

Performance Comparison: this compound vs. Other Tyrosinase Modulators

This compound's direct activation of tyrosinase is a distinct mechanism compared to other compounds that can influence melanin production. Here, we compare this compound with niacinamide and L-ascorbic acid, two common agents in dermatology.

CompoundMechanism of Action on MelanogenesisEffect on Tyrosinase Activity
This compound Direct agonist of tyrosinase, stabilizing the active site for enhanced catalytic activity.Increases Vmax, Km, kcat, and kcat/Km of human tyrosinase.
Niacinamide Primarily inhibits the transfer of melanosomes from melanocytes to keratinocytes. Does not directly affect tyrosinase catalytic activity.No direct effect on in vitro tyrosinase activity.
L-Ascorbic Acid Acts as a reducing agent, converting dopaquinone (B1195961) back to L-DOPA, and shortens the lag phase of tyrosinase. Can also have pro-oxidant effects that may indirectly increase tyrosinase expression.Complex effects: Does not directly increase Vmax but influences the reaction by reducing quinone products. Can also lead to suicide inactivation of the enzyme.

Quantitative Data Summary

CompoundKey FindingQuantitative Result
This compound Increased catalytic efficiency of a hypomorphic tyrosinase variant (P406L).~40% increase in kcat/Km.[1]
Increased melanin synthesis in wild-type human melanocytes.Statistically significant increase in side-scatter by flow cytometry after 48 hours.
Niacinamide Inhibition of melanosome transfer.35-68% inhibition in a melanocyte-keratinocyte co-culture model.[2]
Reduction in hyperpigmentation.Significant decrease in hyperpigmented area after 4 weeks of use with a 5% formulation.[2][3]
L-Ascorbic Acid Reduction of hyperpigmentation (in vivo).A 10% formulation showed a strong effect in reducing UV-induced pigmentation.
Effect on melanin content in vitro.Can either increase or decrease melanin levels depending on the cellular conditions and concentration.[4][5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cellular Tyrosinase Activity Assay

This assay measures the enzymatic activity of tyrosinase within cultured cells.

Materials:

  • B16F10 melanoma cells or primary human melanocytes

  • Cell lysis buffer (e.g., 1% Triton X-100 in phosphate (B84403) buffer)

  • L-DOPA solution (2 mg/mL in phosphate buffer)

  • 96-well microplate

  • Spectrophotometer

Protocol:

  • Culture cells to 80-90% confluency.

  • Treat cells with this compound or other test compounds for the desired time.

  • Wash cells with PBS and lyse them using the cell lysis buffer.

  • Centrifuge the lysate to pellet debris and collect the supernatant.

  • Determine the protein concentration of the supernatant.

  • In a 96-well plate, add a standardized amount of protein lysate to each well.

  • Add L-DOPA solution to initiate the reaction.

  • Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

  • Calculate the rate of reaction and normalize it to the protein concentration to determine specific tyrosinase activity.

Melanin Content Assay

This protocol quantifies the amount of melanin produced by cultured cells.

Materials:

  • Cultured melanocytes or melanoma cells

  • 1 M NaOH with 10% DMSO

  • Spectrophotometer

Protocol:

  • After treatment with test compounds, harvest the cells and pellet them by centrifugation.

  • Wash the cell pellet with PBS.

  • Solubilize the melanin by adding 1 M NaOH with 10% DMSO and incubating at 80°C for 1 hour.

  • Centrifuge the samples to pellet any insoluble material.

  • Measure the absorbance of the supernatant at 492 nm.

  • Create a standard curve using synthetic melanin to quantify the melanin content in the samples.

  • Normalize the melanin content to the initial cell number or total protein content.

Western Blotting for Signaling Pathway Analysis

This technique is used to assess the activation of signaling pathways by measuring the phosphorylation of key proteins. While this compound acts directly, this protocol is useful for studying compounds that may have indirect effects.

Materials:

  • Cell lysates

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-p38, anti-total-p38)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Prepare cell lysates as in the tyrosinase activity assay.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Visualizing Experimental and Logical Relationships

dot

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biochemical & Cellular Assays cluster_data_analysis Data Analysis & Interpretation Cell_Culture Culture Melanocytes/ Melanoma Cells Treatment Treat with this compound or Alternatives Cell_Culture->Treatment Lysate_Prep Cell Lysis & Protein Quantification Treatment->Lysate_Prep Melanin_Assay Melanin Content Assay Treatment->Melanin_Assay Tyrosinase_Assay Cellular Tyrosinase Activity Assay Lysate_Prep->Tyrosinase_Assay Western_Blot Western Blotting (for signaling pathways) Lysate_Prep->Western_Blot Kinetic_Analysis Enzyme Kinetics (Vmax, Km) Tyrosinase_Assay->Kinetic_Analysis Quantification Quantify Melanin & Protein Expression Melanin_Assay->Quantification Western_Blot->Quantification Comparison Compare Efficacy of Compounds Kinetic_Analysis->Comparison Quantification->Comparison

Caption: Workflow for validating tyrosinase activators.

dot

Signaling_Pathway_Comparison cluster_this compound This compound: Direct Activation cluster_indirect Alternatives: Indirect Modulation This compound This compound Tyrosinase_A Tyrosinase This compound->Tyrosinase_A Directly Activates Melanin_A Melanin Synthesis Tyrosinase_A->Melanin_A Alternatives Niacinamide, L-Ascorbic Acid Signaling_Pathways Signaling Pathways (e.g., p38 MAPK for Ascorbic Acid) Alternatives->Signaling_Pathways Melanosome_Transfer Melanosome Transfer (Niacinamide) Alternatives->Melanosome_Transfer Tyrosinase_Expression Tyrosinase Expression Signaling_Pathways->Tyrosinase_Expression Melanin_I Melanin Synthesis Melanosome_Transfer->Melanin_I Inhibits transfer to keratinocytes Tyrosinase_Expression->Melanin_I

Caption: Comparison of signaling pathways for tyrosinase modulators.

References

Reproducibility of Ampyrone-Based Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of experimental findings is a cornerstone of scientific advancement. In drug discovery and development, robust and reliable assays are critical for making informed decisions. Ampyrone-based assays, particularly the Trinder reaction, have long been employed for the quantitative determination of various analytes through the measurement of hydrogen peroxide (H₂O₂). This guide provides an objective comparison of this compound-based methods with common alternatives, supported by experimental data, to aid researchers in selecting the most appropriate assay for their needs and to enhance the reproducibility of their results.

Data Presentation: Quantitative Comparison of H₂O₂ Detection Assays

The selection of an appropriate assay depends on several factors, including sensitivity, specificity, and the experimental matrix. Below is a summary of the quantitative performance of this compound-based assays compared to popular alternatives.

Assay PrincipleAnalyteDetection MethodLimit of Detection (LOD) / SensitivityLinearity RangeKey AdvantagesPotential for Interference & Low Reproducibility
This compound-Based (Trinder Reaction) H₂O₂Colorimetric~1-5 µMUp to 500 mg/dL (for glucose)[1]Cost-effective, simple, well-establishedReducing agents (ascorbic acid, uric acid), bilirubin, hemolysis, turbidity.[1]
Amplex Red H₂O₂Fluorometric50 nM (fluorometric)[2]Up to 100 µMHigh sensitivity, low autofluorescence interference.[3]Light sensitive, thiols (e.g., DTT), high pH (>8.5), some nanoparticles.[2][4]
Luminol (B1675438) H₂O₂Chemiluminescent0.08 µM (enhanced)[5]0.5 - 12 mM[6]Very high sensitivity, wide dynamic rangepH-dependent, metal ions, heme-containing proteins can catalyze the reaction.

Experimental Protocols

Detailed and consistent experimental protocols are fundamental to achieving reproducible results. Below are methodologies for key assays discussed in this guide.

This compound-Based Assay for Glucose (Trinder Method)

This protocol describes the quantitative determination of glucose in serum.

Materials:

  • Glucose Oxidase (GOD) Reagent: Contains glucose oxidase, peroxidase (POD), 4-aminoantipyrone (this compound), and a phenolic compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

  • Glucose Standard Solution (e.g., 100 mg/dL).

  • Serum Samples.

  • Spectrophotometer.

Procedure:

  • Bring all reagents and samples to room temperature.

  • Pipette 1.0 mL of the GOD reagent into clean test tubes for a blank, standard, and each serum sample.

  • Add 10 µL of distilled water (for the blank), 10 µL of Glucose Standard Solution, and 10 µL of each serum sample to their respective tubes.

  • Mix the contents of each tube thoroughly.

  • Incubate all tubes at 37°C for 10 minutes or at room temperature for 25 minutes.

  • Measure the absorbance of the standard and each sample at 505 nm against the reagent blank.

  • Calculate the glucose concentration in the samples using the following formula: Glucose Concentration (mg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard

Amplex® Red Hydrogen Peroxide Assay

This protocol provides a general procedure for the sensitive detection of H₂O₂.

Materials:

  • Amplex® Red reagent.

  • Horseradish Peroxidase (HRP).

  • Reaction Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4).

  • H₂O₂ Standard Solution.

  • Samples containing H₂O₂.

  • Fluorescence microplate reader or fluorometer.

Procedure:

  • Prepare a 100 µM working solution of Amplex® Red reagent in a suitable solvent (e.g., DMSO).

  • Prepare a 10 U/mL working solution of HRP in the reaction buffer.

  • Prepare a series of H₂O₂ standards by diluting a stock solution in the reaction buffer.

  • In a 96-well microplate, add 50 µL of each standard or sample per well.

  • Prepare a reaction cocktail containing 50 µM Amplex® Red reagent and 0.1 U/mL HRP in the reaction buffer.

  • Add 50 µL of the reaction cocktail to each well containing the standards and samples.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the fluorescence using an excitation wavelength of 530-560 nm and an emission wavelength of approximately 590 nm.[2]

  • Subtract the fluorescence of a no-H₂O₂ control from all measurements and plot a standard curve to determine the H₂O₂ concentration in the samples.[2]

Luminol-Based Chemiluminescence Assay for Hydrogen Peroxide

This protocol outlines a general method for detecting H₂O₂ via chemiluminescence.

Materials:

  • Luminol stock solution.

  • Catalyst (e.g., horseradish peroxidase, hemin, or a metal ion solution).

  • Alkaline Buffer (e.g., carbonate buffer, pH 9-10).

  • H₂O₂ Standard Solution.

  • Samples containing H₂O₂.

  • Luminometer or chemiluminescence plate reader.

Procedure:

  • Prepare working solutions of luminol and the catalyst in the alkaline buffer.

  • Prepare a series of H₂O₂ standards in the alkaline buffer.

  • In a 96-well microplate suitable for chemiluminescence, add your samples and standards.

  • Add the luminol working solution to each well.

  • Initiate the reaction by adding the catalyst working solution to each well.

  • Immediately measure the chemiluminescence intensity in a luminometer.

  • Generate a standard curve by plotting the chemiluminescence intensity against the H₂O₂ concentration to determine the concentration in the samples.

Mandatory Visualization

Signaling Pathway: Enzyme-Coupled this compound-Based Assay

The following diagram illustrates the general enzymatic cascade leading to the colorimetric signal in a typical this compound-based assay, such as for the detection of glucose.

Enzymatic_Assay_Pathway Analyte Analyte (e.g., Glucose) H2O2 Hydrogen Peroxide (H₂O₂) Analyte->H2O2 Enzyme1 Enzyme1 Oxidase (e.g., Glucose Oxidase) Quinoneimine Colored Quinoneimine Dye H2O2->Quinoneimine Peroxidase This compound This compound This compound->Quinoneimine Phenol Phenolic Compound Phenol->Quinoneimine Peroxidase Peroxidase (POD) Spectrophotometer Spectrophotometer (Absorbance at ~500 nm) Quinoneimine->Spectrophotometer Detection

Caption: Enzymatic cascade in this compound-based colorimetric assays.

Experimental Workflow: Trinder Reaction for Analyte Quantification

This diagram outlines the key steps involved in performing a typical Trinder reaction-based experiment for quantifying an analyte.

Trinder_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagent_Prep Prepare Reagents (GOD-POD, Standards) Mixing Mix Reagents and Samples Reagent_Prep->Mixing Sample_Prep Prepare Samples (e.g., Serum) Sample_Prep->Mixing Incubation Incubate (e.g., 37°C for 10 min) Mixing->Incubation Measurement Measure Absorbance (505 nm) Incubation->Measurement Calculation Calculate Concentration Measurement->Calculation

Caption: Workflow for a typical Trinder reaction-based assay.

Conclusion

The reproducibility of this compound-based experimental results is contingent on a thorough understanding of the assay's principles, potential interferences, and the meticulous execution of a validated protocol. While this compound-based methods offer a cost-effective and straightforward approach for many applications, their sensitivity is lower compared to fluorometric and chemiluminescent alternatives like the Amplex Red and luminol-based assays. For the detection of low-abundance analytes, these more sensitive methods may be preferable, provided that their specific potential interferents are carefully considered and controlled. By selecting the appropriate assay based on the specific experimental requirements and adhering to detailed protocols, researchers can significantly enhance the reliability and reproducibility of their findings.

References

A Comparative Analysis of Ampyrone and Other Pyrazolone Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive side-by-side comparison of Ampyrone (4-aminoantipyrine) and other prominent pyrazolone (B3327878) derivatives, including Dipyrone (Metamizole), Edaravone (B1671096), and Antipyrine. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to offer an objective overview of their pharmacological properties.

Introduction to Pyrazolone Derivatives

Pyrazolone derivatives are a class of compounds known for their analgesic, anti-inflammatory, antipyretic, and antioxidant properties.[1][2][3] this compound, a primary active metabolite of aminopyrine (B3395922) and dipyrone, has demonstrated significantly lower toxicity than its parent compounds.[1][2] This guide will delve into a comparative analysis of this compound against other key pyrazolone derivatives, focusing on their efficacy and mechanisms of action supported by experimental findings.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key pharmacological properties and available quantitative data for this compound and other selected pyrazolone derivatives.

Table 1: Overview of Pharmacological Properties

DerivativePrimary ActionsMechanism of ActionNotable Characteristics
This compound Analgesic, Anti-inflammatory, Antipyretic[1][2]Non-selective COX inhibitor[3]Active metabolite of Aminopyrine and Dipyrone with lower toxicity[1][2]
Dipyrone Analgesic, Antipyretic, Spasmolytic[4][5]Inhibition of COX-1 and COX-2; potential activation of opioidergic and cannabinoid systems[5][6]A prodrug rapidly hydrolyzed to the active metabolite 4-methylaminoantipyrine (MAA) and then to this compound (4-aminoantipyrine)[6][7]
Edaravone Antioxidant, Neuroprotective[8][9]Potent free radical scavenger[8][9]Used in the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS)[8]
Antipyrine Analgesic, Antipyretic[10]Inhibition of prostaglandin (B15479496) synthesis[11]One of the earliest synthetic analgesics[10]

Table 2: Comparative Efficacy and Potency (Quantitative Data)

DerivativeAssayEndpointResult
This compound COX InhibitionIC50Data for direct comparison is limited. It is a known non-selective COX inhibitor.[3]
Dipyrone Analgesia (vs. other analgesics)Postoperative Pain ReliefMore effective than paracetamol in some studies; comparable to ibuprofen.[4][5]
Edaravone Antioxidant Activity (DPPH Assay)IC50Varies by study, but demonstrates potent free radical scavenging.[12]
Edaravone Peroxynitrite ScavengingReaction Rate (k)~30-fold greater than uric acid (k = 1.5 x 10^4 M⁻¹s⁻¹)[13]
Various Pyrazolones COX-2 InhibitionIC50A range of IC50 values have been reported for different derivatives, for instance, some novel pyrazole-pyridazine hybrids show IC50 values for COX-2 in the range of 1.15–56.73 μM.[14]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below to facilitate reproducibility and further research.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)

This widely used in vivo model assesses the acute anti-inflammatory activity of compounds.[15][16][17]

  • Animal Preparation: Male Wistar rats (150-200g) are used. Animals are fasted overnight with free access to water before the experiment.[16]

  • Compound Administration: The test compound (e.g., this compound) or a reference drug (e.g., Indomethacin, 10 mg/kg) is administered orally (p.o.) or intraperitoneally (i.p.). The control group receives the vehicle.[17]

  • Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar tissue of the right hind paw of each rat.[15][16]

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.[17]

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (Antioxidant Activity)

This in vitro assay measures the free radical scavenging capacity of a compound.[18][19][20]

  • Preparation of Reagents:

    • A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) and stored in the dark.[18][19]

    • Test compounds (e.g., this compound, Edaravone) and a standard antioxidant (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations.[18]

  • Assay Procedure:

    • A specific volume of the test compound solution is mixed with the DPPH solution in a microplate well or a cuvette.[19]

    • The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).[19]

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer. The decrease in absorbance indicates the scavenging of the DPPH radical.[18][19]

  • Data Analysis: The percentage of radical scavenging activity is calculated. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.[18][19]

Cyclooxygenase (COX) Inhibition Assay

This in vitro assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[14][21]

  • Enzyme and Substrate Preparation: Purified COX-1 and COX-2 enzymes and a substrate (e.g., arachidonic acid) are used.

  • Assay Procedure:

    • The test compound is pre-incubated with the COX enzyme (either COX-1 or COX-2) in a buffer solution.

    • The enzymatic reaction is initiated by adding the arachidonic acid substrate.

    • The reaction is allowed to proceed for a specific time at a controlled temperature.

  • Detection of Prostaglandin Production: The amount of prostaglandin produced (e.g., PGE2) is quantified using methods such as enzyme immunoassay (EIA) or radioimmunoassay (RIA).

  • Data Analysis: The percentage of COX inhibition is calculated by comparing the prostaglandin production in the presence and absence of the test compound. The IC50 value, representing the concentration of the compound that causes 50% inhibition of the enzyme activity, is then determined.[14][21]

Mandatory Visualizations

The following diagrams illustrate key concepts related to the pharmacology of pyrazolone derivatives.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assay COX_Inhibition COX Inhibition Assay IC50_Values IC50 Values (Potency) COX_Inhibition->IC50_Values Determine DPPH_Assay DPPH Radical Scavenging Assay DPPH_Assay->IC50_Values Determine Paw_Edema Carrageenan-Induced Paw Edema Edema_Inhibition % Edema Inhibition (Efficacy) Paw_Edema->Edema_Inhibition Measure Pyrazolone_Derivatives Pyrazolone Derivatives (this compound, etc.) Pyrazolone_Derivatives->COX_Inhibition Assess Anti-inflammatory Mechanism Pyrazolone_Derivatives->DPPH_Assay Assess Antioxidant Activity Pyrazolone_Derivatives->Paw_Edema Assess Anti-inflammatory Efficacy

Experimental workflow for evaluating pyrazolone derivatives.

signaling_pathway Cellular_Stimuli Inflammatory Stimuli (e.g., Carrageenan) Arachidonic_Acid Arachidonic Acid Cellular_Stimuli->Arachidonic_Acid ROS Reactive Oxygen Species (ROS) Cellular_Stimuli->ROS COX_Enzymes COX-1 & COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (e.g., PGE2) COX_Enzymes->Prostaglandins Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation This compound This compound & Other Pyrazolones This compound->COX_Enzymes Inhibits Oxidative_Stress Oxidative Stress & Cell Damage ROS->Oxidative_Stress Edaravone Edaravone Edaravone->ROS Scavenges

Signaling pathways targeted by pyrazolone derivatives.

Conclusion

This compound presents itself as a pyrazolone derivative with a favorable toxicity profile, acting as a non-selective COX inhibitor. While direct, comprehensive quantitative comparisons with other pyrazolones like Dipyrone and Edaravone are not extensively documented in single studies, the available data suggests distinct primary mechanisms of action. Dipyrone's effects are mediated through its active metabolites, including this compound, while Edaravone is a potent antioxidant. Further head-to-head studies employing standardized experimental protocols are warranted to fully elucidate the comparative efficacy and potency of these compounds for specific therapeutic applications. This guide provides a foundational framework for researchers to build upon in their exploration of pyrazolone derivatives.

References

Assessing the In Vivo Genotoxicity of Ampyrone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ampyrone, a metabolite of the analgesic and antipyretic drug aminopyrine, possesses analgesic, anti-inflammatory, and antipyretic properties of its own. While its parent compound, aminopyrine, has fallen out of favor due to the risk of agranulocytosis, this compound exhibits significantly lower toxicity.[1] This guide provides a comparative assessment of the in vivo genotoxicity of this compound, its parent compound metamizole (B1201355) (dipyrone), and commonly used alternative analgesics, paracetamol and ibuprofen (B1674241). The information is supported by experimental data from various in vivo genotoxicity studies.

Comparative Genotoxicity Profile

Direct in vivo genotoxicity data for this compound is limited. However, a study on 4-aminoantipyrine (B1666024) (4-AA), a primary metabolite of dipyrone (B125322) and structurally identical to this compound, found that it did not cause genotoxic or mutagenic damage in vivo.[2] When combined with antineoplastic agents, 4-AA was observed to decrease their genotoxic, mutagenic, apoptotic, and phagocytic effects, suggesting a potential interference with DNA damage-mediated chemotherapy.[2]

In contrast, extensive in vivo genotoxicity data is available for metamizole, paracetamol, and ibuprofen, providing a basis for comparison.

CompoundSummary of In Vivo Genotoxicity FindingsKey Assays
This compound (4-Aminoantipyrine) Not found to be genotoxic or mutagenic in vivo.[2]Micronucleus Test, Comet Assay[2]
Metamizole (Dipyrone) Generally considered not genotoxic in well-conducted assays, though some conflicting reports exist.[3][4] The European Medicines Agency concluded that metamizole was not genotoxic based on robust studies.[4]In vivo Micronucleus Test[3][4]
Paracetamol (Acetaminophen) Genotoxic at high, hepatotoxic doses.[5][6] It can induce DNA single-strand breaks, inhibit DNA synthesis, and increase chromosomal damage.[5][7][8] However, at therapeutic doses, the genotoxic risk is considered low due to dose thresholds for its toxic effects.[6]Covalent DNA Binding, Comet Assay, Chromosomal Aberration Test[5][7][8][9]
Ibuprofen Demonstrates dose-dependent genotoxicity in vivo.[10][11] Higher doses have been shown to induce chromosomal aberrations and mitotic depression in mouse bone marrow cells.[10][11][12] Some studies also report weak genotoxic effects in sister chromatid exchange assays.[13][14]Chromosomal Aberration Test, Mitotic Index, Sister Chromatid Exchange Assay[10][11][12][13]

Experimental Protocols

Standard in vivo genotoxicity assays are crucial for evaluating the potential of a substance to cause genetic damage in a whole organism. These assays consider the metabolic and pharmacokinetic processes that may influence a compound's genotoxicity. The following are detailed methodologies for key experiments cited in this guide.

In Vivo Micronucleus Test

The in vivo micronucleus test is a widely used method to assess chromosomal damage.[15][16][17][18][19] It detects micronuclei, which are small nuclei that form in the cytoplasm of dividing cells from chromosome fragments or whole chromosomes that lag behind during anaphase.

Experimental Workflow:

Micronucleus_Test_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase animal_selection Animal Selection (e.g., mice or rats) dosing Test Compound Administration (e.g., oral, intravenous) animal_selection->dosing positive_control Positive Control Administration animal_selection->positive_control vehicle_control Vehicle Control Administration animal_selection->vehicle_control tissue_collection Tissue Collection (Bone marrow or peripheral blood) dosing->tissue_collection positive_control->tissue_collection vehicle_control->tissue_collection slide_preparation Slide Preparation tissue_collection->slide_preparation staining Staining (e.g., Giemsa, Acridine Orange) slide_preparation->staining microscopic_analysis Microscopic Analysis (Scoring of micronucleated cells) staining->microscopic_analysis data_analysis Data Analysis microscopic_analysis->data_analysis

Caption: Workflow of the in vivo Micronucleus Test.

Methodology:

  • Animal Dosing: Typically, rodents (mice or rats) are treated with the test compound at multiple dose levels, along with a vehicle control and a known positive control.[16] Administration is usually done once or twice over a 24-hour interval.[16]

  • Tissue Collection: Approximately 24 hours after the final dose, bone marrow is extracted from the femur or peripheral blood is collected.[16]

  • Slide Preparation and Staining: The collected cells are used to prepare smears on microscope slides. These slides are then stained to differentiate between polychromatic erythrocytes (immature red blood cells) and normochromatic erythrocytes (mature red blood cells) and to visualize micronuclei.

  • Scoring and Analysis: The frequency of micronucleated polychromatic erythrocytes is determined by scoring a predefined number of cells under a microscope. An increase in the frequency of micronucleated cells in the treated groups compared to the control group indicates a genotoxic effect.[17]

In Vivo Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[20][21][22][23]

Experimental Workflow:

Comet_Assay_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase animal_selection Animal Selection (e.g., rodents) dosing Test Compound Administration animal_selection->dosing tissue_collection Tissue/Organ Collection dosing->tissue_collection cell_isolation Single Cell Suspension Preparation tissue_collection->cell_isolation embedding Embedding Cells in Agarose on a Slide cell_isolation->embedding lysis Cell Lysis embedding->lysis electrophoresis Alkaline Electrophoresis lysis->electrophoresis staining DNA Staining (e.g., SYBR Green, Propidium Iodide) electrophoresis->staining visualization Fluorescence Microscopy staining->visualization scoring Image Analysis and Scoring (e.g., Tail length, % DNA in tail) visualization->scoring Chromosomal_Aberration_Test_Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase animal_selection Animal Selection (e.g., rodents) dosing Test Compound Administration animal_selection->dosing mitotic_arrest Mitotic Arresting Agent Administration (e.g., Colchicine) dosing->mitotic_arrest bone_marrow_collection Bone Marrow Collection mitotic_arrest->bone_marrow_collection cell_culture Cell Harvesting and Hypotonic Treatment bone_marrow_collection->cell_culture fixation Cell Fixation cell_culture->fixation slide_preparation Metaphase Spread Preparation fixation->slide_preparation staining Staining (e.g., Giemsa) slide_preparation->staining analysis Microscopic Analysis of Metaphase Spreads staining->analysis Paracetamol_Genotoxicity_Pathway cluster_pathway Paracetamol Metabolism and Genotoxicity Paracetamol Paracetamol CYP450 CYP450 Enzymes Paracetamol->CYP450 High_Dose High Dose High_Dose->CYP450 GSH_Depletion GSH Depletion High_Dose->GSH_Depletion NAPQI NAPQI (Reactive Metabolite) CYP450->NAPQI Detoxification Detoxification NAPQI->Detoxification Covalent_Binding Covalent Binding to Cellular Proteins and DNA NAPQI->Covalent_Binding GSH Glutathione (GSH) GSH->Detoxification GSH_Depletion->Covalent_Binding Oxidative_Stress Oxidative Stress Covalent_Binding->Oxidative_Stress Cell_Death Hepatotoxicity/ Cell Death Covalent_Binding->Cell_Death DNA_Damage DNA Damage (Strand Breaks) Oxidative_Stress->DNA_Damage DNA_Damage->Cell_Death

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Ampyrone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper use of Ampyrone, a reversible and low-damage optical clearing agent and non-selective COX inhibitor. Adherence to these guidelines will help ensure a safe laboratory environment and minimize the risk of exposure.

This compound, also known as 4-Aminoantipyrine, is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, the use of appropriate personal protective equipment (PPE) is mandatory.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.

ScenarioRequired PPEAdditional Recommendations
Handling Unopened Containers Nitrile gloves (single pair), Lab coatInspect containers for damage or leaks before handling.
Weighing and Preparing Solutions Double nitrile gloves, Disposable gown (low-permeability with a closed front and tight-fitting cuffs), Safety goggles or a face shield[2][4]Work within a certified chemical fume hood or a ventilated enclosure to minimize dust generation.[2][4]
Administering to Cell Cultures or Animals Double nitrile gloves, Disposable gown, Safety glasses with side shieldsEnsure a clear workspace and have spill containment materials readily available.
Handling Waste and Decontamination Double nitrile gloves, Disposable gownUse clearly labeled, sealed containers for hazardous waste.
Accidental Spill Cleanup Double nitrile gloves, Disposable gown, Safety goggles or a face shield, Particulate filter respirator (if dust is present)[1]Evacuate non-essential personnel from the area.

Toxicity and Exposure Data

While specific occupational exposure limits for this compound have not been established by major regulatory bodies, the following toxicity data is available[2][3]:

MetricValueSpecies
LD50 (Oral)1700 mg/kgRat[2]

Safe Handling and Storage

Handling:

  • Ensure adequate ventilation in the work area.[2][4] Local exhaust ventilation is preferred to control emissions at the source.[2]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Minimize dust generation and avoid breathing dust.[2][5]

  • Wash hands thoroughly after handling.[1][2] Do not eat, drink, or smoke in work areas.[1][3]

Storage:

  • Store in a cool, dry, and well-ventilated area.[2]

  • Keep containers tightly closed and protected from direct sunlight and heat.[2][4]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, acid chlorides, acid anhydrides, and bases.[2][3]

Spill Management Workflow

In the event of an this compound spill, follow this workflow to ensure a safe and effective cleanup.

Spill_Management_Workflow This compound Spill Management Workflow spill Spill Occurs alert Alert others in the area spill->alert evacuate Evacuate non-essential personnel alert->evacuate ppe Don appropriate PPE evacuate->ppe contain Contain the spill with absorbent material ppe->contain cleanup Clean the area contain->cleanup disposal Dispose of contaminated materials as hazardous waste cleanup->disposal report Report the incident disposal->report

This compound Spill Management Workflow

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and potential exposure.

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, pipette tips, and containers, should be treated as hazardous waste.

  • Waste Containers: Use clearly labeled, leak-proof, and sealed containers for all this compound waste.[5]

  • Disposal Method: Dispose of contents and containers in accordance with local, regional, and national regulations.[1] Generally, this involves sending the waste to an approved industrial combustion plant or licensed disposal company.[1][5] Do not empty into drains or release into the environment.[1]

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。